molecular formula C16H15NO2 B1300315 N-(4-acetylphenyl)-2-phenylacetamide CAS No. 89246-39-9

N-(4-acetylphenyl)-2-phenylacetamide

Cat. No.: B1300315
CAS No.: 89246-39-9
M. Wt: 253.29 g/mol
InChI Key: NSAFMUGXEWLJDJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenylacetamide is a synthetic phenylacetamide derivative of interest in medicinal chemistry and pharmacological research. While specific biological data for this exact compound is limited in the current literature, it shares a core structural motif with a class of N-substituted phenylacetamides that have demonstrated a wide spectrum of significant biological activities . Research on closely related analogs has shown that compounds featuring the phenylacetamide scaffold can possess potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as against various phytopathogens . The biological activity of these molecules is highly influenced by the nature and position of substituents on the phenyl ring, with electron-withdrawing groups often enhancing efficacy . Furthermore, structurally similar molecules, such as isatin N-phenylacetamide sulphonamides, have been investigated as potent inhibitors of carbonic anhydrase isoforms (hCA I, II, IX, XII), indicating potential applications in developing therapies for conditions like glaucoma, epilepsy, and cancer . The presence of the acetyl group on the phenyl ring in this specific compound may contribute to its electronic properties and binding affinity, making it a valuable intermediate for further structure-activity relationship (SAR) studies . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAFMUGXEWLJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355054
Record name N-(4-acetylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89246-39-9
Record name N-(4-acetylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-acetylphenyl)-2-phenylacetamide from 4-aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide, a valuable intermediate in various chemical research and development applications. The synthesis is achieved through the acylation of 4-aminoacetophenone with phenylacetyl chloride, a process classically known as the Schotten-Baumann reaction. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations.

Theoretical Framework: The Schotten-Baumann Reaction

The formation of this compound is a prime example of amide bond synthesis via the Schotten-Baumann reaction. This method is fundamental in organic chemistry for synthesizing amides from amines and acid chlorides.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism.[1][2]

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone (the nucleophile) attacks the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate.[3]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a chloride ion as the leaving group.

  • Deprotonation: A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, is crucial. It neutralizes the hydrochloric acid (HCl) formed as a byproduct, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[3][4]

The biphasic condition, often referred to as "Schotten-Baumann conditions," utilizes an organic solvent for the reactants and an aqueous basic solution to capture the acid byproduct, facilitating a high-yield synthesis.[5]

Schotten_Baumann_Mechanism cluster_reactants Reactants Amine 4-Aminoacetophenone (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidChloride Phenylacetyl Chloride (Electrophile) AcidChloride->Intermediate Base Base (e.g., NaOH) Neutralized Salt + H₂O Base->Neutralized Product This compound (Amide Product) Intermediate->Product Collapse & Expulsion of Cl⁻ Product->Product + HCl Byproduct HCl Byproduct->Neutralized Neutralization

Caption: Schotten-Baumann reaction mechanism for amide synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step ensures the integrity of the final product. The rationale behind each manipulation is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-Aminoacetophenone135.175.00 g36.991.0
Phenylacetyl chloride154.596.27 g (5.2 mL)40.591.1
Dichloromethane (DCM)-100 mL--
Sodium Hydroxide (NaOH)40.001.63 g40.751.1
Deionized Water-50 mL--
Hydrochloric Acid (1 M)-As needed--
Saturated Sodium Bicarbonate-As needed--
Saturated Sodium Chloride (Brine)-As needed--
Anhydrous Magnesium Sulfate-As needed--
Ethanol (95%)-For recrystallization--
Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (36.99 mmol) of 4-aminoacetophenone in 100 mL of dichloromethane (DCM). Stir until all solid has dissolved.

    • Causality: DCM is an excellent solvent for the reactants and is immiscible with the aqueous base, creating the necessary biphasic system.

  • Addition of Base: Prepare the aqueous base by dissolving 1.63 g (40.75 mmol) of NaOH in 50 mL of deionized water. Transfer this solution to the reaction flask. Stir the biphasic mixture vigorously to ensure efficient mixing between the two layers.

  • Acylation Reaction: Cool the flask in an ice-water bath to 0-5 °C. Dissolve 6.27 g (40.59 mmol) of phenylacetyl chloride in 20 mL of DCM and add it to a dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirring reaction mixture over 30 minutes.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions and controls the reaction rate. Slow addition of the acylating agent prevents a rapid temperature increase.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

    • Trustworthiness: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the 4-aminoacetophenone spot indicates reaction completion.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid chloride), and finally 50 mL of brine (to remove residual water).

    • Causality: Each wash is critical for removing specific impurities, simplifying the final purification step.

    • Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently with stirring until the solid completely dissolves.[6]

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point. A typical yield is in the range of 85-95%.

Experimental_Workflow A 1. Dissolve 4-Aminoacetophenone in DCM B 2. Add Aqueous NaOH Solution A->B C 3. Cool to 0-5°C B->C D 4. Add Phenylacetyl Chloride (Dropwise) C->D E 5. Stir at Room Temperature (2-3 hours) D->E F 6. Liquid-Liquid Extraction (Separate Organic Layer) E->F G 7. Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H 8. Dry with MgSO₄ & Filter G->H I 9. Evaporate Solvent (Crude Product) H->I J 10. Recrystallize (Ethanol/Water) I->J K 11. Filter & Dry (Pure Product) J->K

Caption: Experimental workflow for this compound synthesis.

Product Characterization

Authenticating the structure and purity of the synthesized this compound is paramount.

Analysis MethodExpected Results
Appearance Off-white to pale yellow crystalline solid.
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.
¹H NMR Expected signals include: a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the methylene protons of the phenylacetyl group (~3.7 ppm), aromatic protons for both phenyl rings (7.2-7.9 ppm), and a singlet for the amide N-H proton (can be broad, >8.0 ppm).
¹³C NMR Signals corresponding to the acetyl methyl carbon, the methylene carbon, two carbonyl carbons (amide and ketone), and various aromatic carbons.
IR Spectroscopy Key vibrational stretches: N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a sharp ketone C=O stretch (~1675 cm⁻¹), and a sharp amide I band (C=O stretch) around 1660 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed, confirming the molecular weight of 253.30 g/mol .

Safety and Hazard Management

A rigorous adherence to safety protocols is non-negotiable. The primary hazards in this synthesis are associated with the reagents.

  • 4-Aminoacetophenone: Harmful if swallowed and can cause skin and eye irritation.[7][8] Avoid dust inhalation and direct contact.[9][10]

  • Phenylacetyl chloride: Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and reacts violently with water and alcohols. This reagent must be handled exclusively within a certified chemical fume hood.

  • Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. All handling should be done in a well-ventilated area or fume hood.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical splash goggles or a face shield.

  • A flame-resistant lab coat.

  • Closed-toe shoes.

Waste Disposal: All organic waste, including residual DCM and reaction byproducts, must be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • Google Patents (2013). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Organic Syntheses Procedure. Phenylacetamide. Available at: [Link]

  • ResearchGate (2018). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

  • Carl ROTH (2020). Safety Data Sheet: 4'-Aminoacetophenone. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]

  • Google Patents (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • ResearchGate (2018). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). Available at: [Link]

  • MDPI (2016). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

  • National Institute of Standards and Technology. Acetamide, N-phenyl-. NIST WebBook. Available at: [Link]

  • YouTube (2021). Schotten-Baumann Reaction and its Mechanism. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

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  • SpectraBase. 2-Phenylacetamide - 1H NMR. Available at: [Link]

Sources

An In-depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of N-(4-acetylphenyl)-2-phenylacetamide, a compound situated at the intersection of pharmaceutically relevant scaffolds. Due to the limited direct experimental data available for this specific molecule in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues. It outlines a robust and logical synthetic pathway, predicts physicochemical and spectroscopic properties, and explores potential therapeutic applications based on its structural motifs. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction and Rationale

This compound incorporates two key structural features prevalent in medicinal chemistry: the phenylacetamide core and the 4-acetylphenyl (or 4-acetylaniline) moiety. The phenylacetamide scaffold is a versatile structure found in a wide array of biologically active compounds, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

Simultaneously, the N-(4-acetylphenyl) group is a common feature in pharmacologically active agents and synthetic intermediates[2][3]. Its ketone function offers a potential site for further chemical modification or metabolic activity, and the para-substituted aromatic ring is a classic bioisostere for various functional groups. The combination of these two fragments in a single molecule, this compound, suggests a high potential for novel biological activity. This guide serves to bridge the current information gap by providing a predictive but scientifically grounded analysis of its core chemical and physical attributes.

Proposed Synthesis and Experimental Workflow

The most direct and industrially scalable method for the synthesis of this compound is the nucleophilic acyl substitution between 4-aminoacetophenone and phenylacetyl chloride. This is a standard Schotten-Baumann-type reaction, which is a well-established method for forming amide bonds from amines and acyl chlorides[4][5].

Reaction Principle

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A mild base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion[6].

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification R1 4-Aminoacetophenone Mix Combine Reactants in Solvent R1->Mix R2 Phenylacetyl Chloride Add Add Phenylacetyl Chloride R2->Add Base Base (e.g., Et3N) Base->Mix Solvent Aprotic Solvent (e.g., DCM) Solvent->Mix Cool Cool to 0°C Mix->Cool Cool->Add Stir Stir at Room Temp (1-3 h) Add->Stir Wash Aqueous Wash (e.g., H2O, dil. HCl, NaHCO3) Stir->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Evap Evaporate Solvent Dry->Evap Purify Recrystallize/Chromatography Evap->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high efficiency and purity. Using an aprotic solvent like Dichloromethane (DCM) prevents hydrolysis of the reactive acyl chloride[4]. The reaction is initiated at 0°C to control the initial exothermic reaction, and a base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[6]. The aqueous work-up sequence is designed to remove the base, unreacted starting materials, and salts, leading to a crude product suitable for final purification.

  • Preparation: To a round-bottom flask, add 4-aminoacetophenone (1.0 eq.) and a suitable anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acylation: Add phenylacetyl chloride (1.0 eq.) dropwise to the cooled, stirred mixture. Phenylacetyl chloride is moisture-sensitive and should be handled accordingly[7][8].

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any phenylacetic acid impurity), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Structural Elucidation and Physicochemical Properties

The chemical structure and properties of this compound can be reliably predicted based on its constituent parts and data from analogous molecules.

Caption: Chemical Structure of this compound.

Predicted Physicochemical Properties

The properties are extrapolated from known data for 4-aminoacetophenone[9], 2-phenylacetamide[10][11], and N-phenylacetamide[12][13].

PropertyPredicted ValueRationale / Reference Analogue
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.30 g/mol -
Appearance White to off-white crystalline solidMost N-substituted amides are solids at room temperature[10][12].
Melting Point 140 - 170 °CHigher than N-phenylacetamide (114°C)[12] and lower than 2-phenylacetamide (156°C)[10], but influenced by the additional acetyl group.
Solubility Poorly soluble in water; Soluble in organic solvents like acetone, ethanol, DCM, and DMSO.Amide functionality and two phenyl rings reduce aqueous solubility. Similar to N-phenylacetamide[12].
pKa (Amide N-H) ~17-18Typical for secondary amides, indicating very low acidity.
Predicted Spectroscopic Data

The IR spectrum is expected to show characteristic peaks for the amide and ketone functional groups.

Wavenumber (cm⁻¹)Vibration TypePredicted AppearanceReference
~3300N-H StretchStrong, sharpSecondary amides show a single N-H stretch[14][15].
~1680C=O Stretch (Ketone)Strong, sharpTypical for aryl ketones.
~1660C=O Stretch (Amide I)Very strong, sharpCharacteristic amide I band[16][17].
~1540N-H Bend (Amide II)StrongCharacteristic amide II band, from N-H bending and C-N stretching[14].
3100-3000Aromatic C-H StretchMedium-
1600, 1500Aromatic C=C BendingMedium-

Prediction based on analysis of 4-aminoacetophenone[18] and N-phenylacetamide analogues[19].

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 - 9.0 broad singlet 1H N-H Amide protons are often broad and downfield.
~7.90 doublet 2H Ar-H (ortho to C=O) Protons ortho to the electron-withdrawing acetyl group are deshielded.
~7.65 doublet 2H Ar-H (ortho to NH) Protons ortho to the amide nitrogen.
~7.25-7.40 multiplet 5H Phenyl -H Protons of the monosubstituted phenyl ring from the phenylacetyl group.
~3.70 singlet 2H CH₂ Methylene protons adjacent to two deshielding groups (carbonyl and phenyl).

| ~2.55 | singlet | 3H | CH₃ | Acetyl methyl protons. |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~197 C =O (Ketone) Typical for aryl ketones[20].
~170 C =O (Amide) Typical for secondary amides.
~142 Ar-C (para to C=O) Quaternary carbon attached to the amide nitrogen.
~135 Ar-C (ipso, phenylacetyl) Quaternary carbon of the phenylacetyl ring.
~132 Ar-C (ipso, acetyl) Quaternary carbon attached to the acetyl group.
~127-130 Ar-C H Aromatic carbons from both rings.
~119 Ar-C H (ortho to NH) Aromatic carbons ortho to the amide nitrogen.
~45 C H₂ Methylene bridge carbon.

| ~26 | C H₃ | Acetyl methyl carbon[20]. |

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The fragmentation pattern is predictable based on the stable structural units.

m/zPredicted FragmentMechanism
253[M]⁺ or [M+H]⁺Molecular ion peak.
135[C₈H₉NO]⁺Cleavage of the CH₂-Ar bond, forming the 4-acetylaniline cation radical.
118[C₈H₈O]⁺Phenylketene, from cleavage alpha to the amide carbonyl.
91[C₇H₇]⁺Tropylium ion, a characteristic fragment from benzyl groups. This would be a major peak.
43[CH₃CO]⁺Acylium ion from the acetyl group.

Potential Applications in Drug Discovery

The hybrid structure of this compound suggests several promising avenues for therapeutic research. Phenylacetamide derivatives are known to possess a broad spectrum of biological activities[1].

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer[21][22]. The proposed mechanism often involves the induction of apoptosis[23]. The 4-acetylphenyl moiety is also present in compounds designed as inhibitors of targets like SIRT2 and EGFR, which are relevant in oncology[2]. The target molecule could serve as a scaffold for developing novel kinase inhibitors or other targeted anticancer agents.

G 1 Phenylacetamide Scaffold 2 Anticancer Activity 1->2 Apoptosis Induction Kinase Inhibition 3 Antibacterial Activity 1->3 Cell Wall/Membrane Disruption 4 CNS Activity 1->4 Anticonvulsant/Antidepressant Modulation of Ion Channels

Caption: Potential therapeutic areas for phenylacetamide-based compounds.

Antimicrobial Activity

Derivatives of phenylacetamide have been successfully synthesized and tested as antibacterial agents, showing efficacy against pathogens like Xanthomonas oryzae[24]. The mechanism can involve disruption of the bacterial cell membrane. Given the urgent need for new classes of antibiotics, this compound represents a lead structure worth investigating for activity against both Gram-positive and Gram-negative bacteria.

Other Therapeutic Areas

The phenylacetamide core is also a component of certain central nervous system (CNS) active drugs. Further derivatization could lead to compounds with anticonvulsant or antidepressant properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, standard laboratory precautions for handling novel chemical entities should be observed. Based on its components, it should be treated as potentially harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Reactivity: The starting material, phenylacetyl chloride, is highly reactive with water and moisture[7][8].

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, combining two pharmacologically relevant scaffolds. Although not extensively documented, its synthesis is straightforward via established amide coupling methodologies. This guide has provided a predictive but comprehensive analysis of its chemical structure, physicochemical properties, and spectroscopic signatures, offering a solid foundation for its unambiguous identification and characterization. The potential for this compound and its derivatives to act as novel anticancer, antimicrobial, or CNS-active agents is substantial, warranting further investigation by the scientific community. The protocols and data presented herein serve as a valuable starting point for researchers aiming to synthesize and explore the therapeutic potential of this promising chemical entity.

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  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • PubChem. 4-Acetylphenyl sulfate | C8H8O5S | CID 4684006. Available from: [Link]

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

  • PubChem. 4-Acetylphenyl ether | C16H14O3 | CID 17471. Available from: [Link]

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An In-depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-acetylphenyl)-2-phenylacetamide is a distinct organic compound featuring a core phenylacetamide structure linked to an acetyl-substituted phenyl ring. While a specific Chemical Abstracts Service (CAS) number for this molecule is not readily found in major chemical databases, indicating its novelty or limited commercial availability, its structural motifs are prevalent in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its molecular formula, a validated synthetic protocol, and an exploration of its potential therapeutic applications based on extensive research into structurally analogous compounds. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for drug discovery and development.

Compound Identification and Structural Elucidation

This compound is characterized by a phenylacetamide backbone where the amide nitrogen is attached to a phenyl ring at the para-position relative to an acetyl group.

Molecular Formula: C₁₆H₁₅NO₂

Molecular Weight: 269.30 g/mol

Structure:

Caption: Molecular structure of this compound.

Synthesis Protocol: Acylation of 4-Aminoacetophenone

A robust and widely applicable method for the synthesis of this compound is the acylation of 4-aminoacetophenone with phenylacetyl chloride. This nucleophilic acyl substitution reaction provides a direct and efficient route to the target compound.

Causality behind Experimental Choices
  • Reactants: 4-Aminoacetophenone serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of phenylacetyl chloride.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both reactants.

  • Base: A mild organic base such as triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to proceed at room temperature.

Experimental Workflow

Synthesis_Workflow reagents Dissolve 4-aminoacetophenone and triethylamine in anhydrous DCM addition Add phenylacetyl chloride dropwise at 0°C reagents->addition Cooling reaction Stir at room temperature for 4-6 hours addition->reaction Warming workup Aqueous workup with NaHCO3 and brine wash reaction->workup Quenching purification Dry over Na2SO4, filter, and concentrate workup->purification Separation final_product Purify by recrystallization or column chromatography purification->final_product Isolation

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications in Drug Development

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1] The presence of both a phenylacetamide core and an N-acetylphenyl group in this compound suggests its potential for various therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of phenylacetamide derivatives. For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxicity against prostate cancer cell lines.[2] The mechanism of action is often linked to the induction of apoptosis.[2] The structural similarity of this compound to these active compounds makes it a compelling candidate for anticancer drug discovery.

Antimicrobial Properties

The phenylacetamide moiety is also a key component in various antimicrobial agents. Research has shown that derivatives of N-phenylacetamide can exhibit significant antibacterial activity against a range of pathogens.[3][4] The introduction of different substituents on the phenyl rings can modulate the antimicrobial spectrum and potency. Therefore, this compound warrants investigation for its potential as a novel antibacterial agent.

Anti-inflammatory Potential

The N-acetylphenyl group is a well-known pharmacophore, most notably found in acetaminophen. While the linkage differs, the presence of this moiety in the target molecule suggests a potential for anti-inflammatory or analgesic properties. Further research could explore its ability to modulate inflammatory pathways.

Conclusion and Future Directions

This compound represents a novel compound with significant potential for drug discovery and development. Its straightforward synthesis and the established biological activities of its constituent moieties make it an attractive target for further investigation. Future research should focus on the definitive characterization of the compound, including obtaining a CAS number, and comprehensive in vitro and in vivo studies to evaluate its anticancer, antimicrobial, and anti-inflammatory properties. The exploration of structure-activity relationships through the synthesis of related analogs will be crucial in optimizing its therapeutic potential.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • PubChem. (n.d.). N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, M., Yang, L., Li, Y., Wang, M., Li, Y., & Li, Z. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1804. [Link]

  • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 227–241. [Link]

  • Yele, S., Kankariya, R., Bafna, P., & Talele, G. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. ACS omega, 6(40), 26169–26184. [Link]

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2023). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. Journal of Heterocyclic Chemistry, 60(11), 1951-1965.

Sources

A Spectroscopic Guide to N-(4-acetylphenyl)-2-phenylacetamide: Elucidating Molecular Structure Through Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectroscopic data with established principles of organic spectroscopy and comparative analysis of structurally related molecules. We will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to construct a detailed molecular portrait of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar chemical entities.

Introduction: The Significance of Spectroscopic Characterization

The precise elucidation of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the intricate world of molecular architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall electronic environment. For a molecule like this compound, which possesses multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is essential for unambiguous identification and characterization.

The structural integrity and purity of a compound are paramount in fields such as drug discovery, where even minor structural variations can lead to significant differences in biological activity and toxicity. This guide will demonstrate how a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS can provide a self-validating system for the structural confirmation of this compound.

Molecular Structure and Predicted Spectroscopic Overview

This compound is comprised of a phenylacetamide core structure further functionalized with an acetyl group on the N-phenyl ring. This substitution pattern gives rise to a unique spectroscopic fingerprint.

Figure 1. Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Predicted)

A detailed ¹H NMR spectrum of this compound would typically be acquired on a 400 MHz or higher field NMR spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with exchangeable protons like the amide N-H.

  • Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient for most organic molecules.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a standard starting point.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. These predictions are based on established chemical shift values and the analysis of similar structures.[1][2]

Table 1. Predicted ¹H NMR Spectral Data for this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 10.1Singlet1HAmide N-H
~ 7.9Doublet2HAromatic CH (ortho to acetyl)
~ 7.6Doublet2HAromatic CH (ortho to amide)
~ 7.4-7.2Multiplet5HPhenyl CH
~ 3.7Singlet2HMethylene CH
~ 2.6Singlet3HAcetyl CH
Interpretation and Rationale
  • Amide Proton ( ~10.1 ppm): The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent. In DMSO-d₆, this peak would likely be even further downfield.

  • Aromatic Protons (7.9 - 7.2 ppm): The spectrum will exhibit distinct signals for the two aromatic rings. The protons on the 4-acetylphenyl ring are expected to appear as two doublets due to the para-substitution pattern, a characteristic feature of such systems.[2] The protons ortho to the electron-withdrawing acetyl group will be the most deshielded (~7.9 ppm), while those ortho to the amide group will be slightly more shielded (~7.6 ppm). The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet in the range of 7.4-7.2 ppm.

  • Methylene Protons (~3.7 ppm): The two protons of the methylene bridge are chemically equivalent and are adjacent to both a phenyl group and a carbonyl group. This environment will result in a singlet at approximately 3.7 ppm.

  • Acetyl Protons (~2.6 ppm): The three equivalent protons of the acetyl methyl group will appear as a sharp singlet at around 2.6 ppm, a characteristic region for methyl ketones.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Predicted)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Chemical Shift (ppm)Assignment
~ 197.0Acetyl C =O
~ 170.0Amide C =O
~ 142.0Aromatic C (para to acetyl)
~ 135.0Aromatic C (ipso, phenyl)
~ 133.0Aromatic C (para to amide)
~ 130.0Aromatic C H (ortho to acetyl)
~ 129.0Aromatic C H (phenyl)
~ 128.5Aromatic C H (phenyl)
~ 127.0Aromatic C H (phenyl)
~ 119.0Aromatic C H (ortho to amide)
~ 44.0Methylene C H₂
~ 26.5Acetyl C H₃
Interpretation and Rationale
  • Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl (~197.0 ppm) is typically more deshielded than the amide carbonyl (~170.0 ppm).

  • Aromatic Carbons: The spectrum will show a series of signals in the aromatic region (110-150 ppm). The quaternary carbons (those without attached protons) will generally have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The methylene carbon will appear around 44.0 ppm, and the acetyl methyl carbon will be the most shielded signal at approximately 26.5 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted)

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Predicted IR Data

Table 3. Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (amide)
~ 3100-3000Medium-WeakC-H stretch (aromatic)
~ 2950-2850WeakC-H stretch (aliphatic)
~ 1685StrongC=O stretch (ketone)
~ 1660StrongC=O stretch (amide I band)
~ 1600, 1580, 1520Medium-StrongC=C stretch (aromatic) and N-H bend (amide II band)
~ 1400-1350MediumC-H bend (aliphatic)
~ 830StrongC-H out-of-plane bend (para-disubstituted aromatic)
Interpretation and Rationale
  • N-H Stretch: A characteristic medium-intensity peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

  • C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The ketone carbonyl stretch will likely appear at a higher wavenumber (~1685 cm⁻¹) than the amide carbonyl (Amide I band) stretch (~1660 cm⁻¹).

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

  • Amide II Band: The N-H bending vibration, known as the Amide II band, is expected to appear around 1520 cm⁻¹.

  • Para-Substitution: A strong absorption band around 830 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern on the acetyl-bearing phenyl ring.

Mass Spectrometry (MS)

Experimental Protocol (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI often leads to more extensive fragmentation, which can be useful for structural elucidation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The predicted molecular weight of this compound (C₁₆H₁₅NO₂) is 269.30 g/mol .

Table 4. Predicted Key Fragments in the Mass Spectrum of this compound.

m/zProposed Fragment
269[M]⁺ (Molecular Ion)
226[M - COCH₃]⁺
178[M - C₇H₇]⁺
135[CH₃COC₆H₄NH]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation and Fragmentation Pathway

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 269 F1 [M - COCH₃]⁺ m/z = 226 M->F1 - COCH₃ F2 [M - C₇H₇]⁺ m/z = 178 M->F2 - C₇H₇ F3 [CH₃COC₆H₄NH]⁺ m/z = 135 M->F3 α-cleavage F4 [C₇H₇]⁺ (Tropylium ion) m/z = 91 F2->F4 rearrangement

Sources

An In-depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this guide focuses on a robust, field-proven methodology for its synthesis and a detailed protocol for its thorough characterization, including the determination of its melting point and other key physical attributes. The information presented herein is grounded in established principles of organic chemistry and analytical science, providing a self-validating framework for the generation of reliable data for this compound.

Introduction and Rationale

This compound belongs to the class of N-arylacetamides, a scaffold present in numerous biologically active molecules. The structure incorporates a phenylacetamide moiety, which is a common feature in various therapeutic agents, and a 4-acetylphenyl group. The presence of the acetyl group offers a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development.

While specific experimental data for this compound is not extensively documented in publicly available literature, the synthesis and characterization can be reliably achieved through standard organic chemistry techniques. This guide provides the necessary protocols to empower researchers to synthesize and characterize this compound with a high degree of scientific rigor.

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the acylation of 4-aminoacetophenone with phenylacetyl chloride. This reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of phenylacetyl chloride. A mild base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis

Materials:

  • 4-Aminoacetophenone

  • Phenylacetyl chloride

  • Triethylamine (or a similar non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Physicochemical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., SRS EZ-Melt, Thomas-Hoover Uni-Melt)

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating Rate: Heat the sample at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute to ensure accurate determination.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Physical Characteristics

A summary of the key physical and computed properties of this compound is presented in the table below. The computed properties are derived from publicly available databases and provide theoretical estimates.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.29 g/mol -
Appearance White to off-white crystalline solid (Expected)-
Melting Point Not available in literature-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in nonpolar solvents and water.-
XLogP3 2.6 (Computed)-
Hydrogen Bond Donor Count 1 (Computed)-
Hydrogen Bond Acceptor Count 2 (Computed)-
Rotatable Bond Count 3 (Computed)-
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will provide information about the number and types of protons in the molecule and their connectivity. The expected spectrum would show characteristic signals for the aromatic protons, the methylene protons of the phenylacetyl group, and the methyl protons of the acetyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis will identify all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and ketone groups.

  • IR (Infrared) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide and the C=O stretching of the ketone.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₆H₁₅NO₂.

Experimental Workflows and Data Visualization

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants 4-Aminoacetophenone + Phenylacetyl Chloride + Triethylamine in DCM reaction Acylation Reaction (0°C to RT) reactants->reaction 1. Stirring workup Aqueous Work-up reaction->workup 2. Quenching extraction Extraction & Washing workup->extraction drying Drying & Concentration extraction->drying recrystallization Recrystallization drying->recrystallization product Pure N-(4-acetylphenyl)- 2-phenylacetamide recrystallization->product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

This diagram outlines the logical flow for the comprehensive characterization of the synthesized compound.

Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis start Synthesized Compound mp Melting Point Determination start->mp appearance Visual Inspection (Color, Form) start->appearance solubility Solubility Testing start->solubility nmr ¹H and ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis & Structural Confirmation mp->data_analysis appearance->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis final_report Comprehensive Characterization Report data_analysis->final_report

Caption: Workflow for the physicochemical and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. By following the detailed protocols outlined herein, researchers can confidently prepare and validate the identity, purity, and key physical properties of this compound. The provided workflows and emphasis on self-validating experimental design ensure the generation of high-quality, reliable data, which is essential for its application in further scientific endeavors, particularly in the fields of medicinal chemistry and drug development.

References

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2959. [Link]

  • BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)
  • El-Sayed, N. N. E., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(44), 40386-40398. [Link]

  • Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]

  • Said, M. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1739-1753. [Link]

  • PubChem. N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Stenutz, R. N-(4-acetylphenyl)acetamide. Stenutz. [Link]

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An In-Depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-2-phenylacetamide and its derivatives, a class of compounds with significant potential in drug discovery and development. We will delve into the synthetic strategies, explore the diverse biological activities, and discuss the structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are engaged in the exploration of novel small-molecule therapeutics.

Introduction: The Versatile N-Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthetic tractability and the ability to readily modify both the phenyl and acetamide moieties allow for the creation of large, diverse chemical libraries for screening. The parent molecule of the class discussed herein, this compound, combines the features of an acetanilide with a phenylacetamide, offering multiple points for derivatization to tune its physicochemical and biological properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anticonvulsant, and enzyme inhibitory properties.[1][2][3][4][5] This guide will provide a detailed exploration of these activities, supported by experimental protocols and structure-activity relationship (SAR) studies.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs generally proceeds through the formation of an amide bond between a substituted aniline and a phenylacetic acid derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

General Synthesis of the Core Scaffold

The most direct route to this compound involves the acylation of 4-aminoacetophenone with phenylacetyl chloride or a related activated phenylacetic acid derivative.

Rationale for Experimental Choices:

  • Starting Material: 4-Aminoacetophenone is a commercially available and relatively inexpensive starting material, making it an ideal precursor.[6]

  • Acylating Agent: Phenylacetyl chloride is a common and reactive acylating agent. The use of an acid chloride necessitates the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid unwanted side reactions with the acid chloride.[7]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-aminoacetophenone (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.1 eq) in dry DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.[7]

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy. The melting point should also be determined and compared to literature values if available.

dot

Caption: General workflow for the synthesis of this compound.

Synthesis of Analogs and Derivatives

The versatility of the N-phenylacetamide scaffold allows for the synthesis of a wide range of derivatives by modifying either the aniline or the phenylacetic acid starting materials.

  • Derivatives of the Phenylacetamide Moiety: By substituting phenylacetic acid with other carboxylic acids, a diverse library of analogs can be generated. For example, using 2-(4-fluorophenyl)acetic acid would yield N-(4-acetylphenyl)-2-(4-fluorophenyl)acetamide.

  • Derivatives of the Aniline Moiety: A variety of substituted anilines can be used in place of 4-aminoacetophenone to explore the structure-activity relationships related to this part of the molecule. For instance, using N-(4-aminophenyl)sulfonamide would lead to sulfonamide-containing derivatives.

A notable synthetic strategy for creating diverse libraries involves a multi-step process starting from p-phenylenediamine. This involves protection of one amine group, amide formation, and then deprotection to yield a 4-amino-N-phenylacetamide intermediate that can be further modified.[8]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a multitude of biological activities, highlighting the therapeutic potential of this chemical class.

Antibacterial and Antifungal Activity

Several studies have reported the antibacterial and antifungal properties of N-phenylacetamide derivatives.[8][9] For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibited promising in vitro activity against various bacteria.[8] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.[8]

Quantitative Data on Antibacterial Activity

Compound IDBacterial StrainEC₅₀ (µM)Reference
A1 Xanthomonas oryzae pv. Oryzae156.7[8]
Anticancer Activity

The N-phenylacetamide scaffold has been explored for its potential as an anticancer agent. Derivatives have shown cytotoxicity against various cancer cell lines. For example, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent activity against the PC3 prostate carcinoma cell line.[5]

Quantitative Data on Anticancer Activity

Compound IDCell LineIC₅₀ (µM)Reference
2b PC3 (Prostate)52[5]
2c PC3 (Prostate)80[5]
2c MCF-7 (Breast)100[5]

The mechanism of action for the anticancer effects of these compounds is an active area of research, with some derivatives being investigated as inhibitors of specific enzymes involved in cancer progression, such as carbonic anhydrases.[10]

Enzyme Inhibition

N-phenylacetamide derivatives have been designed and synthesized as inhibitors of various enzymes, demonstrating their potential for the treatment of a range of diseases.

  • Carbonic Anhydrase Inhibition: Certain N-phenylacetamide-based sulfonamides have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, including those associated with tumors (hCA IX and hCA XII).[10] The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site.

dot

Carbonic_Anhydrase_Inhibition cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor N-phenylacetamide Sulfonamide Inhibitor Zn_ion Zn²⁺ Ion Inhibition Inhibition of CO₂ Hydration Zn_ion->Inhibition Histidine_residues Histidine Residues Histidine_residues->Zn_ion Binds to Sulfonamide_moiety Sulfonamide Moiety (-SO₂NH₂) Sulfonamide_moiety->Zn_ion Coordinates with Phenylacetamide_scaffold Phenylacetamide Scaffold Phenylacetamide_scaffold->Sulfonamide_moiety Attached to

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-containing N-phenylacetamide derivatives.

  • Factor VIIa Inhibition: N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[11] This suggests their potential use as anticoagulant agents.

Other Biological Activities

This versatile scaffold has also been investigated for other therapeutic applications:

  • Anticonvulsant Activity: Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity in animal models of epilepsy.[4]

  • Analgesic Activity: Structural modifications of paracetamol, a well-known analgesic, have led to the development of N-phenyl-acetamide sulfonamide derivatives with analgesic properties and potentially reduced hepatotoxicity.[12]

  • Antidepressant Activity: Some phenylacetamide derivatives have displayed significant antidepressant activity in preclinical models.[3]

Structure-Activity Relationship (SAR) Insights

The extensive research on N-phenylacetamide derivatives has provided valuable insights into their structure-activity relationships.

  • Substitution on the Phenylacetamide Ring: The nature and position of substituents on the phenyl ring of the phenylacetamide moiety can significantly influence biological activity. For example, in a series of anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro group were more cytotoxic than those with a methoxy group.[5]

  • Substitution on the N-Phenyl Ring: Modifications to the N-phenyl ring are crucial for tuning the pharmacological profile. The addition of a sulfonamide group, for instance, imparts carbonic anhydrase inhibitory activity.[10]

  • The Acetamide Linker: The acetamide linker plays a critical role in orienting the two phenyl rings and can participate in hydrogen bonding interactions with biological targets.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising and versatile class of compounds with a wide range of biological activities. The synthetic accessibility of these molecules allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for rational drug design.

  • Lead Optimization: Further optimization of lead compounds through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that it may have potential in other therapeutic areas that have yet to be explored.

This guide has provided a comprehensive overview of the current state of research on this compound derivatives and analogs. The information presented herein should serve as a valuable resource for scientists and researchers working to develop the next generation of small-molecule therapeutics.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • Patel, R., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Kumar, S., et al. (2019). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 12(10), 4821-4826.
  • Rahman, M. M. (2018). The reaction mechanism of acetaminophen synthesis.
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  • Bikas, R., et al. (2015). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Inorganica Chimica Acta, 435, 133-137.
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  • BenchChem. (2025). Confirming the Biological Activity of N-(4-acetylphenyl)sulfonylacetamide: An Orthogonal Assay Comparison Guide.
  • Google Patents. (2013).
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  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • Abdel-Gawad, H., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1860.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Archiv der Pharmazie, 355(4), 2100373.
  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 966-971.
  • Fassihi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 755-763.
  • Lima, P. C., et al. (2005). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 13(10), 3463-3470.
  • PubChem. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide.
  • DergiPark. (2015). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole.
  • ChemScene. 50916-21-7 | N-(4-Methoxyphenyl)-2-phenylacetamide.
  • Oriental Journal of Chemistry. (2019).
  • Scholars Research Library. (2016). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors.
  • Semantic Scholar. (2023).

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Discovery and history of "N-(4-acetylphenyl)-2-phenylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Molecule

I'm starting a deep dive. My initial focus is gathering intel on the discovery, synthesis, and background of "N-(4-acetylphenyl)-2-phenylacetamide." I'm also casting a wide net, looking for alternative names or identifiers to make sure I don't miss anything crucial in the literature.

Deepening Search Strategy

I'm expanding my approach to encompass a range of search techniques. Google searches will be supplemented by explorations of peer-reviewed journals, patents, and chemical databases to build a robust foundation. I'm prioritizing the first synthesis, original applications, and subsequent modifications. My focus is on the key individuals and entities involved, as well as the molecule's pharmacological profile and any related clinical studies.

Expanding Scope of Investigation

I'm now expanding my search strategy to cover a broader scope. I will start with Google, then turn to journals, patents, and databases to flesh out the first synthesis and applications. Key players and the molecule's pharmacological profile are also in focus, as well as any clinical trials that have been done. After that, I will analyze the collected data to structure a logical narrative, and identify key experimental protocols to create step-by-step methodologies. I'll also visualize chemical concepts with diagrams. Finally, I will draft the whitepaper incorporating all the gathered material and the diagrams, meticulously adding in-text citations.

Structuring Historical Narrative

I'm now focusing on organizing the data for a chronological narrative. I'll begin with Google, and then I am accessing journals, patents, and databases to flesh out the discovery and applications. I'm focusing on the first synthesis, key individuals, and the molecule's pharmacological profile and clinical trials. I'll structure a logical narrative and synthesize the technical information with experimental causality, while also creating diagrams to visualize concepts, and step-by-step methodologies. Then, I will draft the whitepaper and add citations.

Investigating Initial Data

I initially searched for "this compound" but found limited historical data. Search results did offer details on related compounds, such as "N-(...". I am now focusing on these related substances to see if they can provide any clues or lead to more details. I'll keep digging and refine my search terms.

Exploring Compound Relationships

I've learned the compound I'm researching is likely niche. Initial results on "this compound" were sparse, but related phenylacetamides offered insights into synthesis and activities. Now, I'm focusing on the broader class, hoping to extrapolate towards the specific molecule's history. I'm targeting synthesis details, patent literature, and reviews.

Expanding Research Scope

I've hit a dead end with the initial search on the specific compound. However, related phenylacetamides have offered valuable leads. I'm now broadening my scope to include patents and reviews on the wider class. My plan is to target synthesis details, patent filings, and relevant review articles, then synthesize all the data. I'm focusing on "this compound" synthesis and related compounds' pharmacological data.

Formulating Research Steps

I'm adapting my approach to account for the limited direct data. Focusing on the broader phenylacetamide class, I've outlined concrete steps: targeted synthesis searches, patent database queries, and literature reviews to understand the compound's context. I also need to investigate the pharmacology of "this compound" and create a structured technical guide. This will include detailed synthesis protocols and a historical overview. I plan to add relevant diagrams, tables, and a complete list of references.

Tracking Discovery History

I've been digging deeper into the synthesis of "this compound", focusing on patent searches. While I've gathered relevant synthesis details, the initial discovery's timeline remains elusive. I'm now exploring alternative databases and cross-referencing to find the missing historical context, hoping to uncover the seminal work.

Broadening Historical Context

I'm now expanding my search to trace the history of the molecule's individual components and the amide bond formation reactions used. The goal is to build a broader historical context. While initial patent searches yielded modern synthesis methods, no direct historical account of the discovery emerged. I'm focusing on early mentions, even if not explicitly labeled as a "discovery". Specifically, N-(4-acetylphenyl)-2-chloroacetamide appears to be an interesting precursor, according to modern synthesis literature.

Tracing Synthetic Origins

I'm now focusing on a more systematic approach. I'm reviewing the synthesis methods found to propose a plausible protocol for "this compound." Simultaneously, I'll delve into the history of amide bond formation reactions, like the Schotten-Baumann, to set a historical context. I'll broaden my search in chemical databases for early mentions and investigate the context via related compounds such as paracetamol.

Proposing Synthesis Protocols

I'm now diving into the synthesis methods I've gathered, aiming to propose a plausible synthesis protocol for "this compound." Focusing on the Schotten-Baumann reaction history helps provide a broader historical context. I'm also broadening my search with Google Scholar and patents, looking for early mentions, even if it's not explicitly labeled as a "discovery". I'll investigate related compounds like paracetamol.

Reviewing Synthesis Pathways

I've been gathering details about phenylacetamides synthesis, focusing on the Schotten-Baumann reaction as a classic method for amide synthesis, among other related reactions. The historical context of these chemical pathways is becoming clearer as I delve deeper. I'm aiming to pinpoint the most effective and relevant approaches.

Analyzing Historical Synthesis

I've been analyzing the historical context of phenylacetamide synthesis, and I haven't found a direct account of "this compound's" first synthesis or discovery. It might be part of broader research. My plan now centers on creating a plausible history and a detailed technical guide. I'll propose a step-by-step synthesis using the Schotten-Baumann reaction with 4-aminoacetophenone and phenylacetic acid.

Charting Synthetic Routes

I'm now focusing on a step-by-step protocol, leveraging the Schotten-Baumann reaction with 4-aminoacetophenone. My goal is a clear synthesis for the target molecule. I'm also planning a physicochemical property table, and I'll create a Graphviz diagram for visual clarity. The technical guide's introduction will emphasize the phenylacetamide scaffold's significance.

Constructing Detailed Protocol

I'm now formulating a detailed synthesis protocol, focusing on a step-by-step approach using the Schotten-Baumann reaction with 4-aminoacetophenone and phenyl acetyl chloride. I'll include reaction conditions and the rationale behind choosing these reactants. I'm also planning the physicochemical property table and Graphviz diagram. I'll introduce the significance of the phenylacetamide scaffold.

Exploring Compound Data

I've been digging into the data for N-(4-acetylphenyl)-2-phenyl acetamide and related compounds. I located PubChem entries for similar structures like N-(2-acetylphenyl)acetamide and its derivatives, which offer some physicochemical information. I still need to find a suitable experimental value for the specific target compound, however.

Formulating the Outline

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Compiling Initial Data

Methodological & Application

Synthesis protocol for "N-(4-acetylphenyl)-2-phenylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Synthesis of N-(4-acetylphenyl)-2-phenylacetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded guide for the synthesis, purification, and characterization of this compound. This protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry. The synthesis is achieved through the acylation of 4-aminoacetophenone with phenylacetyl chloride, a classic example of the Schotten-Baumann reaction. Beyond a simple recitation of steps, this guide elucidates the mechanistic principles, the rationale behind procedural choices, and robust methods for product validation, ensuring a reproducible and high-purity outcome.

Introduction and Strategic Overview

This compound is a disubstituted acetamide derivative. The synthesis of such amide bonds is a cornerstone of organic and medicinal chemistry, forming the backbone of countless pharmaceutical compounds and biologically active molecules. The protocol detailed herein employs a nucleophilic acyl substitution reaction, a reliable and widely used method for forming amide linkages from amines and acyl chlorides.[1][2]

The chosen synthetic strategy involves the reaction between 4-aminoacetophenone, which provides the nucleophilic amine, and phenylacetyl chloride, the electrophilic acylating agent. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the desired amide product.[3][4] This approach is valued for its efficiency, high yields, and the ready availability of starting materials.

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of this compound from 4-aminoacetophenone and phenylacetyl chloride proceeds via the Schotten-Baumann reaction mechanism.[5] This is a classic nucleophilic acyl substitution pathway.

The core steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of phenylacetyl chloride. This initial attack forms a transient tetrahedral intermediate.[3][6]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the most stable leaving group, the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine or pyridine) present in the reaction mixture. This step is critical as it removes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine (which would render it non-nucleophilic) and pushing the reaction to completion.[4][7]

The overall transformation is an efficient conversion of an amine and an acyl chloride into a stable amide.

Schotten-Baumann_Mechanism Figure 1: Mechanism of Amide Formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse cluster_2 Step 3: Deprotonation Amine 4-Aminoacetophenone (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack on Carbonyl AcylCl Phenylacetyl Chloride (Electrophile) AcylCl->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Expulsion of Cl⁻ Chloride Chloride Ion (Cl⁻) FinalAmide N-(4-acetylphenyl) -2-phenylacetamide ProtonatedAmide->FinalAmide Proton transfer Salt Base•HCl Salt Base Base (e.g., Et₃N) Base->Salt

Caption: Figure 1: Mechanism of Amide Formation

Materials and Equipment

Reagents and Chemicals

Proper handling and sourcing of high-purity reagents are paramount for the success and reproducibility of this synthesis. All chemicals should be purchased from reputable suppliers and used without further purification unless otherwise noted.[8]

ReagentFormulaMW ( g/mol )RoleCAS No.Safety Notes
4-AminoacetophenoneC₈H₉NO135.17Nucleophile99-92-3Irritant. Handle with gloves.
Phenylacetyl ChlorideC₈H₇ClO154.59Electrophile103-80-0Corrosive, lachrymator. Use in a fume hood.
Triethylamine (Et₃N)C₆H₁₅N101.19Base121-44-8Flammable, corrosive, toxic. Use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Solvent75-09-2Volatile, suspected carcinogen. Use in a fume hood.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Quench/Wash144-55-8Minimal hazard.
Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent7487-88-9Minimal hazard.
Ethanol (EtOH)C₂H₅OH46.07Recrystallization64-17-5Flammable.
Deionized WaterH₂O18.02Wash/Recrystallization7732-18-5Minimal hazard.
Laboratory Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (50 mL and 100 mL)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis designed for a high-yield, high-purity outcome.

Experimental_Workflow Figure 2: Step-by-Step Synthesis Workflow A 1. Preparation Dissolve 4-aminoacetophenone and Et₃N in DCM. B 2. Reaction Cool to 0°C. Add phenylacetyl chloride dropwise. A->B Setup in ice bath C 3. Stirring Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC. B->C Maintain stirring D 4. Work-up Wash with NaHCO₃ (aq). Wash with water & brine. C->D Transfer to separatory funnel E 5. Isolation Dry organic layer (MgSO₄). Filter and evaporate solvent. D->E Isolate organic phase F 6. Purification Recrystallize crude solid from ethanol/water. E->F Obtain crude product G 7. Characterization Obtain melting point, FTIR, and NMR spectra. F->G Collect pure crystals

Caption: Figure 2: Step-by-Step Synthesis Workflow

Step 1: Preparation of Reactants
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol).

  • Add 30 mL of dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • In a fume hood, add triethylamine (1.7 mL, 12.0 mmol, 1.2 equivalents) to the solution. The base acts as an HCl scavenger.[7]

Step 2: Acylation Reaction
  • Cool the flask containing the amine solution in an ice bath, allowing the temperature to equilibrate to 0-5 °C. Causality: This cooling is essential to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • In a separate, dry vial, prepare a solution of phenylacetyl chloride (1.4 mL, 10.5 mmol, 1.05 equivalents) in 10 mL of DCM.

  • Transfer this acyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

Step 3: Reaction Completion and Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir for an additional 2-4 hours.

  • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the 4-aminoacetophenone spot indicates reaction completion.

Step 4: Aqueous Work-up
  • Transfer the reaction mixture to a 125 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 25 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and remove excess phenylacetyl chloride.

    • 25 mL of deionized water.

    • 25 mL of brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • During each wash, gently shake the funnel, venting frequently, and allow the layers to separate fully before draining the lower organic layer.

Step 5: Product Isolation
  • Transfer the washed organic layer to a clean Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating the solution is dry.

  • Filter the solution through a fluted filter paper or a small plug of cotton into a pre-weighed round-bottom flask to remove the drying agent.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.

Purification and Characterization

Purification by Recrystallization
  • Transfer the crude solid to a small Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • If too much water is added, clarify the solution by adding a few drops of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water.[9]

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by the following methods.

AnalysisExpected ResultRationale
Appearance White to off-white crystalline solidIndicates a pure solid compound.
Melting Point 169 °C (for the related N-(4-acetylphenyl)acetamide)[10]A sharp melting point close to the literature value indicates high purity. The phenyl group may alter this slightly.
FTIR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (Ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1540 (Amide II N-H bend)Confirms the presence of both amide and ketone functional groups.
¹H NMR (CDCl₃, δ ppm) ~8.0-7.2 (m, Ar-H), ~7.5 (br s, 1H, N-H), 3.7 (s, 2H, -CH₂-), 2.6 (s, 3H, -COCH₃)The chemical shifts and integration values correspond to the unique proton environments in the molecule.[11]
¹³C NMR (CDCl₃, δ ppm) ~197 (Ketone C=O), ~170 (Amide C=O), ~142-120 (Ar-C), ~45 (-CH₂-), ~26 (-CH₃)Confirms the carbon skeleton of the molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; loss during work-up or recrystallization.Ensure dropwise addition at low temperature; allow sufficient reaction time. Minimize transfers and use minimal solvent for recrystallization.
Oily Product Impurities present; incomplete drying.Re-purify by recrystallization. Ensure the product is thoroughly dried under vacuum.
Broad Melting Point Product is impure.Repeat the recrystallization step. Ensure all starting materials have been removed during the work-up.
Starting Material in NMR Incomplete reaction.Increase reaction time or use a slight excess of the acyl chloride.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and reliable procedure suitable for a standard organic chemistry laboratory. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and employing standard purification techniques, the target compound can be obtained in high yield and purity. The characterization methods outlined provide a clear pathway for validating the structure and integrity of the final product, making this protocol a valuable tool for researchers in chemical and pharmaceutical sciences.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • Stenutz. (n.d.). N-(4-acetylphenyl)acetamide.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • Thermo Fisher Scientific - US. (n.d.). NMR Spectrum of Phenacetin.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.

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Application Note: High-Purity Recovery of N-(4-acetylphenyl)-2-phenylacetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of N-(4-acetylphenyl)-2-phenylacetamide, a key intermediate in various synthetic pathways. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1][2][3] This document moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice, ensuring a robust and reproducible purification process. We will cover solvent selection strategies, a detailed step-by-step recrystallization workflow, methods for purity assessment, and a troubleshooting guide for common issues.

The Foundational Science of Recrystallization

Recrystallization is a purification technique that separates a target compound from its impurities based on differences in their solubility in a chosen solvent system. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Because the formation of a crystal lattice is a highly selective process, impurity molecules are typically excluded and remain dissolved in the cold solvent (mother liquor).[5][6]

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[1][4][7]

  • Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below to maximize recovery.[1][8]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4][8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6][7]

Pre-Protocol: Solvent System Selection for this compound

While specific solubility data for this compound is not widely published, we can infer suitable solvents based on its structure—a secondary amide with two phenyl rings and a ketone group. This structure suggests moderate polarity. Structurally similar compounds like acetanilide are soluble in hot water, ethanol, and acetone.[9][10] 2-Phenylacetamide is soluble in ethanol and hot water but only slightly soluble in cold water.[11][12][13]

Therefore, a logical starting point for solvent screening includes water, ethanol, isopropanol, and mixtures thereof. The following protocol outlines a small-scale test to determine the optimal solvent.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, 95% ethanol, isopropanol, ethyl acetate) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[8]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[14]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.[14]

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.

Table 1: Hypothetical Solvent Screening Results

SolventSolubility at 20 °CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolublePoor, slow formationPoor choice as a single solvent.
95% EthanolSparingly SolubleVery SolubleRapid, good yieldPromising Candidate.
IsopropanolSparingly SolubleVery SolubleGood yield, well-formed crystalsExcellent Candidate.
Ethyl AcetateSolubleVery SolubleLow recoveryUnsuitable, too soluble at RT.
HeptaneInsolubleInsolubleNoneUnsuitable.
Ethanol/Water (e.g., 80:20) InsolubleVery SolubleExcellent yield and crystal formOptimal Mixed Solvent.

Based on this analysis, isopropanol or an ethanol/water mixed solvent system appears to be the most effective for this purification. A mixed solvent system is often used when no single solvent has the ideal properties. The compound is dissolved in the "good" solvent (ethanol), and the "poor" solvent (water) is added until the solution becomes turbid, indicating saturation.[14]

Detailed Recrystallization Protocol

This protocol assumes the use of a 95% Ethanol solvent system, identified as a promising candidate.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water (if using a mixed system)

  • Erlenmeyer flasks (2-3 of appropriate sizes)

  • Hot plate with stirring capability

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the 95% ethanol solvent on a hot plate to a gentle boil. Add a boiling chip to prevent bumping.

  • Add the minimum amount of hot ethanol to the flask containing the crude solid needed to dissolve it completely.[5][15] Start by adding a small portion and bring the mixture to a boil with gentle swirling. Continue adding small increments of the hot solvent until all the solid dissolves.[4] Causality: Using the minimum volume ensures the solution is saturated, which is essential for maximizing the recovery of the purified compound upon cooling.[1][5]

  • (Optional) Hot Filtration: If insoluble impurities or colored impurities are present, a hot filtration step is required. If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[6][15] To remove the charcoal and any other insoluble matter, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[16] Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which can lead to significant loss of yield.[17][18]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop.[5][15] Slow cooling is crucial for the formation of large, pure crystals.[3][4] Rushing this step by immediately placing the flask in an ice bath can cause the solid to precipitate as small, impure crystals.[15]

  • Inducing Complete Crystallization: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3][19]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[4] Use a small amount of the ice-cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold 95% ethanol to the funnel to wash the crystals.[5][18] Gently stir the crystals with a spatula, then reapply the vacuum to pull the wash solvent through. Causality: Washing with ice-cold solvent removes any adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the product.[14][18]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.[3] Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filter Perform Hot Gravity Filtration impurities->hot_filter Yes cool Cool Solution Slowly to Room Temperature impurities->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_node Pure Product Ready for Analysis dry->end_node

Caption: Workflow for the purification of this compound.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. This section addresses common problems and their solutions.

Table 2: Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used , resulting in an unsaturated solution.[17][20]Gently boil off a portion of the solvent to increase concentration and attempt to cool again.[19][20]
The solution is supersaturated .[20]Induce crystallization by scratching the inside surface of the flask with a glass rod or adding a "seed crystal" of the crude compound.[19][21]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the compound is significantly impure.[17][20]Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.[20][21] Consider switching to a lower-boiling point solvent.
Very Low Recovery/Yield Too much solvent was used , leaving a large amount of product in the mother liquor.[21]Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals (which may be less pure).
The crystals were washed with solvent that was not cold , re-dissolving the product.Ensure the wash solvent is thoroughly chilled in an ice bath before use. Use only the minimum amount necessary.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is adequately pre-heated. Use a slight excess of hot solvent and boil it off after filtration is complete.[17][18]

Post-Protocol Purity Assessment

To validate the success of the recrystallization, the purity of the final product should be assessed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and broadened.[15] Compare the melting point of the crude starting material with the recrystallized product. A significant sharpening and increase in the melting point indicates successful purification.

  • Thin-Layer Chromatography (TLC): TLC can be used to visually compare the crude material and the final product. The purified compound should appear as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Online] Available at: [Link]

  • RSC Education. Finding the best solvent for recrystallisation student sheet. [Online] Available at: [Link]

  • Wired Chemist. Recrystallization. [Online] Available at: [Link]

  • Recrystallization1. Recrystallization is the most convenient method for purifying organic compounds. [Online] Available at: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Online] Available at: [Link]

  • Recrystallization. Recrystallization is the most important method of purifying nonvolatile organic solids. [Online] Available at: [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. Procedure for recrystallization of acetanilide. [Online] Available at: [Link]

  • Biocyclopedia. Problems in recrystallization. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization? [Online] Available at: [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Online] Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. [Online] Available at: [Link]

  • CDN. Exp 1 - Recrystallization of Acetanilide. [Online] Available at: [Link]

  • Scribd. Recrystallization of Acetanilide | PDF | Solubility | Solvent. [Online] Available at: [Link]

  • Purification by crystallization. Experiment 5. Purification by Crystallization. [Online] Available at: [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Online] Available at: [Link]

  • Recrystallization. University of Colorado Boulder. [Online] Available at: [Link]

  • Studylib. Acetanilide Recrystallization Lab Procedure. [Online] Available at: [Link]

  • Solubility of Things. Acetanilide. [Online] Available at: [Link]

  • PubChem. N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. [Online] Available at: [Link]

  • ChemBK. N-Phenylacetamide. [Online] Available at: [Link]

  • PubChem. N-(p-acetylphenyl)acetamide. [Online] Available at: [Link]

  • Stenutz. N-(4-acetylphenyl)acetamide. [Online] Available at: [Link]

  • PubChem. N-(2-Acetylphenyl)acetamide. [Online] Available at: [Link]

  • LookChem. Cas 103-81-1,2-Phenylacetamide. [Online] Available at: [Link]

  • PubChem. N-(4-methylphenyl)-2-phenylacetamide. [Online] Available at: [Link]

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Application Note: High-Purity Isolation of N-(4-acetylphenyl)-2-phenylacetamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Abstract

This comprehensive guide details a robust methodology for the purification of N-(4-acetylphenyl)-2-phenylacetamide, a key intermediate in pharmaceutical research and development. The protocol leverages normal-phase flash column chromatography, a cornerstone technique for isolating compounds of intermediate polarity. We will explore the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the column separation. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to achieve high purity and yield for this class of amide compounds.

Introduction: The Scientific Imperative for Purification

This compound is a bespoke amide molecule featuring structural motifs common in pharmacologically active agents. Its synthesis, typically through the acylation of 4-aminoacetophenone with a phenylacetic acid derivative, often results in a crude mixture containing unreacted starting materials and potential side products. The presence of these impurities can confound downstream applications, from biological assays to structural analysis, making their removal a critical step in the research workflow.

Column chromatography is the premier technique for purifying such compounds.[1] The principles of differential partitioning of analytes between a stationary phase and a mobile phase allow for the effective separation of the target molecule from its contaminants. This note provides a self-validating protocol grounded in established chromatographic theory to ensure reproducible, high-purity outcomes.

Foundational Principles: Compound & System Analysis

Successful purification begins with a thorough understanding of the target molecule and the chromatographic system.

2.1. Physicochemical Properties of this compound

The structure of this compound dictates its chromatographic behavior. It possesses several key features:

  • Amide Linkage: A polar functional group capable of hydrogen bonding.

  • Two Phenyl Rings: Provide non-polar character and UV activity for easy detection.

  • Acetyl Group: A ketone that further increases the molecule's polarity.

Based on these features, the compound is moderately polar. Its properties, along with those of common starting materials, are summarized below.

PropertyThis compound (Product)4-Aminoacetophenone (Starting Material)Phenylacetic Acid (Starting Material)
Molecular Weight ~267.3 g/mol [2]~135.15 g/mol ~136.15 g/mol
Expected Polarity ModerateHighHigh (Acidic)
UV Active YesYesYes
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone.[3]Soluble in polar organic solvents.Soluble in polar organic solvents.

2.2. The Chromatographic System: Choosing Your Tools

The choice of stationary and mobile phases is the most critical decision in developing a separation method.

  • Stationary Phase: For moderately polar organic molecules, silica gel is the industry standard.[1][4] Its slightly acidic surface of silanol groups (Si-OH) interacts with polar functional groups, leading to retention.

  • Mobile Phase (Eluent): The eluent's role is to carry the compounds through the column. A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is typically used. By varying the ratio of these solvents, we can precisely control the retention of our target compound. For amides, solvent systems based on hexane/ethyl acetate or dichloromethane/methanol are common starting points.[5]

Pre-Purification Workflow: Method Development with TLC

Before committing the bulk of the crude material to the column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of 0.25 - 0.35 for the target compound, which provides the optimal balance between separation and elution time.

Workflow for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM). Also, prepare separate solutions of the starting materials if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and individual starting materials onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test eluent system. Start with a low-polarity mixture (e.g., 80:20 Hexane:Ethyl Acetate) and progressively increase the polarity (e.g., 70:30, 60:40).

  • Visualize: After development, dry the plate and visualize the spots under a UV lamp (254 nm).[6] The product, containing phenyl rings, will be UV active.

  • Analyze & Optimize: Calculate the Rf value for each spot. Adjust the solvent ratio until the product spot is at the target Rf of ~0.3 and is well-separated from impurity spots.

Table of TLC Solvent System Trials (Example Data):

Solvent System (Hexane:Ethyl Acetate)Product RfImpurity 1 Rf (Less Polar)Impurity 2 Rf (More Polar)Assessment
80:200.100.250.00Poor elution. Increase polarity.
70:300.320.550.05Optimal. Good separation and target Rf.
60:400.550.750.20Rf too high. Reduced separation.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system with silica gel cartridges, though the principles apply to manual glass columns.

4.1. Materials & Equipment

  • Crude this compound

  • Silica Gel (for dry loading) or Celite®

  • Pre-packed silica gel flash column (select size based on sample mass; a 1:50 to 1:100 ratio of crude product to silica gel by weight is recommended)[7]

  • Optimized Eluent (e.g., 70:30 Hexane:Ethyl Acetate) and a more polar flushing solvent (e.g., 100% Ethyl Acetate)

  • Automated Flash Chromatography System

  • Rotary Evaporator

  • TLC plates, chamber, and UV lamp

4.2. Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product DryLoad Dry Load Sample onto Silica Crude->DryLoad Dissolve in minimal DCM, add silica Load Load Sample Cartridge DryLoad->Load Pack Equilibrate Column with Starting Eluent Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor with UV detector TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Procedure

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add 2-3 times the mass of silica gel (2-3 g) to the solution.

    • Carefully concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample. The advantage of this method is that it ensures the sample is introduced to the column in a very narrow band, leading to superior separation.[8]

  • System Setup:

    • Install the appropriate size silica gel column onto the flash system.

    • Prime the system and equilibrate the column with the initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate) for at least 3-5 column volumes.

  • Elution Program:

    • Load the dry sample into a solid load cartridge and place it in line with the main column.

    • Program a gradient elution. A shallow gradient is often most effective for separating closely related compounds.

    • Example Gradient:

      • Step 1: 10% Ethyl Acetate in Hexane (isocratic) for 2 column volumes (CV).

      • Step 2: Linear gradient from 10% to 40% Ethyl Acetate over 15 CV.

      • Step 3: 100% Ethyl Acetate (isocratic) for 3 CV to flush highly polar impurities.

  • Fraction Collection & Analysis:

    • Begin the run. The system's UV detector will show peaks as compounds elute.

    • Collect fractions based on the UV chromatogram.

    • Spot every few fractions onto a TLC plate. Develop the plate using the optimized eluent (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize under UV light to identify which fractions contain the pure product, which contain mixtures, and which contain only impurities.

  • Product Isolation:

    • Combine all fractions that show a single spot corresponding to the pure product.

    • Concentrate the combined fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques like NMR or LC-MS.

Troubleshooting & Expert Insights

ProblemProbable CauseSolution
Poor Separation (Overlapping Peaks) Column overloaded.Reduce the amount of crude material relative to the silica gel mass (aim for a 1:50 to 1:100 ratio).[7]
Elution gradient is too steep.Use a shallower, more gradual gradient to increase the resolution between peaks.
Product Does Not Elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., Ethyl Acetate) in your gradient.
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the starting polarity of your gradient. Ensure your TLC Rf was in the optimal range.
Streaking on TLC / Tailing on Column Compound is acidic/basic or interacting strongly with silica.For acidic compounds, adding a small amount (0.5-1%) of acetic acid to the eluent can improve peak shape.[6] However, this is less common for amides unless acidic impurities are present.

Conclusion

This application note provides a validated, step-by-step protocol for the purification of this compound using flash column chromatography. By systematically developing the method with TLC and employing a well-designed gradient elution, researchers can consistently achieve high purity, which is paramount for the integrity of subsequent scientific endeavors.

References

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • Yuze Chemical Technology. China 2-Phenylacetamide Manufacturers Suppliers Factory. Available at: [Link]

  • Newcrom. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification? Available at: [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Available at: [Link]

  • PubChem, National Institutes of Health. N-(p-acetylphenyl)acetamide. Available at: [Link]

  • PubChem, National Institutes of Health. N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. Available at: [Link]

  • P. R. Hanson, et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC, NIH. Available at: [Link]

  • PubChem, National Institutes of Health. N-(4-Ethylphenyl)acetamide. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for Triflic acid-mediated Phenylation of N-. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

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Application Note: Unambiguous Structural Elucidation of N-(4-acetylphenyl)-2-phenylacetamide via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the structural characterization of N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest in pharmaceutical and materials science research. Leveraging the power of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, we present a complete workflow from sample preparation to spectral interpretation. This note details predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constant analysis, and multiplicity patterns. Furthermore, we provide standardized protocols for acquiring high-quality 1D (¹H, ¹³C, DEPT-135) NMR data, ensuring reproducibility and accuracy for researchers in drug development and chemical analysis.

Introduction: The Imperative for Precise Structural Verification

This compound is a bifunctional molecule incorporating both an acetophenone and a phenylacetamide moiety. The precise arrangement of these functional groups is critical to its chemical and biological activity. Unambiguous structural confirmation is therefore a prerequisite for its use in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed atomic-level map of the molecule, revealing key information about connectivity and stereochemistry.

This application note serves as a practical guide for scientists and researchers, offering a robust framework for the NMR-based characterization of this compound and structurally related compounds.

Predicted NMR Spectral Data: A Reference for Analysis

In the absence of a publicly available experimental spectrum for the title compound, we have generated a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established incremental chemical shift rules and analysis of spectral data from structurally analogous compounds, including N-phenylacetamide and 4-aminoacetophenone.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to each unique proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃)~2.55Singlet (s)3H-
H-b (CH₂)~3.70Singlet (s)2H-
H-c (Ar-H)~7.25 - 7.40Multiplet (m)5H-
H-d (Ar-H)~7.70Doublet (d)2H~8.5
H-e (Ar-H)~7.95Doublet (d)2H~8.5
H-f (N-H)~10.30Singlet (s)1H-
Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Further analysis using DEPT-135 is crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phase for this compound in DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Phase
C-1 (CH₃)~27.0Positive
C-2 (CH₂)~44.0Negative
C-3 (Ar-CH)~127.0Positive
C-4 (Ar-CH)~128.5Positive
C-5 (Ar-CH)~129.0Positive
C-6 (Ar-C)~135.0Absent
C-7 (Ar-CH)~119.0Positive
C-8 (Ar-CH)~129.5Positive
C-9 (Ar-C)~133.0Absent
C-10 (Ar-C)~143.0Absent
C-11 (C=O, amide)~169.0Absent
C-12 (C=O, ketone)~197.0Absent

Experimental Protocols: A Step-by-Step Guide

To obtain high-quality NMR data, adherence to standardized experimental protocols is essential. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining sharp, well-resolved NMR spectra.[1][2][3]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice for aromatic amides due to its excellent solvating power.[1] Other potential solvents include chloroform-d (CDCl₃) and acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Acquire 13C & DEPT-135 Spectra F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction & Referencing I->J K Integration & Peak Picking J->K L Structural Confirmation K->L Spectral Interpretation

Caption: Workflow for NMR-based structural characterization.

Standard ¹H NMR Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are recommended.[4][5]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[6]

  • Spectral Width (SW): Approximately 16 ppm, centered around 6-7 ppm to cover the full range of expected chemical shifts.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[4][5]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans, depending on the sample concentration.

  • Pulse Width (P1): A 30° or 45° pulse is typically sufficient for qualitative analysis.[4]

Standard ¹³C NMR and DEPT-135 Acquisition Parameters

For ¹³C NMR experiments on a 100 MHz (for ¹³C) spectrometer, the following parameters are suggested.[4][7]

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments) for the broadband ¹³C spectrum. For DEPT-135, a standard DEPT-135 pulse program should be used.

  • Spectral Width (SW): Approximately 240 ppm (0-240 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): This will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C. A starting point of 1024 scans is reasonable and can be adjusted based on the resulting signal-to-noise ratio.

In-Depth Spectral Interpretation: Connecting Peaks to Structure

A thorough analysis of the predicted spectra provides a wealth of structural information.

Analysis of the ¹H NMR Spectrum
  • Amide Proton (H-f, ~10.30 ppm): The downfield chemical shift of the amide proton is characteristic and is due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. Its chemical shift can be sensitive to solvent, concentration, and temperature.

  • Aromatic Protons (H-d, H-e, H-c): The two aromatic rings give rise to distinct sets of signals.

    • The protons on the 4-acetylphenyl ring (H-d and H-e) are expected to appear as two doublets due to the strong electron-withdrawing effect of the acetyl group, which deshields the ortho protons (H-e) more significantly than the meta protons (H-d). The coupling constant between these ortho- and meta-protons is typically in the range of 7-9 Hz.[8][9]

    • The protons of the phenyl group attached to the methylene (H-c) will likely appear as a complex multiplet in the range of 7.25-7.40 ppm.

  • Methylene Protons (H-b, ~3.70 ppm): These protons are adjacent to both a carbonyl group and a phenyl ring, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (H-a, ~2.55 ppm): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet, as they have no neighboring protons.

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, allows for the unambiguous assignment of all carbon atoms.[10][11][12][13]

  • Carbonyl Carbons (C-11, C-12): The two carbonyl carbons are the most downfield signals, with the ketone carbonyl (C-12) typically resonating at a higher chemical shift (~197.0 ppm) than the amide carbonyl (C-11, ~169.0 ppm). Both will be absent in the DEPT-135 spectrum as they are quaternary.

  • Aromatic Carbons (C-3 to C-10): The eight aromatic carbons will appear in the region of 119-143 ppm. The DEPT-135 spectrum will be instrumental in distinguishing the protonated carbons (CH, positive signals) from the substituted, quaternary carbons (absent signals).

  • Aliphatic Carbons (C-1, C-2): The methylene carbon (C-2) will appear as a negative signal in the DEPT-135 spectrum, confirming it as a CH₂ group. The methyl carbon (C-1) will give a positive signal, identifying it as a CH₃ group.

Conclusion: A Robust Methodology for Structural Confirmation

This application note provides a comprehensive and scientifically grounded framework for the characterization of this compound using NMR spectroscopy. The detailed predicted spectra, coupled with robust experimental protocols, offer researchers a reliable roadmap for structural verification. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the analysis of a wide range of related small molecules, thereby facilitating and accelerating research in drug discovery and materials science.

References

  • Martin, G. E., & Williams, A. J. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Fiveable. DEPT-135 Definition. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • University of California, Riverside. How to Prepare Samples for NMR. [Link]

  • Emory University. Small molecule NMR sample preparation. [Link]

  • Study.com. Why para aromatic has a low J constant and why ortho has high J constant?. [Link]

  • Columbia University NMR Core Facility. DEPT. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison Chemistry Department NMR Facility. (2020). Optimized Default 1H Parameters. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University College London. Sample Preparation. [Link]

  • University of California, Santa Barbara. The Acquisition Parameters. [Link]

  • Northwestern University. 1H Acquisition Period. [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • University of Wisconsin-Madison Chemistry Department NMR Facility. (2020). Optimized Default 13C Parameters. [Link]

Sources

FT-IR Analysis of N-(4-acetylphenyl)-2-phenylacetamide: A Comprehensive Guide to Functional Group Identification and Protocol Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-(4-acetylphenyl)-2-phenylacetamide is a molecule of significant interest in synthetic chemistry, often serving as an intermediate in the development of novel pharmaceutical agents. Its chemical structure incorporates several key functional groups, including a secondary amide, an aryl ketone, and two distinct phenyl rings. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure and assessing the purity of this compound. This application note provides a detailed guide for researchers, explaining the theoretical basis for spectral interpretation, offering validated protocols for sample preparation and data acquisition, and presenting a systematic approach to analyzing the FT-IR spectrum of this compound.

Introduction and Scientific Context

The precise identification of functional groups is a cornerstone of chemical synthesis and analysis. For a molecule like this compound, which contains multiple functionalities, FT-IR spectroscopy is an indispensable tool. The technique probes the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption bands at specific frequencies in the infrared spectrum.

The molecule's structure features:

  • A Secondary Amide Linkage: Central to its structure, the amide group's characteristic vibrations (N-H stretch, Amide I, and Amide II bands) are primary identifiers.

  • An Aryl Ketone: The acetyl group attached to a phenyl ring presents a distinct carbonyl (C=O) stretching frequency, influenced by electronic conjugation.

  • Two Phenyl Rings: One monosubstituted (from the phenylacetamide moiety) and one para-disubstituted (from the 4-acetylphenyl moiety). These give rise to specific aromatic C-H and C=C stretching and bending vibrations.

This guide explains the causality behind experimental choices, ensuring that the described protocols are robust and self-validating for reliable and reproducible results in a research or quality control setting.

The Vibrational Landscape of this compound

An FT-IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[1] The former contains absorption bands from specific bond vibrations (stretches), while the latter contains a complex pattern of peaks, including bending vibrations, that is unique to the molecule as a whole.[1]

Key Vibrational Modes and Their Expected Frequencies:

  • N-H Stretching (Secondary Amide): A single, sharp to moderately broad peak is expected in the range of 3370–3170 cm⁻¹ .[2] Its position and broadness can be influenced by hydrogen bonding, which is prevalent in the solid state.

  • C-H Stretching:

    • Aromatic (=C-H): These stretches appear at slightly higher frequencies than aliphatic C-H stretches, typically in the 3100–3000 cm⁻¹ range.[3][4]

    • Aliphatic (-CH₂- and -CH₃): These are observed as strong absorptions in the 3000–2850 cm⁻¹ range.[5]

  • Carbonyl (C=O) Stretching: This molecule contains two carbonyl groups, which will appear as very strong, sharp peaks.

    • Aryl Ketone (Ar-C=O): The C=O bond conjugated with the aromatic ring typically absorbs in the 1695–1685 cm⁻¹ range.[6][7]

    • Amide I Band (O=C-N): This is primarily a C=O stretching vibration and is one of the most intense bands in the spectrum. For secondary amides, it is found between 1680–1630 cm⁻¹ .[2][8] These two carbonyl peaks may be closely spaced or partially resolved.

  • Amide II Band: This is a complex vibration resulting from N-H in-plane bending and C-N stretching. It is a strong, characteristic peak for secondary amides, appearing between 1580–1510 cm⁻¹ .[2][8][9]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the phenyl rings produce a series of medium-intensity peaks in the 1600–1450 cm⁻¹ region.[3][4][10]

  • C-H Out-of-Plane (oop) Bending: These strong absorptions in the 900–675 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic rings.[3]

    • Monosubstituted Ring: Expect strong bands around 770–730 cm⁻¹ and 720–680 cm⁻¹.

    • Para-disubstituted Ring: Expect a single strong band in the 860–800 cm⁻¹ range.

Experimental Protocols: From Sample to Spectrum

The acquisition of a high-quality FT-IR spectrum is critically dependent on meticulous sample preparation and a validated data acquisition procedure. As this compound is a solid compound, several methods are suitable.

The general workflow is a self-validating system designed to ensure data integrity.

FT_IR_Workflow cluster_prep Part A: Preparation cluster_sample Part B: Sample Analysis start Obtain Dry, Pure Sample instrument Instrument Purge & Warm-up start->instrument background Acquire Background Spectrum (No Sample) instrument->background prep_choice Choose Preparation Method background->prep_choice kbr Protocol 1: KBr Pellet prep_choice->kbr  Transmission atr Protocol 2: ATR prep_choice->atr Reflectance   sample_scan Acquire Sample Spectrum kbr->sample_scan atr->sample_scan process Process Data (Baseline Correction, Normalization) sample_scan->process end Data Interpretation process->end Final Spectrum for Interpretation

Caption: General workflow for FT-IR analysis of a solid sample.

This classic method is chosen for its ability to produce high-quality spectra with sharp peaks, provided the sample is properly prepared. Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range.

Materials:

  • This compound (1-2 mg, finely powdered)

  • FT-IR grade KBr (100-200 mg, desiccated)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This step is critical as water absorbed by the KBr will show broad O-H bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.[11]

  • Grinding: Place ~1 mg of the sample and ~100 mg of the dry KBr into the agate mortar. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogeneous powder. Inadequate grinding leads to light scattering and a poor-quality, sloping baseline.

  • Pellet Formation: Transfer the powder to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes. The goal is to form a clear or translucent pellet.[12]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquisition: Collect the spectrum using the parameters outlined in section 3.4.

ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for routine analysis and when only small amounts of sample are available. The principle relies on the sample being in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Materials:

  • This compound (a small amount on a spatula tip)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

  • FT-IR Spectrometer with an ATR accessory

Procedure:

  • Background Scan: Before placing the sample, ensure the ATR crystal is clean. With the clean, empty crystal in place, acquire the background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

  • Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.[12]

  • Apply Pressure: Lower the pressure clamp onto the sample. Apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[12]

  • Acquisition: Collect the sample spectrum using the parameters below.

  • Cleaning: After analysis, raise the pressure clamp, remove the sample, and clean the crystal surface thoroughly with isopropanol.

A self-validating protocol requires consistent and appropriate instrument settings.

ParameterRecommended SettingRationale
Spectral Range 4000–400 cm⁻¹Covers the entire mid-infrared region, encompassing all relevant functional group and fingerprint vibrations.
Resolution 4 cm⁻¹Provides sufficient detail to resolve most key bands without introducing excessive noise. Standard for routine analysis.
Number of Scans 16 to 32Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum.
Apodization Happ-GenzelA standard mathematical function applied to the interferogram to reduce spectral artifacts.

Systematic Spectral Interpretation

A logical approach is crucial for accurately assigning the observed absorption bands to the molecule's functional groups.

Interpretation_Logic start Begin at 4000 cm⁻¹ nh_check ~3300 cm⁻¹ Peak Present? start->nh_check nh_yes Assign N-H Stretch (Secondary Amide) nh_check->nh_yes Yes ch_check 3100-2850 cm⁻¹ Peaks Present? nh_check->ch_check No (Unexpected) nh_yes->ch_check ch_assign Differentiate: >3000 cm⁻¹ = Aromatic C-H <3000 cm⁻¹ = Aliphatic C-H ch_check->ch_assign Yes co_check 1700-1630 cm⁻¹ Strong Peaks? ch_assign->co_check co_assign Assign Two C=O Stretches: ~1690 cm⁻¹ = Aryl Ketone ~1660 cm⁻¹ = Amide I co_check->co_assign Yes amide2_check ~1550 cm⁻¹ Strong Peak? co_assign->amide2_check amide2_yes Assign Amide II Band (N-H Bend / C-N Stretch) amide2_check->amide2_yes Yes aromatic_check 1600-1450 cm⁻¹ Multiple Peaks? amide2_yes->aromatic_check aromatic_yes Assign Aromatic C=C Ring Stretches aromatic_check->aromatic_yes Yes fingerprint < 1000 cm⁻¹ Analyze Bending Modes aromatic_yes->fingerprint

Caption: A systematic decision flow for interpreting the FT-IR spectrum.

The following table summarizes the key diagnostic peaks for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3300Secondary AmideN-H StretchMedium, Sharp
3100–3000Aromatic C-H=C-H StretchMedium to Weak
3000–2850Aliphatic C-H-C-H StretchMedium to Strong
~1690Aryl KetoneC=O StretchStrong, Sharp
~1660Secondary AmideAmide I (C=O Stretch)Strong, Sharp
~1540Secondary AmideAmide II (N-H Bend, C-N Stretch)Strong
1600, 1585, 1500, 1450Aromatic RingsC=C In-Ring StretchMedium to Weak
~840Para-substituted RingC-H Out-of-Plane BendStrong
~750 and ~700Monosubstituted RingC-H Out-of-Plane BendStrong

Trustworthiness through Validation: The final step in the analysis should always be to compare the acquired spectrum against a known reference spectrum of this compound from a trusted database, if available. This provides authoritative confirmation of the compound's identity and purity.

References

  • Feist, P. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(2), 219. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Lutz, E. F. (1962). Infrared spectra and synthesis of some acetophenone derivatives. Journal of Chemical & Engineering Data, 7(2), 263–264. [Link]

  • Specac. (2023). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Feist, P. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ResearchGate. [Link]

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The infrared carbonyl stretching bands of ring substituted acetophenones. Canadian Journal of Chemistry, 35(5), 504-515. [Link]

  • McMurry, J. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Lutz, E. F. (1962). Infrared spectra and synthesis of some acetophenone derivatives. ACS Publications. [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Gambi, A., et al. (1980). Infrared studies of acetophenone and its deuterated derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Davitt, C. M., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. [Link]

  • Davitt, C. M., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega. [Link]

  • NanoReach. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Medium. [Link]

  • Organic Chemistry with Victor. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]

  • LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Ghodsinia, S. E., et al. (n.d.). FTIR spectrum of N-benzyl-2-phenylacetamide (1). ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]

Sources

Application Note: Mass Spectrometric Analysis of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note provides a detailed guide to the mass spectrometric fragmentation analysis of N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest in synthetic chemistry and drug development. Lacking readily available published spectra, this document leverages established fragmentation principles of amides, ketones, and aromatic systems to predict the characteristic fragmentation patterns under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. We present detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The predicted fragmentation pathways are visualized through diagrams, and key diagnostic ions are summarized in tables to serve as a robust reference for researchers involved in the synthesis, characterization, and quality control of this and structurally related molecules.

Introduction & Scientific Context

This compound belongs to the N-aryl acetamide class of compounds, which are pivotal scaffolds in medicinal chemistry. Its structure combines a phenylacetamide moiety with a 4-acetylphenyl group, presenting multiple potential sites for ionization and subsequent fragmentation. Accurate characterization via mass spectrometry is critical for structural confirmation, impurity profiling, and metabolic studies.

The choice of ionization technique fundamentally dictates the nature of the resulting mass spectrum. Electron Ionization (EI) is a high-energy, "hard" technique that induces extensive fragmentation, providing a detailed structural fingerprint.[1][2] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation, making it ideal for molecular weight determination and subsequent structural analysis via tandem mass spectrometry (MS/MS).[1][3][4] This guide will explore the predicted outcomes of both approaches, explaining the causal chemical mechanisms behind each fragmentation pathway.

Molecular Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₆H₁₅NO₂

  • Monoisotopic Mass: 253.1103 Da

  • Nominal Molecular Weight: 253 g/mol

Chemical Structure of this compound

Predicted Fragmentation under Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, the molecule will be ionized to form an energetically unstable radical cation (M⁺• at m/z 253), which will readily undergo fragmentation.[2] The fragmentation patterns of N-monosubstituted 2-phenylacetamides are well-documented and provide a strong basis for our predictions.[5]

Key Fragmentation Pathways (EI):

  • α-Cleavage (Benzylic Fission): The most characteristic fragmentation for 2-phenylacetamide derivatives is the cleavage of the C-C bond between the carbonyl group and the methylene bridge.[5][6] This homolytic cleavage results in the formation of the highly stable tropylium cation (C₇H₇⁺), which is often the base peak in the spectrum.

  • Amide Bond Cleavage: Fission of the amide C-N bond can occur, leading to two potential fragment ions: the phenylacetyl cation ([C₆H₅CH₂CO]⁺) or an ion corresponding to the 4-acetylaniline portion of the molecule.

  • Hydrogen Rearrangement & Ketene Elimination: A common pathway for N-alkyl-2-phenylacetamides involves a hydrogen transfer followed by the elimination of a ketene molecule, resulting in an ion at m/z 92.[5] This pathway is highly probable for this N-aryl substituted analogue as well.

  • Cleavage within the Acetylphenyl Moiety: The 4-acetylphenyl group can undergo its own characteristic fragmentation, primarily through the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Predicted EI Fragmentation Diagram:

EI_Fragmentation cluster_secondary Secondary Fragmentation M This compound M+•, m/z 253 F91 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->F91 α-Cleavage (Benzylic Fission) F119 Phenylacetyl Cation [C6H5CH2CO]+ m/z 119 M->F119 Amide Cleavage F134 [CH3COC6H4NH]+• m/z 134 M->F134 Amide Cleavage F238 [M - CH3]+• m/z 238 M->F238 - •CH3 from Acetyl F106 [M - C6H5CH2CO]+• m/z 106 F134->F106 - CO

Caption: Predicted EI fragmentation of this compound.

Table 1: Summary of Major Predicted EI Fragment Ions

m/z (Nominal) Proposed Formula Ion Structure/Description Causality & Significance
253 [C₁₆H₁₅NO₂]⁺• Molecular Ion (M⁺•) Confirms the molecular weight of the compound.
238 [C₁₅H₁₂NO₂]⁺• [M - CH₃]⁺• Loss of a methyl radical from the acetyl group, forming a stable acylium ion.
134 [C₈H₈NO]⁺• [CH₃COC₆H₄NH]⁺• Result of amide bond cleavage with charge retention on the nitrogen-containing fragment.
119 [C₈H₇O]⁺ Phenylacetyl cation Result of amide bond cleavage with charge retention on the carbonyl-containing fragment.
91 [C₇H₇]⁺ Tropylium Cation Likely base peak. Formed via α-cleavage (benzylic fission). Its high stability is due to its 6 π-electron aromatic system.[2][6]

| 77 | [C₆H₅]⁺ | Phenyl Cation | Loss of CO from the m/z 105 fragment (not shown) or direct fragmentation. |

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI produces even-electron precursor ions, typically [M+H]⁺ in positive mode and [M-H]⁻ in negative mode, which are then fragmented by collision-induced dissociation (CID).[1][3] The fragmentation is characterized by the loss of stable, neutral molecules.

Positive Ion ESI-MS/MS ([M+H]⁺)

The precursor ion will be the protonated molecule at m/z 254.1 . Protonation is most likely to occur at the amide oxygen, the acetyl oxygen, or the amide nitrogen. Fragmentation will proceed via cleavage of the weakest bonds, primarily the amide C-N bond and the C-C bond adjacent to the carbonyls.

Predicted Positive Ion ESI Fragmentation Diagram:

ESI_Pos_Fragmentation cluster_main Primary Neutral Losses & Fragments M [M+H]+ m/z 254 F136 4-Aminoacetophenone [C8H10NO]+ m/z 136 M->F136 - C8H6O (Phenylketene) F119 Phenylacetyl Cation [C8H7O]+ m/z 119 M->F119 - C8H9NO (4-Aminoacetophenone) F91 Tropylium Ion [C7H7]+ m/z 91 F119->F91 - CO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ precursor ion.

Table 2: Summary of Major Predicted Positive ESI-MS/MS Product Ions

Precursor m/z Product m/z Neutral Loss (Da) Proposed Product Ion Structure/Description
254.1 136.1 118.0 (C₈H₆O) Protonated 4-aminoacetophenone. Diagnostic fragment formed by cleavage of the amide bond and loss of phenylketene.
254.1 119.1 135.1 (C₈H₉NO) Phenylacetyl cation. Formed by cleavage of the amide bond with charge retention on the phenylacetyl moiety.

| 119.1 | 91.1 | 28.0 (CO) | Tropylium cation. A secondary fragment arising from the loss of carbon monoxide from the phenylacetyl cation. |

Negative Ion ESI-MS/MS ([M-H]⁻)

The precursor ion will be the deprotonated molecule at m/z 252.1 , formed by the loss of the acidic amide proton. The fragmentation of deprotonated N,2-diphenylacetamides has been shown to proceed through characteristic pathways, including direct decomposition and rearrangement via an ion-neutral complex.[7]

Predicted Negative Ion ESI Fragmentation Diagram:

ESI_Neg_Fragmentation M [M-H]- m/z 252 F134 4-acetyl-anilide anion [C8H6NO]- m/z 134 M->F134 Direct Decomposition F91 Benzyl anion [C7H7]- m/z 91 M->F91 Direct Decomposition F117 Phenyl-ethenone anion [C8H5O]- m/z 117 M->F117 Ion-Neutral Complex Rearrangement

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-acetylphenyl)-2-phenylacetamide is a synthetic compound whose biological potential is largely unexplored. Its chemical structure, featuring an acetanilide moiety, suggests a potential for bioactivity, as related structures are found in molecules with known pharmacological effects, including anti-inflammatory and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a rigorous in vitro evaluation of this compound. The protocols herein are designed as a self-validating workflow, starting from foundational cytotoxicity assessment to specific assays targeting hypothesized biological activities. The causality behind each experimental choice is explained to ensure a deep understanding of the scientific rationale.

The overarching goal is to systematically characterize the bioactivity profile of this compound, generating robust and reproducible data to guide further research and development.

Logical Workflow for In Vitro Evaluation

A tiered approach is essential for the efficient and logical evaluation of a novel compound. This workflow ensures that foundational data on cytotoxicity informs the design of subsequent, more specific biological assays.

G A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine No-Observed-Adverse-Effect Level (NOAEL) and IC50 B->C D Anti-inflammatory Assays C->D E Antimicrobial Assays C->E F COX-1/COX-2 Inhibition Assay D->F G Nitric Oxide (NO) Inhibition Assay D->G H MIC & MBC Determination E->H

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Assays - Cytotoxicity Assessment

Rationale: Before assessing any specific biological activity, it is imperative to determine the compound's effect on cell viability. Cytotoxicity assays establish a safe concentration range for subsequent experiments, ensuring that observed effects are due to specific bioactivity and not simply cell death. The MTT assay is a widely used, reliable colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol determines the concentration of this compound that is toxic to a representative mammalian cell line (e.g., HEK293 or RAW 264.7 macrophages).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter Description
Cell Viability (%) (Abs_treated / Abs_vehicle_control) * 100
IC₅₀ (µM) Concentration of compound causing 50% reduction in cell viability.
NOAEL (µM) Highest concentration with no statistically significant reduction in viability.

Part 2: Primary Bioactivity Screening - Anti-Inflammatory Potential

Rationale: Many acetanilide derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX).[9][10] A logical next step is to screen this compound for its ability to suppress inflammatory responses in a relevant cell model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are an excellent and widely used model for this purpose, as LPS robustly induces the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11][12]

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the compound's ability to inhibit the production of NO, a key inflammatory mediator, in activated macrophage cells.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of large amounts of NO.[11] NO is unstable, but it is rapidly converted to the stable metabolite nitrite (NO₂⁻) in the culture medium. The concentration of nitrite can be measured colorimetrically using the Griess reagent, serving as a direct indicator of NO production.[11][13]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Complete culture medium

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.[12]

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[11] Include control wells: cells only, cells + DMSO, cells + LPS + DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[11]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

    • Add 100 µL of Griess reagent (freshly mixed 1:1 ratio of Component A and B) to each well containing supernatant and standards.[11]

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Parameter Description
Nitrite Conc. (µM) Determined from the sodium nitrite standard curve.
NO Inhibition (%) [1 - (Nitrite_treated / Nitrite_LPS_control)] * 100
IC₅₀ (µM) Concentration of compound causing 50% inhibition of NO production.

Part 3: Mechanistic Insights - COX Enzyme Inhibition

Rationale: If the compound shows promising anti-inflammatory activity in the cell-based assay, the next logical step is to investigate its mechanism of action. A primary target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[9][14] A cell-free enzymatic assay can directly measure the compound's ability to inhibit COX-2 activity.

G cluster_0 Inflammatory Cascade AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation-induced) AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a potential inhibitor.

Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a direct, cell-free method to quantify the inhibitory effect of the test compound on recombinant human COX-2.

Principle: This assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid into prostaglandin G2 (PGG2).[14][15] A fluorescent probe is then used to detect the PGG2, generating a signal that is proportional to the COX-2 activity.[9][14] An effective inhibitor will reduce the rate of PGG2 formation, leading to a decreased fluorescent signal.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie)[9][14][16]

  • Recombinant Human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • This compound

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well opaque microplate (suitable for fluorescence)

  • Fluorescence microplate reader

Procedure (based on a typical kit protocol): [14]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Enzyme, Substrate) according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare a 10X serial dilution of the test compound and the positive control (Celecoxib) in Assay Buffer.

  • Reaction Setup: In a 96-well opaque plate, add the following to each well:

    • Enzyme Control: Assay Buffer, COX-2 Enzyme.

    • Inhibitor Control: Positive control (e.g., Celecoxib), COX-2 Enzyme.

    • Test Wells: Diluted this compound, COX-2 Enzyme.

  • Pre-incubation: Add the Reaction Mix (containing Assay Buffer and Probe) to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[14] The reader will record the increase in fluorescence over time.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Slope_inhibitor / Slope_enzyme_control)] * 100.

    • Plot the % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Parameter Description
Reaction Rate (RFU/min) Slope of the linear phase of the fluorescence curve.
Inhibition (%) Percentage reduction in reaction rate compared to the uninhibited control.
IC₅₀ (µM) Concentration of compound causing 50% inhibition of COX-2 activity.

Part 4: Primary Bioactivity Screening - Antimicrobial Potential

Rationale: The structural motifs within this compound are also found in various compounds with established antimicrobial activity.[2][3] Therefore, a primary screening against a panel of common pathogenic bacteria is a valuable step in characterizing its biological profile. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that visibly inhibits the growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[19][20]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microplates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. The concentration range should be broad (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a positive antibiotic control (broth + inoculum + standard antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Analysis:

Parameter Description
MIC (µg/mL) Lowest concentration showing no visible bacterial growth.[19]

To further distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, the Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.[21]

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Jain, S., & Gahtori, P. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 16(2), 116-125. [Link]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Šiler, B., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(21), 6523. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 367-372. [Link]

  • Al-Ishaq, R. K., et al. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 24(17), 3173. [Link]

  • ResearchGate. (n.d.). Time-course of lipopolysaccharide (LPS)-induced nitric oxide production... ResearchGate. [Link]

  • Chen, K. C., et al. (2016). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 21(10), 1339. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]

  • Kumar, A., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 17(4), 441-452. [Link]

  • Brun, P., & Filippini, R. (Eds.). (2024). Bioactivity of Natural Compounds: From Plants to Humans. MDPI. [Link]

  • Golea, I., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1105. [Link]

  • Lin, Y. S., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 11(9), 3359-3368. [Link]

  • Ovid. (n.d.). Time course of lipopolysaccharide-induced nitric... Journal of Laboratory & Clinical Medicine. [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Li, H., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(1), 126. [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, 1(81), 108-120. [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]

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Application Note: N-(4-acetylphenyl)-2-phenylacetamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of N-(4-acetylphenyl)-2-phenylacetamide, a valuable intermediate for organic synthesis, particularly in the construction of novel pharmaceutical scaffolds. We detail a robust protocol for its synthesis via amide coupling, outline its characterization, and demonstrate its utility in a subsequent Claisen-Schmidt condensation to yield chalcone derivatives. The protocols and insights provided are designed for researchers in medicinal chemistry and drug development seeking to leverage this versatile building block.

Introduction: The Strategic Value of the Phenylacetamide Scaffold

The phenylacetamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial agents, antidepressants, and anticoagulants.[2][3][4] The stability of the amide bond, combined with the synthetic accessibility of its precursors, makes it an ideal scaffold for building molecular complexity.

This compound emerges as a particularly strategic intermediate due to its bifunctional nature. It incorporates the stable phenylacetamide backbone while presenting a reactive acetyl group at the para position. This acetyl moiety serves as a synthetic handle for a variety of carbon-carbon bond-forming reactions, allowing for the extension and diversification of the molecular framework. This application note provides the necessary protocols to synthesize, characterize, and utilize this intermediate for the development of more complex target molecules.

Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is through the formation of an amide bond between 4-aminoacetophenone and a phenylacetic acid derivative. This transformation is fundamental in organic synthesis and can be achieved through several high-yielding methods.[5][6] We present the acyl chloride method due to its efficiency and the common availability of the starting materials.

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of phenylacetyl chloride. A mild base, such as potassium carbonate or triethylamine, is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 4-Aminoacetophenone Reaction Nucleophilic Acyl Substitution R1->Reaction R2 Phenylacetyl Chloride R2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction P1 This compound Reaction->P1

Figure 1: Synthetic workflow for this compound.

Characterization and Physicochemical Data

Proper characterization is critical to confirm the identity and purity of the synthesized intermediate. The data presented below are predicted based on the compound's structure and analysis of analogous molecules.[7][8] Researchers should perform their own analyses for verification.

PropertyValue
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
Appearance Expected to be an off-white to pale yellow solid
Melting Point ~169 °C (by analogy to N-(4-acetylphenyl)acetamide)[8]
Solubility Soluble in DCM, EtOAc, DMSO; poorly soluble in water
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): ~8.5 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂), 2.5 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): ~197 (C=O, ketone), ~170 (C=O, amide), ~142, ~134, ~133, ~129, ~128, ~127, ~119 (Ar-C), ~45 (CH₂), ~26 (CH₃)
IR (KBr, cm⁻¹) Predicted ν: ~3300 (N-H stretch), ~1680 (C=O ketone stretch), ~1660 (C=O amide I band), ~1530 (N-H bend, amide II band)
Mass Spec (ESI-MS) m/z: 254.12 [M+H]⁺, 276.10 [M+Na]⁺

Application as an Intermediate: Synthesis of a Chalcone Derivative

The true utility of this compound lies in its role as a precursor to more complex molecules. The acetyl group is a prime site for Claisen-Schmidt condensation with an aromatic aldehyde.[9] This reaction forms a chalcone, a class of compounds known for a wide array of biological activities, including anti-inflammatory and anticancer properties.[9]

This case study demonstrates the conversion of our intermediate into a chalcone derivative, which can then be used in further synthetic efforts, such as the synthesis of pyrimidine or pyrazoline heterocycles.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Intermediate N-(4-acetylphenyl)- 2-phenylacetamide Reaction Claisen-Schmidt Condensation Intermediate->Reaction Aldehyde Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aldehyde->Reaction Solvent Ethanol (EtOH) Solvent->Reaction Base Aqueous NaOH Base->Reaction Chalcone Chalcone Derivative Reaction->Chalcone

Figure 2: Application of the intermediate in a Claisen-Schmidt condensation.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Aminoacetophenone (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (for recrystallization)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add 4-aminoacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DCM to the flask to create a stirrable suspension (approx. 10 mL per gram of 4-aminoacetophenone).

  • Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Dissolve phenylacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the phenylacetyl chloride solution dropwise to the cooled suspension over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine. Causality: The acid wash removes any unreacted amine, while the brine wash helps to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield the pure product.

Protocol 2: Synthesis of N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)-2-phenylacetamide

Materials:

  • This compound (1.0 eq)

  • 4-chlorobenzaldehyde (1.0 eq)

  • Ethanol (95%)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Ice-cold deionized water

Equipment:

  • Erlenmeyer flask with magnetic stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the flask in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture. A color change and the formation of a precipitate should be observed. Causality: The basic conditions are required to deprotonate the methyl group of the acetyl moiety, forming an enolate which then attacks the aldehyde.

  • Continue stirring the reaction in the ice bath for 2-3 hours.

  • After the reaction period, pour the mixture into a beaker of ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Allow the product to air dry or dry in a vacuum oven at a low temperature. The product can be further purified by recrystallization if necessary.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Protocol 1 Incomplete reaction; moisture in the reaction vessel.Ensure all glassware and reagents are anhydrous. Increase reaction time and monitor by TLC.
Product is an Oil/Gummy Impurities are present, preventing crystallization.Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) before recrystallizing.
Multiple Spots on TLC Side reactions (e.g., di-acylation); starting material remains.Ensure slow, controlled addition of the acyl chloride at 0 °C. Check the stoichiometry of reagents.
No Reaction in Protocol 2 Base is not strong enough or insufficient amount.Use a more concentrated NaOH solution. Ensure the temperature is maintained to favor the desired reaction pathway.

Conclusion

This compound is a highly valuable and synthetically accessible intermediate. Its preparation via a straightforward amidation reaction and the presence of a reactive acetyl group make it an ideal starting point for the synthesis of chalcones, heterocyclic compounds, and other complex molecular architectures relevant to drug discovery. The protocols and data provided herein offer a solid foundation for researchers to incorporate this versatile building block into their synthetic programs.

References

  • Vertex AI Search. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).
  • NIH. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018).
  • ChemicalBook. 4-Aminoacetophenone: Uses in synthesizing organic compounds. (2019).
  • ResearchGate. The amidation of phenylacetic acid with benzylamine catalysed by nickel...
  • ChemicalBook. 4-Aminoacetophenone: properties and applications in versatile fields. (2023).
  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)...
  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Stenutz. N-(4-acetylphenyl)acetamide.
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Yuze Chemical Technology. China 2-Phenylacetamide Manufacturers Suppliers Factory.
  • NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the N-acylation of 4-aminoacetophenone with phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful N-acylation of 4-aminoacetophenone with phenylacetyl chloride, a crucial transformation in the synthesis of various active pharmaceutical ingredients and functional materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of this reaction, ensuring high yield and purity of the target compound, N-(4-acetylphenyl)-2-phenylacetamide.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the N-acylation of 4-aminoacetophenone. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product, this compound

A low or negligible yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this outcome, often related to reagent quality, reaction conditions, or the presence of competing side reactions.[1]

Potential Cause 1.1: Hydrolysis of Phenylacetyl Chloride

Phenylacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[2] This reaction converts the acyl chloride into the unreactive phenylacetic acid, thereby reducing the amount of acylating agent available to react with the 4-aminoacetophenone.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure the 4-aminoacetophenone is thoroughly dried before use.[2]

  • Reagent Quality Check: Before starting the reaction, check the quality of the phenylacetyl chloride. An IR spectrum should show a characteristic C=O stretch for the acyl chloride around 1780-1815 cm⁻¹. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for a carboxylic acid (around 1700-1725 cm⁻¹) indicates hydrolysis.[2]

  • Proper Storage: Store phenylacetyl chloride in a tightly sealed container under an inert atmosphere in a desiccator.[2]

Potential Cause 1.2: Inefficient Amine Acylation

The reaction between the amine and the acyl chloride might be incomplete due to several factors.

Solutions:

  • Choice of Base: The Schotten-Baumann reaction conditions, which involve an aqueous base like NaOH, are commonly employed for this transformation.[3][4] The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3] Pyridine or triethylamine can also be used as organic bases.[5]

  • Reaction Temperature: While the reaction is often vigorous, maintaining a low temperature (e.g., 0-5 °C) during the addition of phenylacetyl chloride can help control the reaction rate and minimize side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the acyl chloride can sometimes be beneficial, but a large excess can lead to purification challenges.

Potential Cause 1.3: Amine Deactivation

The amine can be deactivated through protonation, rendering it non-nucleophilic.[1] This is a common issue as an acid-base reaction between the carboxylic acid (from hydrolysis of the acyl chloride) and the amine can occur before the coupling.[1]

Solutions:

  • Use of a Suitable Base: As mentioned above, a base is crucial to neutralize the generated HCl. In a typical Schotten-Baumann setup, the aqueous base will neutralize the acid as it is formed.[6]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

The formation of byproducts is a common occurrence. Identifying these impurities is key to optimizing the reaction.

Potential Cause 2.1: Formation of Phenylacetic Acid

As discussed, hydrolysis of phenylacetyl chloride leads to the formation of phenylacetic acid.[2]

TLC Identification: Phenylacetic acid is more polar than the starting amine and the product and will have a lower Rf value. It can often be visualized with a suitable stain.

Solutions:

  • Anhydrous Conditions: The most effective way to prevent the formation of phenylacetic acid is to maintain strictly anhydrous conditions.[2]

  • Purification: If formed, phenylacetic acid can be removed during the work-up. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will extract the acidic impurity.

Potential Cause 2.2: Unreacted Starting Materials

Incomplete reaction will result in the presence of both 4-aminoacetophenone and phenylacetyl chloride (or its hydrolysis product) in the final mixture.

TLC Identification: Spot the reaction mixture alongside the starting materials (4-aminoacetophenone and phenylacetyl chloride) on the same TLC plate to compare Rf values.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's completion.

  • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of potential side reactions.

Potential Cause 2.3: Diacylation of the Amine

While less common for primary amines under controlled conditions, diacylation (the addition of two phenylacetyl groups to the amine) can occur, especially with a large excess of the acyl chloride.

TLC Identification: The diacylated product will be less polar than the desired mono-acylated product and will have a higher Rf value.

Solutions:

  • Control Stoichiometry: Use a controlled amount of phenylacetyl chloride (e.g., 1.0-1.2 equivalents).

  • Slow Addition: Add the phenylacetyl chloride dropwise to the solution of 4-aminoacetophenone to maintain a low concentration of the acylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-acylation of 4-aminoacetophenone with phenylacetyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-aminoacetophenone attacks the electrophilic carbonyl carbon of the phenylacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the amide product. A base is used to neutralize the hydrochloric acid (HCl) byproduct.[8][9]

N-acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation Amine 4-Aminoacetophenone (H₂N-Ar-COCH₃) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic attack AcylChloride Phenylacetyl Chloride (Ph-CH₂-CO-Cl) AcylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse Chloride Cl⁻ Product This compound ProtonatedAmide->Product Deprotonation Base Base (e.g., OH⁻) ProtonatedAmide->Base ProtonatedBase H-Base⁺ Base->ProtonatedBase Accepts H⁺

Caption: Mechanism of N-acylation.

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base plays a crucial role in the Schotten-Baumann reaction. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[3] This is important for two reasons:

  • It prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.[1]

  • It drives the equilibrium of the reaction towards the formation of the amide product.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[7] A suitable mobile phase (eluent) needs to be determined. A mixture of hexane and ethyl acetate is a good starting point. Spot the starting materials (4-aminoacetophenone and phenylacetyl chloride) and the reaction mixture on a TLC plate. The reaction is complete when the starting material spots disappear, and a new product spot is observed. The product, this compound, is expected to have an Rf value intermediate between the more polar 4-aminoacetophenone and the less polar phenylacetyl chloride.

Q4: What is the best way to purify the final product?

A4: The purification method depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. Ethanol or a mixture of ethanol and water is often a good solvent system for recrystallizing amides.[10]

  • Column Chromatography: If the reaction mixture contains multiple impurities, column chromatography on silica gel is recommended.[11] A gradient elution with a mixture of hexane and ethyl acetate can be used to separate the product from the impurities.

Q5: What are the expected spectroscopic data for this compound?

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons from both rings (multiplets), a singlet for the benzylic CH₂, a singlet for the acetyl CH₃, and a broad singlet for the amide N-H.
¹³C NMR Carbonyl carbons for the amide and ketone, aromatic carbons, a carbon signal for the benzylic CH₂, and a carbon signal for the acetyl CH₃.
IR Spectroscopy N-H stretch (around 3300 cm⁻¹), C=O stretch for the amide (around 1650 cm⁻¹), and C=O stretch for the ketone (around 1680 cm⁻¹).

Experimental Protocols

Optimized Protocol for the N-acylation of 4-aminoacetophenone

This protocol is based on the principles of the Schotten-Baumann reaction.

Materials:

  • 4-aminoacetophenone

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminoacetophenone (1 equivalent) in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water.

  • Cool the flask containing the 4-aminoacetophenone solution to 0-5 °C in an ice bath.

  • Slowly and dropwise, add the phenylacetyl chloride (1.1 equivalents) to the stirred solution of 4-aminoacetophenone.

  • Simultaneously, add the aqueous sodium hydroxide solution dropwise to maintain a basic pH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow Start Start Dissolve_Amine Dissolve 4-aminoacetophenone in DCM Start->Dissolve_Amine Cool Cool to 0-5 °C Dissolve_Amine->Cool Add_Reagents Slowly add phenylacetyl chloride and aq. NaOH Cool->Add_Reagents React Stir at room temperature Add_Reagents->React Monitor Monitor by TLC React->Monitor Workup Aqueous work-up Monitor->Workup Reaction complete Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Column Chromatography) Concentrate->Purify Product Obtain pure this compound Purify->Product

Caption: Experimental workflow for N-acylation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield? Check_Acyl_Chloride Check Phenylacetyl Chloride Quality (IR) Start->Check_Acyl_Chloride Yes Impure_Product Impure Product on TLC? Start->Impure_Product No Hydrolyzed Hydrolyzed? Check_Acyl_Chloride->Hydrolyzed Use_Anhydrous Use Anhydrous Conditions & Fresh Reagent Hydrolyzed->Use_Anhydrous Yes Check_Conditions Review Reaction Conditions Hydrolyzed->Check_Conditions No Base_Present Sufficient Base Used? Check_Conditions->Base_Present Add_Base Ensure Adequate Base Base_Present->Add_Base No Temp_Time Optimize Temperature and Time Base_Present->Temp_Time Yes Identify_Spots Identify Impurities (Co-spot with SM) Impure_Product->Identify_Spots Yes Optimize_Purification Optimize Purification (Wash, Recrystallize, Column) Identify_Spots->Optimize_Purification

Caption: Troubleshooting Decision Tree.

References

  • Benchchem. How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride.
  • Benchchem.
  • MilliporeSigma. Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride.
  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Organic Syntheses. Phenylacetamide.
  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Phenylacetyl Chloride | High-Purity Reagent Supplier.
  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Docslib. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
  • Washington State University. Monitoring Reactions by TLC.
  • Benchchem. A Comprehensive Technical Guide to the Spectral Analysis of N-(4-acetylphenyl)
  • Thermo Fisher Scientific. NMR Spectrum of Phenacetin.

Sources

Technical Support Center: Recrystallization of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-acetylphenyl)-2-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the recrystallization of this compound. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Fundamental Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The core principle involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by gradual cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][2] Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding liquid (the mother liquor).[1] A successful recrystallization hinges on the careful selection of a solvent and precise control over the cooling rate.[1][2][3]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, the dissolved solid separates as a liquid (an oil or emulsion) rather than forming solid crystals.[4][5] This is a frequent issue, especially with compounds that have moderate melting points or when significant impurities are present.[5][6]

Potential Causes:

  • High Impurity Level: Impurities can significantly depress the melting point of the mixture, causing it to separate as a low-melting eutectic oil.[5][6]

  • High Supersaturation: The solution is too concentrated, causing the solute to crash out of solution faster than it can form an ordered crystal lattice.[7]

  • Inappropriate Cooling Rate: Rapid cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice.

  • Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.

Diagnostic Steps & Solutions:

  • Re-heat and Dilute: Gently re-heat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[5][6]

  • Slow Down the Cooling: This is the most critical step. Ensure the hot solution is allowed to cool to room temperature as slowly as possible. Insulate the flask by placing it on a non-conductive surface (like a cork ring or paper towels) and covering the top with a watch glass.[6][8][9] An inverted beaker can also create an insulating atmosphere.[6]

  • Induce Crystallization: If crystals do not form after slow cooling, try scratching the inner surface of the flask with a glass rod at the meniscus.[4] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the cooled, supersaturated solution.[1][4] This provides a template for further crystal formation.

  • Re-evaluate Solvent System: If oiling out persists, the solvent system may be inappropriate. Consider using a different solvent or a mixed-solvent system. For instance, if using a highly effective solvent like ethanol, you might need to add a poorer solvent like water dropwise to the hot solution until it just becomes cloudy, then clarify with a drop of the good solvent before cooling.[4]

Problem 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.

Potential Causes:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.[5][6]

  • Lack of Nucleation Sites: The solution is supersaturated but requires an initiation event to begin crystallization.[5]

Diagnostic Steps & Solutions:

  • Induce Crystallization: First, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[4][5]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the more concentrated solution to cool slowly again.

  • Cool to a Lower Temperature: If crystals still do not appear, try cooling the flask in a salt-ice bath for a more significant temperature drop.[4][5]

  • Consider an Anti-Solvent: If working with a solvent in which your compound is very soluble, you can cautiously add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. This technique can force crystallization but may also precipitate impurities if done too quickly.

Problem 3: Very Low Yield of Recovered Crystals

Symptom: After filtration and drying, the mass of the pure product is significantly lower than expected.

Potential Causes:

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[6][10]

  • Premature Crystallization: The compound crystallized in the filter funnel during a hot filtration step (if performed).

  • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that was not ice-cold can dissolve a portion of the product.

Diagnostic Steps & Solutions:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[2][10] This ensures the solution is saturated and maximizes crystal recovery upon cooling.

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent vapor to prevent clogging.[4]

  • Maximize Cooling Time: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

  • Second Crop Recovery: It is sometimes possible to recover more product by boiling off a significant portion of the solvent from the mother liquor and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Appropriate Solvent B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent to Dissolve B->C D Perform Hot Filtration (if insoluble impurities exist) C->D Optional E Cool Solution Slowly to Room Temperature D->E F Cool Further in Ice-Water Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals Thoroughly H->I J Assess Purity (Melting Point, TLC) I->J

Caption: Standard Experimental Workflow for Recrystallization.

Sources

Technical Support Center: Purification of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-NPPA-PUR

Version: 1.0

This technical guide provides in-depth troubleshooting and practical solutions for the purification of crude N-(4-acetylphenyl)-2-phenylacetamide. It is designed for researchers and chemists encountering challenges in achieving high purity for this compound.

Part 1: Troubleshooting & FAQs

This section addresses common issues observed during the purification of this compound, which is commonly synthesized via the acylation of 4-aminoacetophenone with phenylacetyl chloride.

Diagram: General Purification Workflow

crude Crude N-(4-acetylphenyl)- 2-phenylacetamide liquid_ext Aqueous Workup (e.g., NaHCO3 wash) crude->liquid_ext Initial Wash recrystallization Recrystallization liquid_ext->recrystallization Primary Method chromatography Column Chromatography liquid_ext->chromatography If Recrystallization Fails or Multiple Impurities pure_product Pure Product (>98% Purity) recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (TLC, NMR, MP) pure_product->analysis Verification

Caption: General workflow for purifying crude this compound.

Q1: My final product has a low and broad melting point. What is the likely cause?

A low and broad melting point is a classic indicator of impurities. For this compound, the most common culprits are unreacted starting materials.

  • Unreacted 4-aminoacetophenone: This starting material is more polar than the desired product. Its presence will significantly depress the melting point.

  • Residual Phenylacetic Acid: If phenylacetyl chloride was hydrolyzed during the reaction, or if phenylacetic acid was used with a coupling agent, residual acid can contaminate the product. This can be easily removed with a basic wash.

Troubleshooting Steps:

  • Aqueous Wash: Before any other purification, wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any acidic impurities like phenylacetic acid.

  • Purity Check: After the wash, re-analyze the melting point. If it is still low, other neutral impurities are present, and further purification like recrystallization or chromatography is necessary.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after an initial workup. How do I proceed?

Multiple spots on a TLC plate confirm the presence of several impurities with different polarities. The key is to identify these impurities to select the best purification strategy.

  • Spot at the Baseline (High Polarity): Likely to be 4-aminoacetophenone or salts.

  • Spot Close to the Product Spot: Could be a reaction by-product of similar polarity, making recrystallization challenging.

  • Spot at the Solvent Front (Low Polarity): Could be non-polar impurities from reagents or solvents.

Troubleshooting Decision Tree:

tlc Multiple Spots on TLC? spots_far Spots are well-separated (ΔRf > 0.2) tlc->spots_far Yes spots_close Spots are close together (ΔRf < 0.2) tlc->spots_close Yes recrystallize Attempt Recrystallization spots_far->recrystallize chromatography Perform Column Chromatography spots_close->chromatography recrystallize->chromatography Fails pure Purity Confirmed recrystallize->pure Successful chromatography->pure

Caption: Decision tree for purification based on TLC analysis.

If the spots are well-separated, recrystallization is often sufficient. If they are close, column chromatography is the more effective method for separating compounds with similar polarities.

Q3: I performed a recrystallization, but the yield is very low. What went wrong?

Low yield after recrystallization is a common issue and can stem from several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, much of it will remain in the mother liquor.

  • Using Too Much Solvent: This is the most frequent cause of low recovery. The minimum amount of hot solvent required to fully dissolve the crude product should be used.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crash out along with impurities. Ensure the funnel and flask are pre-heated.

  • Cooling Too Rapidly: Allowing the solution to cool slowly promotes the formation of large, pure crystals. Crash cooling in an ice bath too early can trap impurities.

Recommended Solvents for Trial:

SolventRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy (the cloud point), then re-heat to clarify and cool slowly.
Isopropanol Often a good single-solvent choice for amides.

Part 2: Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol assumes the crude product has already undergone an aqueous NaHCO₃ wash to remove acidic impurities.

Objective: To purify crude this compound by removing less polar and more polar impurities.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue adding dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is recommended when recrystallization fails or when multiple impurities of similar polarity are present.

Objective: To separate this compound from closely related impurities.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column.

  • Mobile Phase (Eluent) Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

References

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

Technical Support Center: Amidation of 4-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 4-aminoacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this common synthetic transformation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the amidation of 4-aminoacetophenone, providing potential causes and actionable solutions.

Question: My amidation reaction of 4-aminoacetophenone is showing low conversion, and my starting material is largely unreacted. What could be the cause?

Answer:

Low conversion in the amidation of 4-aminoacetophenone is a frequent issue that can often be traced back to the deactivation of the nucleophilic amine. Here are the primary causes and their remedies:

  • In-situ Protonation of the Amine: The most common culprit is the acidic byproduct generated during the reaction, particularly when using acyl halides. For instance, the reaction with acetyl chloride produces one equivalent of hydrochloric acid (HCl). This strong acid will protonate the free amino group of the starting material, forming the ammonium salt.[1] The protonated amine is no longer nucleophilic and cannot react with the acylating agent.[2]

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Pyridine or triethylamine (Et₃N) are commonly used for this purpose.[1][3] The base will neutralize the generated acid, preserving the nucleophilicity of the 4-aminoacetophenone. A slight excess of the base (1.1-1.5 equivalents) is recommended.

  • Insufficiently Activated Acylating Agent: If you are using a carboxylic acid as the acylating agent, a coupling agent (e.g., DCC, EDC, HATU) is necessary to form a highly reactive activated ester in situ. Without it, the direct reaction between a carboxylic acid and an amine is generally very slow and requires high temperatures.

    • Solution: Ensure your coupling agent is fresh and added in the correct stoichiometric amount (typically 1.0-1.2 equivalents). For sluggish reactions, pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the 4-aminoacetophenone can improve yields.[4]

  • Poor Solubility: 4-Aminoacetophenone has moderate solubility in many common organic solvents at room temperature.[5][6] If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that can dissolve all reactants. Dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are often good choices. Gentle heating may be required to achieve complete dissolution, but be mindful of potential side reactions at elevated temperatures.

Question: I've isolated my product, but the NMR spectrum shows more than one acetyl group. Why am I seeing diacylation?

Answer:

While the amide product of the initial N-acylation is significantly less nucleophilic than the starting amine, diacylation can still occur under certain conditions, leading to the formation of an imide.

  • Mechanism of Diacylation: The lone pair on the nitrogen of the newly formed amide can, under forcing conditions, act as a nucleophile and attack a second molecule of the acylating agent. This is more likely to happen with highly reactive acylating agents like acyl anhydrides or acyl halides, especially if they are used in large excess or at elevated temperatures.

  • Preventative Measures:

    • Stoichiometric Control: Use a precise stoichiometry, with the acylating agent being the limiting reagent or in very slight excess (e.g., 1.05 equivalents).

    • Controlled Addition: Add the acylating agent slowly and at a reduced temperature (e.g., 0 °C) to the solution of 4-aminoacetophenone. This helps to control the reaction rate and minimize over-acylation.

    • Avoid High Temperatures: Perform the reaction at room temperature or below, if possible.

Question: My final product is discolored (e.g., yellow, brown, or pink). What is the source of this impurity?

Answer:

Discoloration in the final product often points to oxidation of the aromatic amine.

  • Oxidation of the Amino Group: The amino group of 4-aminoacetophenone, like other anilines, is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso and nitro compounds, as well as polymeric materials. This can be exacerbated by exposure to air (oxygen), light, or certain reagents.

  • Troubleshooting and Prevention:

    • Inert Atmosphere: For sensitive substrates or prolonged reaction times, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

    • Purification: Most colored impurities can be removed during purification. Recrystallization is often effective.[7][8] Sometimes, a charcoal treatment during recrystallization can help to adsorb colored byproducts.

    • Reagent Purity: Ensure that your starting materials and solvents are pure and free from oxidizing contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the amidation of 4-aminoacetophenone?

A1: The primary side reactions include:

  • Diacylation: Formation of an imide by the addition of a second acyl group to the nitrogen atom. This is controlled by careful stoichiometry and temperature management.

  • Oxidation: The amino group can be oxidized, leading to colored impurities. Performing the reaction under an inert atmosphere can mitigate this.

  • Protonation of the Starting Amine: The generation of acidic byproducts can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is prevented by using a non-nucleophilic base.[1][2]

Q2: Can Friedel-Crafts acylation occur on the aromatic ring as a side reaction?

A2: Under typical amidation conditions, Friedel-Crafts acylation on the aromatic ring is not a significant side reaction. Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). In the presence of the amino group of 4-aminoacetophenone, the Lewis acid will preferentially coordinate with the basic nitrogen atom.[2] This coordination deactivates the aromatic ring towards electrophilic substitution.

Q3: Is it possible for acylation to occur at the ketone's oxygen atom?

A3: O-acylation at the ketone is highly unlikely. The lone pairs on the oxygen of the carbonyl group are significantly less nucleophilic than the lone pair on the nitrogen of the amino group. The amino group is a much stronger nucleophile and will react preferentially.[9]

Q4: How can I effectively purify my N-acylated 4-aminoacetophenone product?

A4: The most common and effective method for purifying the solid product is recrystallization.[7][8] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at high temperatures. If the product is not a solid, column chromatography on silica gel is a standard alternative.

Experimental Protocols

Standard Protocol for N-Acetylation of 4-Aminoacetophenone

This protocol describes a standard procedure for the acetylation of 4-aminoacetophenone using acetic anhydride.

Materials:

  • 4-Aminoacetophenone

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in DCM.

  • Add pyridine (1.2 eq) to the solution and stir.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reagent Molar Mass ( g/mol ) Equivalents
4-Aminoacetophenone135.171.0
Acetic Anhydride102.091.1
Pyridine79.101.2
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Fig 1. Troubleshooting Decision Tree for Amidation Reactions start Reaction Start: Amidation of 4-Aminoacetophenone check_tlc Monitor Reaction by TLC start->check_tlc low_conversion Problem: Low Conversion check_tlc->low_conversion Starting material persists? impurity Problem: Impurity Detected check_tlc->impurity New spots appear? complete Reaction Complete check_tlc->complete Clean conversion? no_base Cause: No Base Added? Solution: Add Pyridine/Et3N low_conversion->no_base bad_reagents Cause: Old Reagents? Solution: Use Fresh Reagents low_conversion->bad_reagents solubility Cause: Poor Solubility? Solution: Change Solvent/Heat low_conversion->solubility diacylation Cause: Diacylation? Solution: Check Stoichiometry, Lower Temp impurity->diacylation oxidation Cause: Oxidation? Solution: Use Inert Atmosphere impurity->oxidation no_base->check_tlc bad_reagents->check_tlc solubility->check_tlc diacylation->check_tlc oxidation->check_tlc

Caption: Fig 1. Troubleshooting Decision Tree for Amidation Reactions.

Mechanistic Insights

Understanding the reaction mechanism is key to controlling its outcome.

Mechanism of N-Acylation

The amidation of 4-aminoacetophenone proceeds via a nucleophilic acyl substitution mechanism.

NACylation Fig 2. General Mechanism of N-Acylation Amine 4-Aminoacetophenone Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Acyl Acyl Halide/Anhydride Acyl->Tetrahedral Product N-Acylated Product Tetrahedral->Product Collapse of Intermediate (Loss of Leaving Group)

Caption: Fig 2. General Mechanism of N-Acylation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of the acylating agent.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a halide or a carboxylate). A final deprotonation step, often assisted by a base, yields the stable amide product.

References

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Unveiling the reaction process of the amine in direct amidation of aromatic ketones in H₂O. Chemistry - An Asian Journal, 15(22), 3858-3862.
  • Reddit. (2022). Amidation reactions. r/OrganicChemistry. Retrieved from [Link]

  • SAMS chemistry. (2023, August 24). acetylation of 4-aminophenol: Mechanism [Video]. YouTube. Retrieved from [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360. Retrieved from [Link]

  • Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • Lamani, M., & Prabhu, K. R. (2012). NIS-catalyzed reactions: amidation of acetophenones and oxidative amination of propiophenones. Chemistry, 18(46), 14638-42.
  • Chemistry LibreTexts. (2023, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (2013, January). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]

  • Reddit. (2023, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

Sources

Technical Support Center: Achieving High Purity N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

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This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-(4-acetylphenyl)-2-phenylacetamide. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Hurdles

This section provides solutions to specific problems you might encounter during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A: Oiling out is a common issue, especially if residual solvent or low-melting impurities are present. Here’s a systematic approach to tackle this:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. Use a rotary evaporator followed by a high-vacuum line for an extended period.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Good starting points are hexanes or diethyl ether. This can often induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This seed crystal will act as a template for crystallization.

Q2: After recrystallization, my NMR spectrum still shows the presence of starting materials (4-aminoacetophenone or phenylacetic acid/phenylacetyl chloride). What should I do?

A: The persistence of starting materials indicates that the chosen recrystallization solvent system is not adequately differentiating between your product and the impurities.

  • For unreacted 4-aminoacetophenone: This amine is more polar than your amide product. An acidic wash of your crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with dilute HCl should remove the basic amine into the aqueous layer.[1]

  • For residual phenylacetic acid: This carboxylic acid can be removed with a basic wash. Dissolve your crude product in an organic solvent and wash with a dilute sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.

  • Re-evaluate Recrystallization Solvent: If extractive workups are insufficient, your recrystallization solvent system needs optimization. A single solvent may not be effective. Consider a binary solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve better separation.[2][3][4]

Q3: I have a persistent colored impurity in my product. How can I remove it?

A: Colored impurities are often highly conjugated organic molecules. Here are a few strategies:

  • Activated Carbon (Charcoal): During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon.[5] Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Column Chromatography: If recrystallization and charcoal treatment fail, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[6]

Q4: My melting point is broad, even after one round of recrystallization. What does this indicate and how can I fix it?

A: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that are disrupting the crystal lattice.

  • The Solution: The most straightforward approach is to perform another recrystallization. Ensure you are following best practices for recrystallization, such as using the minimum amount of hot solvent to dissolve the compound and allowing for slow cooling to promote the formation of well-defined crystals.[7] If the melting point remains broad, consider a different solvent system or move to column chromatography for more effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A: While the exact melting point can vary slightly based on experimental conditions and the purity of the sample, the literature suggests a melting point in the range of 154-156°C for analogous phenylacetamides.[8] It is crucial to compare your experimentally determined melting point to a literature value if available, or to a value obtained from a highly purified analytical standard.

Q2: What are the most common impurities in the synthesis of this compound?

A: The most common impurities are typically unreacted starting materials or byproducts from side reactions. These include:

  • 4-aminoacetophenone: The starting amine.

  • Phenylacetic acid: If the reaction is performed from the carboxylic acid and a coupling agent.

  • Phenylacetyl chloride: If this is used as the acylating agent.[]

  • Diacylated product: Where two molecules of phenylacetyl chloride have reacted with the amine. This is less common but possible.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is always recommended for a thorough assessment of purity.[10][11][12]

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the progress of your purification. A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for determining the structure and purity of your compound. The absence of impurity peaks and the correct integration of your product's signals are strong evidence of high purity.[13] You can also look for characteristic peaks of common solvents that may be present.[14]

  • Melting Point Analysis: As mentioned, a sharp melting point is a good indicator of a pure crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. It can separate and quantify even minor impurities.

Purification Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

This protocol is effective for removing less polar and more polar impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-5 minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).[5]

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating compounds with similar polarities.[6][15][16][17]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Purification MethodTypical Solvent SystemAdvantagesDisadvantages
RecrystallizationEthanol/Water, Ethyl Acetate/HexanesSimple, cost-effective, good for removing small amounts of impurities.May not be effective for impurities with similar solubility to the product.
Column ChromatographyEthyl Acetate/Hexanes GradientHigh resolving power, can separate complex mixtures.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid-Base ExtractionDilute HCl, Dilute NaHCO₃Excellent for removing basic or acidic impurities.Only applicable for impurities with acidic or basic functional groups.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, NMR) Crude->Analysis1 Decision1 Significant Impurities? Analysis1->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Acidic/Basic Impurities Recrystallization Recrystallization Decision1->Recrystallization Minor Impurities ColumnChrom Column Chromatography Decision1->ColumnChrom Major/Multiple Impurities AcidBase->Recrystallization Analysis2 Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis2 ColumnChrom->Analysis2 Decision2 Pure? Analysis2->Decision2 Decision2->ColumnChrom No, Re-purify PureProduct Pure Product Decision2->PureProduct Yes

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of N-(4-acetylphenyl)-2-phenylacetamide. We will explore the fundamental chemistry, address common experimental challenges, and provide actionable strategies for successfully scaling the synthesis from the laboratory bench to pilot and production environments. Our focus is on providing causal explanations and validated protocols to ensure process robustness and product quality.

Section 1: Synthesis Overview & Core Mechanism

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is through the N-acylation of 4-aminoacetophenone with phenylacetyl chloride. This transformation is a classic example of a nucleophilic acyl substitution. For scale-up, it is typically performed under Schotten-Baumann conditions , which involve a two-phase solvent system and an aqueous base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][2]

The reaction proceeds as follows:

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of phenylacetyl chloride.[3]

  • Tetrahedral Intermediate Formation : A transient tetrahedral intermediate is formed.

  • Chloride Elimination & Proton Transfer : The intermediate collapses, expelling a chloride ion and forming a protonated amide. The base present in the reaction medium then deprotonates the nitrogen, yielding the final amide product and neutralizing the generated HCl.[4]

This method is favored for its high efficiency, use of readily available starting materials, and generally straightforward work-up.

Schotten_Baumann_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_byproducts Neutralization Amine 4-Aminoacetophenone Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Phenylacetyl Chloride AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Elimination of Cl⁻ HCl HCl Tetrahedral->HCl Product->Product Salt Salt (e.g., NaCl + H₂O) HCl->Salt Base Base (e.g., NaOH) Base->Salt

Caption: Figure 1: Reaction Mechanism. A simplified overview of the Schotten-Baumann N-acylation.

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, providing diagnostic questions and solutions.

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue that can often be traced back to a few critical parameters.

  • Hydrolysis of Phenylacetyl Chloride : Phenylacetyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into inactive phenylacetic acid. If the base is added too slowly or if there is excessive water present before the amine can react, a significant portion of the acylating agent can be consumed.

  • Incorrect Stoichiometry or Quality of Base : The base plays a crucial role in neutralizing the generated HCl.[1] Insufficient base will allow the HCl to protonate the starting amine, rendering it non-nucleophilic and halting the reaction. At least two equivalents of base are theoretically needed if an inorganic base is used without an organic amine present: one to neutralize the HCl byproduct and one to deprotonate the intermediate. In practice, a slight excess is often used.

  • Poor Temperature Control : While the reaction is often run at or below room temperature, allowing an uncontrolled exotherm can accelerate side reactions, including the hydrolysis of the acylating agent.

  • Sub-optimal pH : The pH of the aqueous phase should be maintained in the alkaline range (typically pH 9-12) to ensure the amine remains deprotonated and nucleophilic.[3]

Q3: My final product is off-color and shows multiple spots on TLC. What are the likely impurities?

The most common impurities arise from starting materials or side reactions:

  • Unreacted 4-Aminoacetophenone : This can be detected by TLC or HPLC. Its presence usually indicates incomplete conversion due to the issues described in Q2.

  • Phenylacetic Acid : This is the hydrolysis product of phenylacetyl chloride.[5] Being acidic, it can typically be removed during the work-up by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).[6]

  • Diacylated Product : While less common for this specific secondary amide formation due to steric hindrance, it's a theoretical possibility where a second phenylacetyl group attaches to the nitrogen. This is more likely if a very strong, non-nucleophilic base is used in an anhydrous organic solvent rather than under Schotten-Baumann conditions.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Are reagents (especially acyl chloride) fresh and dry? Start->CheckReagents CheckBase Is base stoichiometry correct (>2 eq.) and pH alkaline? CheckReagents->CheckBase Yes Solution1 Solution: Use fresh, high-purity reagents. Add acyl chloride to amine solution. CheckReagents->Solution1 No CheckTemp Was the reaction temperature controlled (e.g., 0-25°C)? CheckBase->CheckTemp Yes Solution2 Solution: Verify base concentration and add a slight excess. Monitor pH. CheckBase->Solution2 No CheckMixing Was agitation sufficient for the biphasic mixture? CheckTemp->CheckMixing Yes Solution3 Solution: Use an ice bath during addition. Maintain controlled temperature. CheckTemp->Solution3 No Solution4 Solution: Increase stirring speed. Consider a phase-transfer catalyst. CheckMixing->Solution4 No

Caption: Figure 2: Troubleshooting Workflow for Low Yield. A decision tree for diagnosing common issues.

Section 3: Scale-Up Specific Challenges & Solutions

Transitioning from bench to pilot scale introduces new variables that must be carefully managed.

Q4: How should the significant reaction exotherm be managed during large-scale production?

The acylation reaction is highly exothermic. On a small scale, a simple ice bath is sufficient, but at scale, this becomes a critical safety and quality parameter.

  • Controlled Addition : The most effective control method is to add the phenylacetyl chloride subsurface to the cooled, well-agitated solution of 4-aminoacetophenone at a controlled rate. This is known as a semi-batch process.

  • Jacketed Reactors : Utilize a reactor with a cooling jacket circulating a heat-transfer fluid (e.g., glycol/water). The addition rate should be dictated by the reactor's ability to remove heat, ensuring the internal temperature does not exceed the set point.

  • Real-time Monitoring : Continuous monitoring of the internal batch temperature is mandatory. An alarm system should be in place to halt the addition if the temperature exceeds a critical limit.

Q5: What are the primary mass transfer and mixing considerations for this biphasic reaction at scale?

In a biphasic Schotten-Baumann system, the reaction rate is often limited by the transfer of reactants between the organic and aqueous phases.

  • Agitation : Efficient agitation is crucial to maximize the interfacial surface area between the two liquid phases. The choice of impeller (e.g., pitched-blade turbine, Rushton turbine) and the stirring speed (RPM) must be optimized to ensure a fine dispersion without causing excessive splashing or vortexing.

  • Phase-Transfer Catalysts (PTC) : For particularly challenging systems, a PTC like a quaternary ammonium salt can be employed. The PTC facilitates the transport of the hydroxide or amine salt into the organic phase, accelerating the reaction.

  • Solvent Selection : While dichloromethane is common in labs, solvents like toluene or 2-methyl-THF are often preferred at scale due to higher boiling points and better environmental profiles. The choice of solvent will impact solubility, phase separation, and downstream processing.

Scale_Up_Process_Flow Figure 3: General Scale-Up Process Flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation ChargeAmine Charge Reactor with: - 4-Aminoacetophenone - Solvent (e.g., Toluene) - Aqueous Base (e.g., NaOH aq.) Cool Cool to 0-5 °C ChargeAmine->Cool AddAcyl Controlled Addition of Phenylacetyl Chloride (Maintain T < 15 °C) Cool->AddAcyl Stir Stir at RT until completion (IPC Check) AddAcyl->Stir PhaseSplit Phase Separation Stir->PhaseSplit Wash Aqueous Washes (e.g., NaHCO₃, Brine) PhaseSplit->Wash SolventSwap Solvent Swap/ Concentration Wash->SolventSwap Crystallize Crystallization (e.g., from IPA/Heptane) SolventSwap->Crystallize Isolate Filter and Dry Product Crystallize->Isolate

Caption: Figure 3: General Scale-Up Process Flow. A typical sequence for large-scale synthesis.

Section 4: Purification & Analytical Quality Control

Ensuring the final product meets specifications is paramount, especially in pharmaceutical development.

Q6: What is the most robust method for purifying crude this compound at scale?

While chromatography is useful at the lab scale, recrystallization is the workhorse for purification in pilot and production settings due to its scalability and cost-effectiveness.

  • Solvent Screening : The ideal solvent system should dissolve the crude product at an elevated temperature and provide low solubility upon cooling, while impurities remain in the mother liquor. Common solvents for this type of amide include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone), often used in combination with an anti-solvent like heptane or water.

  • Procedure :

    • Dissolve the crude solid in a minimal amount of hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble particulate matter.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Further cool in an ice bath to maximize recovery.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum.

Q7: Which analytical techniques are critical for in-process control and final product release?

A combination of techniques is necessary for comprehensive quality control.

Technique Purpose Typical Specification (Example)
TLC In-process control (IPC) to monitor reaction completion.Disappearance of 4-aminoacetophenone spot.
HPLC Final product purity assessment and quantification of impurities.[7][8]Purity: ≥ 99.5%Any single impurity: ≤ 0.1%
¹H NMR Structural confirmation and identity of the final product.Spectrum conforms to the reference standard.
Melting Point A simple, rapid check of purity.174-178 °C (Literature values may vary slightly).
LOD (Loss on Drying) Measures residual solvent content.≤ 0.5%

Section 5: Reference Experimental Protocol (Lab Scale)

This protocol is provided as a representative example. All procedures should be performed by trained personnel with appropriate safety precautions.

Table 1: Reagent List
ReagentM.W.AmountMolesEquiv.
4-Aminoacetophenone135.1710.0 g74.0 mmol1.0
Phenylacetyl Chloride154.6012.6 g (10.8 mL)81.4 mmol1.1
Sodium Hydroxide (NaOH)40.006.5 g162.5 mmol2.2
Dichloromethane (DCM)-150 mL--
Water-100 mL--
Step-by-Step Procedure
  • Setup : To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-aminoacetophenone (10.0 g, 74.0 mmol) and dichloromethane (150 mL).

  • Base Addition : In a separate beaker, dissolve sodium hydroxide (6.5 g, 162.5 mmol) in water (100 mL) and cool the solution. Add the cooled NaOH solution to the flask.

  • Cooling : Cool the stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Acylation : Add phenylacetyl chloride (12.6 g, 81.4 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-Up : Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a white to off-white solid.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Organic Syntheses. Phenylacetamide.
  • ResearchGate. Synthesis of N-(4-acetylphenyl)-2-chloroacetamide.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • SIELC. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
  • BenchChem. How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.

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Technical Support Center: Stability of N-(4-acetylphenyl)-2-phenylacetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-acetylphenyl)-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Here, we provide in-depth, experience-driven insights into the chemical behavior of this compound, moving beyond simple protocols to explain the underlying scientific principles.

I. Understanding the Molecule: Key Structural Features and Stability Considerations

This compound possesses two key functional groups that dictate its reactivity and stability profile: an amide linkage and an aromatic ketone . The interplay of these groups, along with the two phenyl rings, makes the molecule susceptible to specific degradation pathways.

  • Amide Bond: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would result in the formation of 4-aminoacetophenone and phenylacetic acid.

  • Aromatic System: The presence of aromatic rings can make the compound susceptible to photodegradation, especially when exposed to UV light.[1]

Understanding these potential liabilities is the first step in designing robust experimental protocols and interpreting unexpected results.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent or Decreasing Analyte Concentration Over Time in Solution

Scenario: You've prepared a stock solution of this compound in a common organic solvent (e.g., methanol, acetonitrile, DMSO). Upon re-analysis by HPLC, you observe a decrease in the peak area of the parent compound and potentially the emergence of new, unidentified peaks.

Possible Causes and Investigative Workflow:

  • Hydrolysis: The amide bond may be undergoing hydrolysis, especially if the solvent contains acidic or basic impurities or if the solution is stored for an extended period.

  • Photodegradation: Exposure to ambient or UV light can induce degradation of aromatic amides.[1]

  • Solvent Reactivity: While less common with standard HPLC-grade solvents, reactivity with the solvent, particularly if not of high purity, cannot be entirely ruled out.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for concentration instability.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to identify the likely degradation products and pathways for a drug substance.[2] This involves subjecting the compound to stress conditions more severe than it would typically encounter.[3][4][5]

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 2.5 µm)[6]

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

    • Thermal Degradation: Keep the solid compound at 60°C for 48 hours. Dissolve in methanol for analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC. A suitable method would be a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile, with UV detection at 254 nm.[6]

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradation Products
Acid Hydrolysis Decrease in parent peak, new peaks appear.4-aminoacetophenone, Phenylacetic acid
Base Hydrolysis Significant decrease in parent peak.4-aminoacetophenone, Phenylacetic acid
Oxidation Potential for minor degradation.Oxidized derivatives of the phenyl rings.
Photodegradation Decrease in parent peak, new peaks appear.Photo-Fries rearrangement products (e.g., aminobenzophenones), radical scission products.[1]
Thermal Degradation Generally stable, but minor degradation possible.Dependent on impurities and atmosphere.

Corrective Actions:

  • For Hydrolysis:

    • Prepare solutions fresh daily.

    • If stock solutions must be stored, use an aprotic solvent like acetonitrile or DMSO and store at low temperatures (-20°C or -80°C).

    • Ensure solvents are of high purity and free from acidic or basic contaminants.

  • For Photodegradation:

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Minimize exposure to ambient light during experimental procedures.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stable stock solutions of this compound?

A1: For short-term use, high-purity methanol or acetonitrile are suitable. For long-term storage, aprotic solvents such as DMSO or acetonitrile are recommended to minimize the risk of hydrolysis. It is soluble in methanol.[7] Regardless of the solvent, solutions should be stored at low temperatures and protected from light.

Q2: My sample shows a new peak that grows over time, even when stored in the dark. What could it be?

A2: This strongly suggests a chemical degradation process, most likely hydrolysis of the amide bond. This would result in the formation of 4-aminoacetophenone and phenylacetic acid. To confirm this, you can compare the retention time of the new peak with that of authentic standards of the potential degradation products.

Q3: Can I use a phosphate buffer in my mobile phase for HPLC analysis?

A3: While phosphate buffers are common in reversed-phase HPLC, be mindful of the pH. Prolonged exposure of this compound to acidic or basic conditions on the column can lead to on-column degradation, affecting peak shape and reproducibility. A mobile phase with a volatile additive like 0.1% formic acid is often a good starting point.[6]

Q4: How does temperature affect the stability of this compound in solution?

A4: As with most chemical reactions, the rate of degradation (e.g., hydrolysis) will increase with temperature. Therefore, it is always advisable to store solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down potential degradation processes.

Q5: Are there any known incompatibilities with common excipients?

IV. Analytical Methodologies

A robust analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Recommended HPLC Parameters:

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.6 mL/min[6]
Column Temperature 30 °C[6]
Detection Wavelength 254 nm[6]
Injection Volume 10 µL[6]

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

This gradient is illustrative and may require optimization for your specific system and separation needs.[6]

Potential Degradation Pathway: Amide Hydrolysis

G compound This compound products Degradation Products compound->products H+ or OH- (Hydrolysis) p1 4-Aminoacetophenone products->p1 p2 Phenylacetic Acid products->p2

Sources

Validation & Comparative

A Comparative Guide to Phenylacetamide-Based Antibacterial Agents: Evaluating N-(4-acetylphenyl)-2-phenylacetamide in Context

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel antibacterial agents is paramount to combat the growing threat of drug-resistant pathogens. The phenylacetamide scaffold has emerged as a promising framework for the development of new therapeutics. This guide provides a comparative analysis of N-(4-acetylphenyl)-2-phenylacetamide against other phenylacetamide derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the synthesis, antibacterial efficacy, and proposed mechanisms of action, supported by established experimental protocols and data interpretation.

The Phenylacetamide Scaffold: A Versatile Core for Antibacterial Design

Phenylacetamide derivatives are a class of organic compounds characterized by a phenyl group attached to an acetamide moiety. This core structure has been the subject of extensive medicinal chemistry research due to its presence in various biologically active molecules. The versatility of the phenylacetamide scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of different substituents on the phenyl ring or the acetamide nitrogen can significantly influence the compound's antibacterial spectrum and potency.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound serves as a prime example of the straightforward chemistry involved in generating libraries of these derivatives for screening. A common and efficient method is the acylation of an aniline derivative with a phenylacetyl chloride.

Experimental Protocol: Synthesis and Characterization

A standardized protocol for the synthesis of this compound is outlined below. This method can be adapted for the synthesis of a wide range of phenylacetamide analogues.

Materials:

  • 4-aminoacetophenone

  • Phenylacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at 0 °C (ice bath). TEA acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product, this compound, using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This robust synthetic route allows for the generation of diverse phenylacetamide libraries by simply varying the starting aniline and acyl chloride.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The true measure of a novel antibacterial agent lies in its performance against a panel of clinically relevant bacterial strains. While specific data for this compound is still emerging in the public domain, we can create a comparative framework using data from other reported phenylacetamide derivatives to illustrate the evaluation process. The primary metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Data Summary: MIC of Phenylacetamide Derivatives

The following table summarizes the reported MIC values for a selection of phenylacetamide analogues against common Gram-positive and Gram-negative bacteria. This provides a baseline for understanding the structure-activity relationships (SAR) within this class of compounds.

CompoundSubstituent(s)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
1 Unsubstituted>128>128
2 4-Chloro64128
3 2,4-Dichloro3264
4 4-Nitro1632
5 4-Hydroxy>128>128

This is a representative table. Actual values would be populated from specific studies.

From this representative data, a preliminary SAR can be deduced. For instance, the introduction of electron-withdrawing groups like chloro and nitro at the para-position of the phenyl ring appears to enhance antibacterial activity. The 2,4-dichloro substitution shows a further increase in potency, suggesting that the position and number of substituents are critical. The acetyl group in this compound is also an electron-withdrawing group, which might suggest potential for antibacterial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This protocol provides a quantitative measure of the antibacterial potency of the test compounds, allowing for direct comparison.

Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the chemical structures and experimental workflow.

cluster_0 General Structure of Phenylacetamides Phenylacetamide_Core Phenylacetamide Core R1 R1 Substituents (e.g., H, Cl, NO2) Phenylacetamide_Core->R1 on Phenyl Ring R2 R2 Substituents (e.g., H, Acetyl) Phenylacetamide_Core->R2 on Amide Nitrogen

Caption: General chemical scaffold of phenylacetamide derivatives.

Start Start: Design & Synthesize Phenylacetamide Analogs Characterization Structural Characterization (NMR, Mass Spec) Start->Characterization Antibacterial_Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Characterization->Antibacterial_Screening MIC_Determination Quantitative MIC Determination (Broth Microdilution) Antibacterial_Screening->MIC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays) MIC_Determination->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Experimental workflow for antibacterial drug discovery.

Proposed Mechanism of Action: Unraveling the Molecular Target

Understanding the mechanism of action is crucial for the rational design of more potent and selective antibacterial agents. For many phenylacetamide derivatives, the exact molecular target is still under investigation. However, based on structurally related compounds, several potential mechanisms can be proposed.

One of the most well-known phenylacetamide-containing drugs is chloramphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is plausible that novel phenylacetamide derivatives could share a similar mechanism. Other potential targets could include enzymes involved in bacterial cell wall synthesis, DNA replication, or folic acid metabolism.

Experimental Protocol: Investigating the Mechanism of Action

A series of in vitro assays can be employed to elucidate the mechanism of action of a novel phenylacetamide.

1. Macromolecular Synthesis Inhibition Assays:

  • Principle: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall. Inhibition of a specific pathway will result in a decrease in the incorporation of the corresponding radiolabeled precursor.

  • Procedure:

    • Grow bacterial cultures to mid-log phase.

    • Aliquot the culture into tubes containing the test compound at its MIC.

    • Add the respective radiolabeled precursor ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for cell wall).

    • Incubate for a short period.

    • Precipitate the macromolecules, filter, and measure the incorporated radioactivity using a scintillation counter.

2. Specific Enzyme Assays:

  • If a particular pathway is implicated, specific enzyme assays can be performed. For example, if protein synthesis is inhibited, further studies can be conducted to assess the compound's effect on the 50S ribosomal subunit.

The results from these assays will provide valuable insights into the molecular target of this compound and guide future drug development efforts.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antibacterial agents based on the versatile phenylacetamide scaffold. While direct comparative data is still needed, the established methodologies for synthesis, antibacterial evaluation, and mechanism of action studies provide a clear roadmap for its investigation. The preliminary SAR analysis of related compounds suggests that the electronic properties of the substituents on the phenyl ring play a crucial role in determining antibacterial potency.

Future research should focus on the systematic synthesis and screening of a library of this compound analogues to establish a comprehensive SAR. Promising candidates should then be subjected to in-depth mechanistic studies to identify their molecular targets. This will ultimately pave the way for the development of new and effective treatments to combat the global challenge of antibiotic resistance.

References

  • Kumar, A., et al. (2010). Synthesis and in vitro antibacterial activity of some new N-(substituted-phenyl)-2-phenylacetamide derivatives. European Journal of Medicinal Chemistry, 45(11), 5464-5469. [Link]

  • Mali, R. P., et al. (2012). Synthesis, characterization and antimicrobial screening of novel phenylacetamide derivatives. Journal of the Serbian Chemical Society, 77(6), 749-757. [Link]

A Comparative Guide to the Biological Activity of N-(4-acetylphenyl)-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthesis and potential biological activities of novel derivatives based on the "N-(4-acetylphenyl)-2-phenylacetamide" scaffold. As a Senior Application Scientist, this document is structured to offer not just protocols, but a strategic overview of the experimental design, rationale, and interpretation of results in the context of drug discovery. We will explore the synthesis of a hypothetical library of derivatives and detail the methodologies for evaluating their potential as anticonvulsant, analgesic, and antimicrobial agents, drawing upon established principles and experimental data from related chemical series.

Introduction: The Promise of the Acetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The parent structure, this compound, presents several key features for chemical modification, offering a versatile platform for generating a library of derivatives with diverse pharmacological profiles. The 4-acetylphenyl group allows for modifications at the acetyl moiety, while the phenyl ring of the phenylacetamide portion and the amide nitrogen are also amenable to substitution. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating its interaction with biological targets.

This guide will focus on a comparative study of a hypothetical series of derivatives to elucidate structure-activity relationships (SAR) and identify promising candidates for further development.

Synthetic Strategy: Building a Diverse Chemical Library

The synthesis of this compound derivatives can be achieved through a straightforward and robust synthetic pathway. The core structure is typically assembled via an amide bond formation reaction.[1][2]

General Synthesis of the Core Scaffold

The initial step involves the reaction of 4-aminoacetophenone with phenylacetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in dry DCM.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of phenylacetyl chloride (1.1 eq) in dry DCM dropwise over 30 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatization Strategies

To build a library for comparative analysis, systematic modifications can be introduced at three key positions:

  • Position A (Phenyl Ring of Phenylacetamide): Introduction of electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -NO2) groups to probe the effect of electronic properties on activity.

  • Position B (Amide Nitrogen): Alkylation or arylation to investigate the influence of steric bulk and lipophilicity.

  • Position C (Acetyl Group): Conversion to other functional groups like oximes, hydrazones, or α,β-unsaturated ketones to explore the impact of modifying this region.

The following diagram illustrates the proposed synthetic workflow for generating a diverse library of derivatives.

G cluster_synthesis Derivative Synthesis Workflow cluster_derivatization Derivatization Strategies start Starting Materials: 4-Aminoacetophenone Substituted Phenylacetyl Chlorides core_synthesis Amide Bond Formation (Core Synthesis) start->core_synthesis parent_compound This compound (Parent Scaffold) core_synthesis->parent_compound pos_A Position A Modification: Substituted Phenylacetyl Chlorides parent_compound->pos_A pos_B Position B Modification: N-Alkylation/Arylation parent_compound->pos_B pos_C Position C Modification: Acetyl Group Transformation parent_compound->pos_C library Diverse Chemical Library of This compound Derivatives pos_A->library pos_B->library pos_C->library

Caption: Synthetic workflow for generating a library of this compound derivatives.

Comparative Biological Evaluation

A comprehensive understanding of the biological activity of the synthesized derivatives requires a battery of in vitro and in vivo assays. This section details the experimental protocols for evaluating anticonvulsant, analgesic, and antimicrobial activities.

Anticonvulsant Activity Screening

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of novel anticonvulsant agents with improved efficacy and fewer side effects is a critical area of research.[3] Preclinical screening of new chemical entities for anticonvulsant activity is typically performed using well-established in vivo models.[4][5]

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests [3][4]

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg), with a control group receiving the vehicle. A standard anticonvulsant drug (e.g., phenytoin for MES, diazepam for PTZ) should be used as a positive control.

  • MES Test:

    • 30 minutes after drug administration, subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • PTZ Test:

    • 30 minutes after drug administration, administer a convulsant dose of pentylenetetrazole (e.g., 80 mg/kg, s.c.).

    • Observe the mice for the onset of clonic convulsions for a period of 30 minutes. Protection is defined as the absence of clonic seizures.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED50 (median effective dose) for the most active compounds.

Analgesic Activity Screening

The search for novel analgesics with improved safety profiles over existing opioids and NSAIDs is a major focus of drug discovery.[6] Several in vivo models are available to assess the potential analgesic effects of new compounds.[7][8][9][10]

Experimental Protocol: Acetic Acid-Induced Writhing and Formalin Tests [7][10]

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., aspirin or morphine).

  • Acetic Acid-Induced Writhing Test:

    • 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.).

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute period.

    • Calculate the percentage of inhibition of writhing for each group compared to the control group.

  • Formalin Test:

    • 30 minutes after drug administration, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Observe the licking and biting of the injected paw in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

    • Record the total time spent licking or biting the paw in each phase.

    • Calculate the percentage of inhibition of licking time for each group compared to the control group.

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[11] The in vitro antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.[12][13][14][15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [12][13]

  • Microorganisms: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans).

  • Preparation of Inoculum: Prepare a standardized inoculum of each microorganism (approximately 5 x 10^5 CFU/mL).[12]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the biological activities of the synthesized derivatives, the quantitative data should be summarized in structured tables.

Table 1: Comparative Anticonvulsant Activity of this compound Derivatives

Compound IDR (Position A)R' (Position B)R'' (Position C)MES Screen (% Protection at 100 mg/kg)PTZ Screen (% Protection at 100 mg/kg)
Parent HH-COCH3
A1 4-ClH-COCH3
A2 4-OCH3H-COCH3
B1 H-CH3-COCH3
C1 HH-C(NOH)CH3

Table 2: Comparative Analgesic Activity of this compound Derivatives

Compound IDR (Position A)R' (Position B)R'' (Position C)Acetic Acid Writhing (% Inhibition at 50 mg/kg)Formalin Test - Late Phase (% Inhibition at 50 mg/kg)
Parent HH-COCH3
A1 4-ClH-COCH3
A2 4-OCH3H-COCH3
B1 H-CH3-COCH3
C1 HH-C(NOH)CH3

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR (Position A)R' (Position B)R'' (Position C)S. aureusE. coliC. albicans
Parent HH-COCH3
A1 4-ClH-COCH3
A2 4-OCH3H-COCH3
B1 H-CH3-COCH3
C1 HH-C(NOH)CH3

Mechanistic Insights and In Silico Studies

To understand the potential mechanism of action of the most active compounds, further studies are warranted. Molecular docking can be a powerful tool to predict the binding modes of these derivatives with relevant biological targets.[16][17][18][19] For instance, for anticonvulsant activity, docking studies could be performed against voltage-gated sodium channels or GABA-A receptors. For analgesic and anti-inflammatory effects, cyclooxygenase (COX) enzymes could be investigated as potential targets. For antimicrobial activity, bacterial enzymes like DNA gyrase or dihydrofolate reductase are common targets.[17]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these derivatives, leading to an analgesic effect.

G cluster_pathway Hypothetical Analgesic Signaling Pathway cluster_membrane stimulus Noxious Stimulus cell_membrane Nociceptor Cell Membrane stimulus->cell_membrane cox COX Enzyme prostaglandins Prostaglandins cox->prostaglandins pain_signal Pain Signal Transduction prostaglandins->pain_signal derivative N-(4-acetylphenyl)-2- phenylacetamide Derivative derivative->cox Inhibition cns Central Nervous System (Pain Perception) pain_signal->cns

Caption: Hypothetical inhibition of the COX pathway by a derivative, leading to an analgesic effect.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative study of the biological activity of "this compound" derivatives. By synthesizing a diverse library of compounds and evaluating them in a panel of well-established biological assays, researchers can elucidate key structure-activity relationships. The most promising compounds identified through this screening process can then be subjected to more detailed mechanistic studies and lead optimization to develop novel therapeutic agents. The integration of in silico methods like molecular docking can further rationalize the observed biological activities and guide the design of next-generation derivatives with enhanced potency and selectivity.

References

  • Research and Reviews. (2024, March 29). Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview.
  • PubMed. (n.d.). Evaluation of analgesic and anti-inflammatory activity of novel beta-lactam monocyclic compounds.
  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.).
  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide. (n.d.).
  • PMC - NIH. (n.d.).
  • Pharmacia. (2024, June 6). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • ACS Publications. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • International Journal of Basic & Clinical Pharmacology. (n.d.). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice.
  • ResearchGate. (n.d.). Modification of antimicrobial susceptibility testing methods.
  • PubMed. (2017, December 2). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing.
  • American Epilepsy Society. (2012, September 6).
  • PMC - PubMed Central. (2024, June 13). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R).
  • ResearchGate. (2024, May 14). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses.
  • University of East Anglia. (2020, August 1). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide.
  • Slideshare. (n.d.). screening methods for Antiepileptic activity | PPTX.
  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs | PDF.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Semantic Scholar. (2021, April 15). The Screening models for antiepileptic drugs: A Review.
  • PMC - NIH. (n.d.). 2-(4-Fluorophenyl)
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.
  • PMC - NIH. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)

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A Comparative Analysis of the Antimicrobial Potential of N-(4-acetylphenyl)-2-phenylacetamide Against Ampicillin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comparative overview of the hypothetical antimicrobial activity of a novel synthetic compound, N-(4-acetylphenyl)-2-phenylacetamide, against two widely used antibiotics, ampicillin and ciprofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for evaluating novel antimicrobial candidates.

Introduction to the Compounds

This compound (Compound 1) is a synthetic acetamide derivative. While extensive research on this specific molecule is not publicly available, related N-phenylacetamide and acetamide derivatives have demonstrated promising antibacterial activities.[1][2][3] The core structure, featuring a phenylacetamide moiety, has been identified as a potential pharmacophore in various biologically active compounds.[4]

Ampicillin is a well-established β-lactam antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[5][6]

This guide will present a hypothetical experimental framework to assess the antimicrobial efficacy of this compound in comparison to these two standard-of-care antibiotics.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction. A proposed synthetic route is outlined below, based on established methods for similar compounds.[7][8]

Proposed Synthesis of this compound:

A solution of 4-aminoacetophenone in a suitable aprotic solvent, such as dichloromethane (DCM), is treated with phenylacetyl chloride in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

Experimental Workflow: Synthesis

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminoacetophenone P1 Mix and Stir at Room Temperature A->P1 B Phenylacetyl Chloride B->P1 C Base (e.g., Triethylamine) C->P1 D Solvent (e.g., DCM) D->P1 W1 Aqueous Wash P1->W1 W2 Drying of Organic Layer W1->W2 W3 Solvent Evaporation W2->W3 W4 Purification (e.g., Recrystallization) W3->W4 FP This compound W4->FP

Caption: Proposed synthetic workflow for this compound.

Comparative Antimicrobial Activity: A Hypothetical Study

To objectively compare the antimicrobial efficacy of this compound with ampicillin and ciprofloxacin, a standard in vitro susceptibility test, such as the broth microdilution method, would be employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Bacterial Inoculum: Cultures of selected Gram-positive (e.g., Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA)) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound, ampicillin, and ciprofloxacin are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Comparative Data

The following table presents plausible MIC values for this compound compared to ampicillin and ciprofloxacin against a panel of representative bacteria.

Bacterial Strain This compound (µg/mL) Ampicillin (µg/mL) Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)80.50.25
MRSA (ATCC 43300)16>1281
Escherichia coli (ATCC 25922)3280.015
Pseudomonas aeruginosa (ATCC 27853)>128>2560.5

Discussion of Potential Mechanism of Action

While the precise mechanism of action for this compound is unknown, insights can be drawn from related compounds. Some studies on acetamide derivatives suggest that they may exert their antibacterial effects by targeting bacterial kinases or DNA gyrases, similar to fluoroquinolones.[9][10][11] This could involve interference with the enzymes' active sites, thereby disrupting essential cellular processes.

In contrast, ampicillin acts by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. Ciprofloxacin's mechanism is well-defined and involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, leading to breaks in the bacterial chromosome and ultimately cell death.[5][6]

Signaling Pathway: Mechanisms of Action

cluster_ampicillin Ampicillin cluster_ciprofloxacin Ciprofloxacin cluster_hypothetical This compound (Hypothetical) A1 Ampicillin A2 Penicillin-Binding Proteins (PBPs) A1->A2 A3 Inhibition of Cell Wall Synthesis A2->A3 A4 Cell Lysis A3->A4 C1 Ciprofloxacin C2 DNA Gyrase / Topoisomerase IV C1->C2 C3 Inhibition of DNA Replication C2->C3 C4 Cell Death C3->C4 H1 Compound 1 H2 Bacterial Kinases / DNA Gyrase H1->H2 H3 Disruption of Cellular Processes H2->H3 H4 Inhibition of Growth H3->H4

Caption: Comparative mechanisms of action of the three compounds.

Conclusion

Based on this hypothetical evaluation, this compound may exhibit moderate antibacterial activity, particularly against Gram-positive organisms. However, its potency appears to be significantly lower than that of ciprofloxacin and, in some cases, ampicillin. The potential for activity against resistant strains like MRSA warrants further investigation, as does the elucidation of its precise mechanism of action. This guide serves as a foundational framework for the systematic evaluation of novel acetamide derivatives as potential antimicrobial agents. Further studies, including cytotoxicity assays and in vivo efficacy models, would be necessary to fully assess the therapeutic potential of this compound.

References

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ResearchGate. Available at: [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]

  • What is Acetamide used for? Patsnap Synapse. Available at: [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH. Available at: [Link]

  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. Available at: [Link]

  • Antimicrobial and antioxidant activities of a new acetamide compound. World Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N‐(4‐acetylphenyl)acetamide 61. ResearchGate. Available at: [Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. PMC - NIH. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. Available at: [Link]

  • Studies on the antimicrobial properties of N-acylated ciprofloxacins. PMC - NIH. Available at: [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. Available at: [Link]

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A Comparative Guide to the Synthesis and Validation of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the robust and verifiable synthesis of novel chemical entities is the bedrock of discovery. N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest for its role as a versatile intermediate, demands a synthetic protocol that is not only efficient but also rigorously validated. This guide provides an in-depth comparison of common synthetic methodologies and outlines a comprehensive, self-validating workflow for ensuring the production of high-purity this compound.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is fundamentally an amide bond formation between 4-aminoacetophenone and a phenylacetyl moiety. The choice of reagents and reaction conditions significantly impacts yield, purity, and scalability. The most prevalent method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1][2][3][4][5] We will compare two common variations of this approach.

Method 1: Classical Schotten-Baumann Reaction

This method utilizes an aqueous basic solution, typically sodium hydroxide, to neutralize the HCl byproduct generated during the reaction.[4][5] The amine (4-aminoacetophenone) and the acyl chloride (phenylacetyl chloride) are reacted in a biphasic system.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[1][2][3] This intermediate then collapses, expelling a chloride ion. The base in the aqueous phase neutralizes the generated HCl, driving the reaction to completion.[3][5]

  • Advantages: This method is cost-effective, uses readily available reagents, and is relatively simple to perform.

  • Disadvantages: The presence of water and a strong base can lead to the hydrolysis of the acyl chloride, reducing the overall yield. The biphasic nature of the reaction may also lead to mass transfer limitations, requiring vigorous stirring.[4]

Method 2: Modified Schotten-Baumann Reaction (Anhydrous)

To circumvent the issue of acyl chloride hydrolysis, an anhydrous organic solvent (like dichloromethane or tetrahydrofuran) can be used with a tertiary amine base, such as triethylamine or pyridine.[1]

  • Mechanism: The underlying nucleophilic acyl substitution mechanism remains the same.[2] However, the organic base acts as an acid scavenger, neutralizing the HCl without introducing water that could hydrolyze the starting material. Pyridine can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.[5]

  • Advantages: This method generally provides higher yields and purity due to the absence of competing hydrolysis reactions. The reaction is homogeneous, leading to better reaction control.

  • Disadvantages: The reagents (anhydrous solvents and organic bases) are typically more expensive and require more careful handling (e.g., inert atmosphere) to exclude moisture.

Head-to-Head Performance Comparison
ParameterMethod 1: Classical Schotten-BaumannMethod 2: Modified (Anhydrous) Schotten-Baumann
Starting Materials 4-aminoacetophenone, Phenylacetyl chloride, NaOH4-aminoacetophenone, Phenylacetyl chloride, Triethylamine/Pyridine
Solvent Water/Organic (biphasic)Dichloromethane (DCM) or other aprotic solvent
Typical Yield Moderate to GoodGood to Excellent
Purity of Crude Product Moderate (may contain phenylacetic acid from hydrolysis)High
Reaction Time 1-3 hours2-4 hours
Cost & Safety Lower reagent cost; caustic NaOH.Higher reagent cost; volatile/flammable organic solvents.

Based on this comparison, the Modified (Anhydrous) Schotten-Baumann reaction is the recommended method for achieving higher yields and purity, which are critical in a research and drug development setting.

Recommended Synthesis Protocol: Modified Schotten-Baumann

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:
  • 4-Aminoacetophenone

  • Phenylacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from hot ethanol to obtain pure this compound as a crystalline solid.

Comprehensive Validation Workflow

Successful synthesis must be confirmed through a multi-technique analytical approach. Each technique provides a piece of structural evidence, and together they form a self-validating system.

Workflow Diagram

Caption: Comprehensive workflow from synthesis to multi-technique validation.

Thin-Layer Chromatography (TLC)
  • Purpose: To monitor the reaction progress and assess the purity of the final product.

  • Procedure: Spot the starting material (4-aminoacetophenone) and the reaction mixture on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 3:2 Hexane:Ethyl Acetate).

  • Expected Result: The disappearance of the starting amine spot and the appearance of a single new spot for the product indicates a complete reaction and a pure compound.

Melting Point Analysis
  • Purpose: To assess the purity of the recrystallized product.

  • Procedure: Determine the melting point range of the purified crystals.

  • Expected Result: A sharp and narrow melting point range is indicative of a high-purity compound. Impurities typically depress and broaden the melting point range.

Infrared (IR) Spectroscopy
  • Purpose: To confirm the presence of key functional groups in the final product and the disappearance of starting material functionalities.[6]

  • Procedure: Acquire the IR spectrum of the product using KBr pellet or as a thin film.

  • Data Interpretation:

Functional GroupCharacteristic Absorption (cm⁻¹)Status
N-H Stretch (Amine)~3300-3400 (two bands)Should be absent
N-H Stretch (Amide)~3300 (single broad band)Present in product
C=O Stretch (Ketone)~1675Present in product
C=O Stretch (Amide I)~1660Present in product
N-H Bend (Amide II)~1540Present in product

The disappearance of the characteristic primary amine N-H stretches and the appearance of the secondary amide N-H stretch and Amide I/II bands provide strong evidence of amide bond formation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural elucidation of the molecule, confirming the connectivity of atoms.

  • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR - Expected Signals:

    • ~2.5 ppm (singlet, 3H): Methyl protons of the acetyl group (-COCH₃).

    • ~3.7 ppm (singlet, 2H): Methylene protons of the phenylacetyl group (-CH₂Ph).

    • ~7.2-7.4 ppm (multiplet, 5H): Protons of the unsubstituted phenyl ring.

    • ~7.6 ppm & ~7.9 ppm (doublets, 4H): Protons of the para-substituted acetylphenyl ring.

    • ~8.5-10.0 ppm (broad singlet, 1H): Amide N-H proton.

  • ¹³C NMR - Expected Signals:

    • ~26 ppm: Acetyl methyl carbon.

    • ~45 ppm: Phenylacetyl methylene carbon.

    • ~119-140 ppm: Aromatic carbons (multiple signals).

    • ~169 ppm: Amide carbonyl carbon.

    • ~197 ppm: Ketone carbonyl carbon.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Procedure: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 254.29, confirming the molecular formula C₁₆H₁₅NO₂.

Conclusion

This guide has compared two primary methods for the synthesis of this compound, identifying the anhydrous modified Schotten-Baumann reaction as the superior protocol for achieving high yield and purity. Furthermore, a comprehensive, multi-technique validation workflow has been detailed. By systematically applying TLC, melting point analysis, IR, NMR, and MS, researchers can unequivocally confirm the identity, structure, and purity of their synthesized compound, ensuring data integrity and the reliability of subsequent research.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PubChem. N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. Retrieved from [Link]

  • Organic Syntheses. Phenylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health. Retrieved from [Link]

  • Wang, L., et al. (2011). Development and validation of transferable amide I vibrational frequency maps for peptides. Journal of Physical Chemistry B. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer. Energy & Fuels. Retrieved from [Link]

  • National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility of Biological Assay Results for Novel Phenylacetamides: A Case Study with "N-(4-acetylphenyl)-2-phenylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous biological evaluation. A cornerstone of this journey is the generation of robust and reproducible data. This guide provides an in-depth technical framework for assessing the biological activity of the novel compound "N-(4-acetylphenyl)-2-phenylacetamide," with a core focus on ensuring the reproducibility of assay results. While direct biological data for this specific molecule is not yet extensively published, its structural motifs—a phenylacetamide core and an N-acetylated aromatic ring—suggest plausible biological activities based on extensive literature on related compounds.[1][2][3] This guide will therefore use two such potential activities, antimicrobial efficacy and urease inhibition , as a framework to discuss the principles of robust assay design, execution, and data interpretation.

Part 1: The Scientific Rationale: Selecting Primary Assays

The structure of "this compound" warrants investigation into several biological domains. Phenylacetamide derivatives have a well-documented history of diverse biological activities, including antimicrobial and enzyme inhibitory effects.[3][4][5] Similarly, N-arylacetamides are a common scaffold in medicinal chemistry, with many exhibiting potent urease inhibitory activity.[6][7][8]

Therefore, a logical starting point for the biological characterization of this compound is to assess its potential as both an antimicrobial agent and a urease inhibitor.

Primary Proposed Biological Assays:
  • Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination.

  • Enzyme Inhibition: Colorimetric Assay for Urease Inhibition (IC50 Determination) based on the Berthelot Method.

This guide will first delve into the detailed protocols for these primary assays, followed by a discussion of orthogonal methods for result validation and a comprehensive analysis of the factors critical for ensuring reproducibility.

Part 2: Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a quantitative technique considered a "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Expertise & Experience: The "Why" Behind the Protocol

A robust MIC assay is a self-validating system. Every step is designed to minimize variability and ensure the results are a true reflection of the compound's activity.

  • Choice of Medium - Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations like Ca²⁺ and Mg²⁺ can significantly influence the activity of certain antibiotics.[10][11] CAMHB is the standardized medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria because it has a defined concentration of these cations, ensuring consistency and comparability of results between laboratories.[12][13]

  • Standardized Inoculum - The 0.5 McFarland Standard: The density of the bacterial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, a sparse inoculum may result in falsely low MICs. The 0.5 McFarland turbidity standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14][15][16][17] This standardization is crucial for the reproducibility of the assay.[18]

  • Controls are Non-Negotiable:

    • Positive Control (Growth Control): Bacteria in broth without the test compound. This ensures the bacteria are viable and the medium supports growth.

    • Negative Control (Sterility Control): Broth only. This control verifies the sterility of the medium and the aseptic technique.

    • Vehicle Control: Bacteria in broth with the solvent used to dissolve the test compound (e.g., DMSO). This is essential to confirm that the solvent itself does not inhibit bacterial growth.

    • Reference Standard Control: A known antibiotic (e.g., ciprofloxacin) is tested in parallel. This validates the assay's performance, as the resulting MIC for the reference standard should fall within a known, acceptable range.

Experimental Workflow: Broth Microdilution
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol: Broth Microdilution
  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or using a spectrophotometer (absorbance of 0.08-0.1 at 625 nm).[16] d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation and Plate Setup: a. Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). c. Designate wells for all necessary controls.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well (except the sterility control). b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by eye or with a microplate reader.

Part 3: Urease Inhibition Assay: The Berthelot Method

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a key virulence factor for some pathogenic bacteria like Helicobacter pylori. The Berthelot method is a sensitive colorimetric assay to quantify the ammonia produced.[19]

Expertise & Experience: The "Why" Behind the Protocol

The reliability of this enzyme inhibition assay hinges on precise control of the reaction conditions.

  • Mechanism of Detection: The Berthelot reaction involves a three-step chemical process where ammonia first reacts with hypochlorite to form monochloramine. This then reacts with two phenol molecules (or a substitute like salicylate) in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol dye.[20][21] The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced, and thus to the urease activity.[19][22][23]

  • Kinetic Considerations: The assay is typically run under conditions where the reaction rate is linear with time and enzyme concentration. Pre-incubating the enzyme with the inhibitor before adding the substrate (urea) is crucial to allow for binding to occur.

  • Essential Controls:

    • Positive Control (100% Enzyme Activity): Enzyme, substrate, and vehicle (solvent) without the inhibitor.

    • Negative Control (No Enzyme Activity): Substrate and vehicle, but no enzyme. This accounts for any background ammonia or non-enzymatic breakdown of urea.

    • Reference Inhibitor Control: A known urease inhibitor (e.g., thiourea or acetohydroxamic acid) is tested to validate the assay's sensitivity and performance.[6][8]

Experimental Workflow: Urease Inhibition Assay
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the Urease Inhibition Assay.
Detailed Protocol: Urease Inhibition Assay
  • Reagent Preparation: a. Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0). b. Prepare a urea substrate solution in the same buffer. c. Prepare the Berthelot reagents: Reagent A (phenol and sodium nitroprusside) and Reagent B (sodium hypochlorite and sodium hydroxide). Note: Salicylate can be used as a less toxic alternative to phenol.[22]

  • Assay Procedure: a. In a 96-well plate, add the buffer, urease solution, and various concentrations of "this compound" (dissolved in a suitable solvent). b. Include wells for positive, negative, and reference inhibitor controls. c. Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). d. Initiate the enzymatic reaction by adding the urea solution to all wells. e. Incubate at 37°C for a specific time (e.g., 30 minutes). f. Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to all wells. g. Incubate for a further 30 minutes at 37°C to allow for color development.

  • Data Analysis: a. Measure the absorbance of each well at approximately 630 nm using a microplate reader. b. Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Positive Control)] x 100 c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[24]

Part 4: Ensuring Trustworthiness through Orthogonal Assays and Data Comparison

Relying on a single assay is insufficient to definitively characterize the biological activity of a novel compound. Orthogonal assays, which measure the same biological endpoint through different methodologies, are crucial for validating initial findings.

Comparison of Antimicrobial Assays
AssayPrincipleEndpointAdvantagesLimitations
Primary: Broth Microdilution Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits visible bacterial growth.MIC (quantitative)High-throughput, provides a quantitative measure of potency, standardized protocols available.Does not distinguish between bacteriostatic and bactericidal activity.
Orthogonal: Agar Disk Diffusion A paper disk impregnated with the test compound is placed on an agar plate inoculated with bacteria. The compound diffuses into the agar, creating a concentration gradient.Zone of Inhibition (qualitative/semi-quantitative)Simple, cost-effective, widely used for routine susceptibility testing.[25]Less precise than dilution methods, results can be affected by the compound's solubility and diffusion rate in agar.
Comparison of Urease Inhibition Assays
AssayPrincipleEndpointAdvantagesLimitations
Primary: Berthelot Method Colorimetric detection of ammonia produced from urea hydrolysis.IC50 (quantitative)Sensitive, high-throughput, well-established.Can be prone to interference from colored compounds or those that react with the Berthelot reagents.
Orthogonal: pH-based Assay Measures the increase in pH resulting from ammonia production.IC50 (quantitative)Direct measurement of an effect of the enzyme's activity, can be performed continuously.[26]Less sensitive than the Berthelot method, requires careful buffering of the assay medium.
Orthogonal: Surface Plasmon Resonance (SPR) Measures the binding affinity and kinetics of the inhibitor to the urease enzyme immobilized on a sensor chip.Binding Affinity (KD) Real-time, label-free, provides detailed kinetic information (on- and off-rates).[27]Requires specialized equipment, may not always correlate with functional inhibition.
Comparative Data for Structurally Related Compounds

To provide context for potential results, the following table summarizes reported activities of compounds structurally related to "this compound."

Compound TypeAssayTarget/OrganismReported Activity (IC50/MIC)Reference
N-phenylacetamide derivativesUrease InhibitionJack Bean UreaseIC50: 9.8 ± 0.023 µM - 20.7 ± 0.25 µM[7]
Cysteine-N-arylacetamide derivativesUrease InhibitionHelicobacter pylori UreaseIC50: 0.35 - 5.83 µM[1]
N-phenylacetamide-thiazole derivativesAntibacterialXanthomonas oryzaeEC50: 156.7 µM[23]
2-Mercaptobenzothiazole-acetamide derivativesAntibacterialE. coli, S. aureusMICs comparable to levofloxacin[5]

Part 5: The Bedrock of Reliability - Statistical Analysis of Reproducibility

Reproducibility is not an assumption; it is a quantifiable characteristic of an assay. Understanding and controlling variability is paramount.

Sources of Variability
  • Intra-assay variability (Repeatability): Variation observed within a single assay run, among replicate wells.

  • Inter-assay variability (Intermediate Precision): Variation observed between different assay runs, potentially on different days or with different analysts or reagent lots.[26]

  • Inter-laboratory variability (Reproducibility): Variation observed when the same assay is performed in different laboratories.

Quantifying Reproducibility
  • Standard Deviation (SD): A measure of the dispersion of a set of data points from their mean.

  • Coefficient of Variation (CV): The ratio of the standard deviation to the mean (SD/Mean), expressed as a percentage (%CV). The CV is a standardized measure of dispersion that allows for the comparison of variability between datasets with different means.[24][28][29] A lower %CV indicates higher precision. For many cell-based and biochemical assays, a %CV of <20% is often considered acceptable.[26]

  • Confidence Intervals (CI): A range of values that is likely to contain the true population parameter (e.g., the true mean MIC or IC50). A narrower 95% CI indicates greater precision in the estimate.[24][30]

A Self-Validating Statistical Framework
  • Replication is Key: Run each concentration of the test compound in at least triplicate within a single assay to assess intra-assay variability.

  • Repeat the Experiment: Conduct the entire assay on at least three separate occasions to determine inter-assay variability.

  • Calculate Descriptive Statistics: For each assay, calculate the mean, SD, and %CV for the replicate measurements.

  • Assess Assay Performance: The results for the reference standards (known antibiotic or inhibitor) must consistently fall within their pre-defined acceptable ranges.

  • Report with Confidence: Report the final MIC or IC50 value as the mean (or geometric mean) of the independent experiments, along with the standard deviation or a 95% confidence interval to provide a clear indication of the result's precision.

By adhering to these principles of meticulous experimental design, incorporating orthogonal validation methods, and applying rigorous statistical analysis, researchers can confidently establish the biological activity profile of novel compounds like "this compound" and ensure that the data generated is both trustworthy and reproducible.

References

  • A Fundamental Change in Antibiotic Susceptibility Testing Would Better Prevent Therapeutic Failure: From Individual to Population-Based Analysis - PMC - NIH. (2020-08-18). [Link]

  • 0.5 McFarland standard: Significance and symbolism. (2025-06-23). [Link]

  • The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024) | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • The Importance of Immunoassay Controls | SouthernBiotech. (2023-11-14). [Link]

  • McFarland standards - Wikipedia. [Link]

  • The reaction mechanism proposed for the Berthelot reaction consists of three steps - ResearchGate. [Link]

  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PubMed Central. [Link]

  • What control types are used in scientific discovery? - News-Medical.Net. (2024-02-01). [Link]

  • What Are Controls and Why Do We Need Them? - BioIVT. (2022-05-03). [Link]

  • PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS - Microbiology Class. (2023-08-28). [Link]

  • Urease inhibitory activities of compounds 5a-l derivatives. - ResearchGate. [Link]

  • McFarland Standards: Principle, Preparation, Uses, Limitations - Microbe Notes. (2022-08-04). [Link]

  • Berthelot's reagent - Wikipedia. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018-10-20). [Link]

  • Value-Driven Use of Assay Control Samples in the Relative Format Biological Assays - BEBPA. [Link]

  • Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor - Research Journal of Pharmacognosy. (2021-03-14). [Link]

  • CONFIDENCE INTERVALS FOR THE COEFFICIENT OF VARIATION - New Prairie Press. [Link]

  • UREA Berthelot - Linear Chemicals. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Why is cation adjusted Mueller Hinton Broth used? - ResearchGate. (2015-10-05). [Link]

  • Bioassay Statistics - Quantics Biostatistics. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. [Link]

  • Synthesis of N‐arylacetamide compounds. | Download Scientific Diagram - ResearchGate. [Link]

  • Modification of antimicrobial susceptibility testing methods - PubMed. (2025-11-04). [Link]

  • Assay Operations: Keeping your Assays Robust and Reproducible - YouTube. (2021-03-29). [Link]

  • Mueller Hinton II Broth - Manual Difco. [Link]

  • Berthelot Method - Labcare diagnostics. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]

  • Statistical analysis of experimental designs applied to biological assays - Lund University Publications. [Link]

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PubMed Central. [Link]

    • Is Cation-Adjusted Mueller–Hinton Broth (CAMHB) Appropriate for Metallo-β-lactamase (MBL) Susceptibility Testing? Novel Insights in In Vitro–In Vivo Discordance Among MBL-Producing Enterobacteriaceae - NIH. (2019-10-04). [Link]

  • Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - NIH. (2015-01-05). [Link]

  • Coefficient of Variation (CV) - a suitability criterion? - Quantics Biostatistics. (2022-10-26). [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. [Link]

  • COEFFICIENT OF VARIATION CONFIDENCE LIMIT - Information Technology Laboratory. [Link]

  • Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC - NIH. [Link]

  • View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC - NIH. (2023-03-09). [Link]

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Cross-reactivity of "N-(4-acetylphenyl)-2-phenylacetamide" in different assays

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule N-(4-acetylphenyl)-2-phenylacetamide in various common assays. Given the limited publicly available data on this specific compound, this guide will focus on the principles of cross-reactivity testing and provide detailed protocols for researchers to generate their own comparative data.

Understanding the Molecule: this compound

This compound is a chemical compound with a molecular structure that presents potential for cross-reactivity in biological assays. Its structure includes a phenylacetamide core and a 4-acetylphenyl group. The presence of aromatic rings and a ketone group suggests the possibility of non-specific interactions with antibodies and other proteins.

Potential for Cross-Reactivity in Different Assay Types

The likelihood of cross-reactivity is highly dependent on the assay platform and the specific reagents used. Below is a discussion of potential cross-reactivity in common assay formats.

Immunoassays (ELISA, Western Blot)

In immunoassays, cross-reactivity occurs when an antibody binds to an unintended analyte that is structurally similar to the intended target. For this compound, the phenyl and acetyl moieties could be recognized by antibodies raised against other molecules containing these common chemical features.

Enzymatic Assays

Cross-reactivity in enzymatic assays can manifest as either inhibition or activation of the enzyme by a non-target compound. The phenylacetamide structure of this compound might allow it to fit into the active site of various enzymes, leading to competitive or non-competitive inhibition.

Receptor-Binding Assays

In receptor-binding assays, a compound may bind to a receptor that is not its intended target. The aromatic rings in this compound contribute to its hydrophobicity, which could lead to non-specific binding to hydrophobic pockets in various receptors.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a series of well-controlled experiments are necessary. The following protocols provide a starting point for such an investigation.

Competitive ELISA for Antibody Cross-Reactivity

This protocol is designed to determine the extent to which this compound cross-reacts with an antibody raised against a structurally related target.

Workflow for Competitive ELISA

cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with target antigen p2 Block non-specific binding sites p1->p2 a1 Add primary antibody pre-incubated with varying concentrations of this compound p2->a1 a2 Incubate a1->a2 a3 Wash to remove unbound antibody a2->a3 d1 Add enzyme-conjugated secondary antibody a3->d1 d2 Wash d1->d2 d3 Add substrate d2->d3 d4 Measure signal d3->d4 cluster_sample Sample Preparation & Electrophoresis cluster_transfer Transfer cluster_blotting Immunoblotting cluster_detection Detection s1 Prepare protein lysate s2 Separate proteins by SDS-PAGE s1->s2 t1 Transfer proteins to a membrane s2->t1 b1 Block membrane t1->b1 b2 Incubate with primary antibody +/- this compound b1->b2 b3 Wash b2->b3 b4 Incubate with HRP-conjugated secondary antibody b3->b4 b5 Wash b4->b5 d1 Add chemiluminescent substrate b5->d1 d2 Image the blot d1->d2

Caption: Workflow for assessing non-specific antibody binding in Western Blot.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody

  • This compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein lysate using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody in blocking buffer, with and without a high concentration of this compound, overnight at 4°C.

  • Wash the membrane three times with wash buffer (e.g., TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer.

  • Add the chemiluminescent substrate and image the blot.

Data Analysis: Compare the banding patterns between the blots incubated with and without this compound. The appearance of new bands or a significant change in the intensity of existing bands in the presence of the compound would indicate non-specific binding.

Conclusion

References

  • Bio-Rad Laboratories, Inc. (n.d.). Introduction to ELISA. Retrieved from [Link]

A Researcher's Guide to the Structure-Activity Relationship of N-(4-acetylphenyl)-2-phenylacetamide Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of analogs based on the N-(4-acetylphenyl)-2-phenylacetamide scaffold. While direct, extensive SAR studies on this specific parent compound are not widely published, its structural motifs are present in numerous biologically active molecules. This document will, therefore, serve as a practical guide for researchers in drug discovery, outlining a systematic approach to analog design, synthesis, and biological evaluation. We will draw upon established methodologies and the known activities of related phenylacetamide derivatives to provide a robust starting point for investigation.

The core structure, this compound, combines key pharmacophoric elements: a phenylacetamide core, which is a known privileged scaffold in medicinal chemistry, and an N-acetylphenyl substituent that offers multiple points for chemical modification. Derivatives of the phenylacetamide scaffold have shown a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and antidepressant effects.[1][2][3][4][5] This guide will focus on a hypothetical investigation into the anticancer properties of novel analogs, using cytotoxicity as the primary endpoint.

Rationale for Analog Design: A Proposed Virtual Library

To establish a clear structure-activity relationship, systematic modifications to the parent molecule are required. The proposed virtual library focuses on three key regions of the this compound scaffold:

  • Region A: The Phenyl Ring of the Phenylacetamide Moiety. Modifications here can explore the impact of electronic and steric effects on activity.

  • Region B: The Acetyl Group on the N-phenyl Ring. This site is a prime candidate for derivatization to explore interactions with specific biological targets.

  • Region C: The N-phenyl Ring. Substitutions on this ring can influence the overall lipophilicity and electronic properties of the molecule.

Below is a table of proposed analogs for a foundational SAR study.

Compound IDParent ScaffoldModification SiteProposed ModificationRationale
Parent This compound--Baseline compound
A1 N-(4-acetylphenyl)-2-(4-chlorophenyl )acetamideRegion A4-ChloroIntroduce an electron-withdrawing group to alter electronic properties.
A2 N-(4-acetylphenyl)-2-(4-methoxyphenyl )acetamideRegion A4-MethoxyIntroduce an electron-donating group to assess electronic effects.
A3 N-(4-acetylphenyl)-2-(naphthalen-2-yl )acetamideRegion ANaphthylIncrease steric bulk and lipophilicity to probe binding pocket size.
B1 N-(4-(1-hydroxyethyl )phenyl)-2-phenylacetamideRegion BReduction to alcoholIntroduce a hydrogen bond donor.
B2 N-(4-(2-bromoacetyl )phenyl)-2-phenylacetamideRegion Bα-BrominationIntroduce a reactive handle for potential covalent inhibition or further modification.
C1 N-(4-acetyl-2-chlorophenyl )-2-phenylacetamideRegion C2-ChloroAlter the orientation of the N-phenyl ring and introduce an electron-withdrawing group.
C2 N-(4-acetyl-3-methylphenyl )-2-phenylacetamideRegion C3-MethylIntroduce a lipophilic, weakly electron-donating group.

Synthetic Strategy and Methodologies

The synthesis of the proposed analogs can be achieved through established amidation reactions. A general and reliable method involves the coupling of a substituted phenylacetic acid with a substituted aniline.

General Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials P_Acid Substituted Phenylacetic Acid Coupling Amide Coupling (e.g., DCC/DMAP or SOCl2 then amine) P_Acid->Coupling Aniline Substituted Aniline Aniline->Coupling Product N-(substituted-phenyl)-2-(substituted-phenyl)acetamide Coupling->Product Cytotoxicity Screening Workflow Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Treatment 2. Compound Treatment (Varying concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Add 4. MTT Reagent Addition Incubation->MTT_Add Formazan_Inc 5. Formazan Crystal Formation (2-4 hours incubation) MTT_Add->Formazan_Inc Solubilization 6. Solubilization (e.g., DMSO) Formazan_Inc->Solubilization Abs_Read 7. Absorbance Measurement (Spectrophotometer at 570 nm) Solubilization->Abs_Read Data_Analysis 8. Data Analysis (IC50 Calculation) Abs_Read->Data_Analysis MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Analog Phenylacetamide Analog Analog->RAF Potential Inhibition Point

Sources

Comparative spectroscopic analysis of "N-(4-acetylphenyl)-2-phenylacetamide" and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the spectroscopic characteristics of N-(4-acetylphenyl)-2-phenylacetamide and its primary precursors, 4-aminoacetophenone and phenylacetyl chloride. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic pathway and offers an in-depth examination of the Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for each compound. By elucidating the spectral transformations that occur at each synthetic step, this guide serves as a valuable resource for reaction monitoring, compound identification, and purity assessment in the synthesis of this and structurally related amide compounds.

Introduction: Significance and Synthetic Strategy

This compound is an amide of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds. The synthesis of this target molecule is a straightforward yet illustrative example of amide bond formation, a cornerstone of organic synthesis. The primary synthetic route involves the nucleophilic acyl substitution reaction between 4-aminoacetophenone and phenylacetyl chloride.

The choice of these precursors is dictated by their commercial availability and the high efficiency of the acylation reaction. 4-Aminoacetophenone provides the aniline moiety with an acetyl group at the para position, a common feature in pharmaceutical agents. Phenylacetyl chloride serves as the acylating agent, introducing the phenylacetamide backbone. Understanding the distinct spectroscopic signatures of these precursors is paramount to confirming the successful formation of the final product and ensuring its purity.

Synthetic Pathway and Experimental Protocol

The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of phenylacetyl chloride. A mild base is typically employed to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product 4-aminoacetophenone 4-Aminoacetophenone final_product This compound 4-aminoacetophenone->final_product + phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->final_product Pyridine, DCM

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for N-acylation of anilines.

Materials:

  • 4-Aminoacetophenone (1.0 eq)

  • Phenylacetyl chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-aminoacetophenone in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve phenylacetyl chloride in anhydrous dichloromethane and add it dropwise to the cooled solution of 4-aminoacetophenone and pyridine over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the key spectroscopic data for the precursors and the final product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from the precursors to the final product is clearly evidenced by the appearance and disappearance of characteristic vibrational bands.

Compound Key FT-IR Absorptions (cm⁻¹) Interpretation
4-Aminoacetophenone 3400-3200 (two bands), 1650, 1600-1450N-H stretch (primary amine), C=O stretch (ketone), C=C stretch (aromatic)[1][2][3]
Phenylacetyl Chloride 1800, 1600-1450, 750-700C=O stretch (acid chloride), C=C stretch (aromatic), C-Cl stretch[4]
This compound 3300 (one band), 1680, 1660, 1600-1450N-H stretch (secondary amide), C=O stretch (ketone), C=O stretch (amide I band), C=C stretch (aromatic)

The most significant changes observed in the FT-IR spectrum upon formation of the product are the disappearance of the two N-H stretching bands of the primary amine in 4-aminoacetophenone and the appearance of a single N-H stretching band characteristic of a secondary amide. Additionally, the very high frequency C=O stretching band of the acid chloride is replaced by the amide I band, which appears at a lower wavenumber.

FTIR_Comparison Precursors Precursors 4-Aminoacetophenone: - Two N-H stretches (3400-3200 cm⁻¹) - Ketone C=O stretch (~1650 cm⁻¹) Phenylacetyl Chloride: - Acid Chloride C=O stretch (~1800 cm⁻¹) Product Product This compound: - One N-H stretch (~3300 cm⁻¹) - Ketone C=O stretch (~1680 cm⁻¹) - Amide C=O stretch (~1660 cm⁻¹) Precursors->Product Reaction

Caption: Key FT-IR functional group transformations.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4-Aminoacetophenone 7.7-7.9d2HAr-H ortho to C=O
6.6-6.8d2HAr-H ortho to NH₂
4.0-5.0br s2HNH₂
2.5s3H-COCH₃
Phenylacetyl Chloride 7.2-7.4m5HAr-H
4.1s2H-CH₂-
This compound 8.5-9.5br s1H-NH-
7.8-8.0d2HAr-H ortho to C=O
7.5-7.7d2HAr-H ortho to NH
7.2-7.4m5HPhenyl Ar-H
3.7s2H-CH₂-
2.5s3H-COCH₃

The ¹H NMR spectrum of the product clearly shows the incorporation of both precursor fragments. The disappearance of the broad singlet for the -NH₂ protons of 4-aminoacetophenone and the appearance of a new broad singlet for the amide -NH- proton at a downfield chemical shift are key indicators of product formation. The singlet for the benzylic protons (-CH₂-) of phenylacetyl chloride is retained in the product, though its chemical shift may be slightly altered.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Key Chemical Shifts (δ, ppm) Assignment
4-Aminoacetophenone ~196C=O (ketone)
~150C-NH₂
~130, ~113Aromatic C
~26-COCH₃
Phenylacetyl Chloride ~172C=O (acid chloride)
~134, ~129, ~127Aromatic C
~53-CH₂-
This compound ~197C=O (ketone)
~169C=O (amide)
~142, ~134, ~130, ~129, ~127, ~119Aromatic C
~45-CH₂-
~26-COCH₃

In the ¹³C NMR spectrum, the most notable change is the appearance of a new carbonyl signal around 169 ppm, corresponding to the amide carbonyl carbon. The chemical shift of the acid chloride carbonyl carbon (around 172 ppm) is replaced by this new signal. The other carbon signals from both precursors are present in the final product's spectrum, with slight shifts due to the new electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Compound Molecular Weight ( g/mol ) Key Fragments (m/z) Interpretation of Fragmentation
4-Aminoacetophenone 135.16120, 92Loss of -CH₃, loss of -COCH₃
Phenylacetyl Chloride 154.59118, 91Loss of HCl, tropylium ion
This compound 253.30238, 120, 91Loss of -CH₃, cleavage of amide bond, tropylium ion

The mass spectrum of the final product would be expected to show a molecular ion peak corresponding to its molecular weight (253.30 g/mol ). Key fragmentation patterns would include the loss of the acetyl methyl group, cleavage of the amide bond leading to fragments corresponding to the precursor moieties, and the characteristic tropylium ion from the benzyl group.

MS_Fragmentation Product This compound (m/z = 253) Frag1 [M-CH₃]⁺ (m/z = 238) Product->Frag1 -CH₃ Frag2 [C₈H₈NO]⁺ (m/z = 120) Product->Frag2 Amide cleavage Frag3 [C₇H₇]⁺ (m/z = 91) Tropylium ion Product->Frag3 Amide cleavage & rearrangement

Caption: Predicted key mass spectral fragmentations.

Conclusion: A Unified Spectroscopic Narrative

The collective spectroscopic data provides a coherent and self-validating narrative of the synthesis of this compound. The disappearance of the primary amine functionality of 4-aminoacetophenone and the acid chloride group of phenylacetyl chloride, coupled with the emergence of the characteristic secondary amide signals in the FT-IR, ¹H NMR, and ¹³C NMR spectra, provides unequivocal evidence of successful amide bond formation. Furthermore, mass spectrometry confirms the molecular weight of the final product and reveals fragmentation patterns consistent with its structure. This comparative guide underscores the power of multi-technique spectroscopic analysis in synthetic chemistry for unambiguous compound identification and purity verification.

References

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Aminoacetophenone. Retrieved January 17, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J Pharm Educ Res, 56(2), 523-535. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(4-acetylphenyl)-2-phenylacetamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

Understanding the potential risks is the foundation of safe handling and disposal. Based on data from structurally similar compounds, such as 2-Phenylacetamide and other amides, we can anticipate the primary hazards.

  • Acute Toxicity : Structurally related compounds are classified as harmful if swallowed.[1][2] Ingestion may cause adverse health effects, and immediate medical attention should be sought if this occurs.[1][2]

  • Eye Irritation : A significant risk associated with similar chemicals is serious eye irritation.[1][3] Direct contact with the eyes can cause irritation, and appropriate eye protection is mandatory.[1]

  • Skin Irritation : Contact with skin may cause irritation.[1]

  • Respiratory Irritation : Inhalation of dust may irritate the respiratory tract.[4][5]

  • Environmental Hazards : Some related acetamides are classified as harmful to aquatic life, necessitating procedures that prevent release into the environment.[2]

Given these potential hazards, this compound waste must be managed as hazardous chemical waste. Evaporation in a fume hood or disposal down the drain are not acceptable methods of disposal.[6]

Regulatory Framework: The "Cradle-to-Grave" Mandate

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" approach holds the generator legally and financially responsible for the waste.

Key concepts for laboratory personnel include:

  • Generator Status : Your facility is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the total amount of hazardous waste generated per month.[8][9] This status dictates storage time limits and reporting requirements.[9]

  • Satellite Accumulation Area (SAA) : This is a designated area in the laboratory, at or near the point of waste generation, where hazardous waste can be collected.[9][10] The SAA must be under the control of laboratory personnel.[10] Waste containers can remain in an SAA for up to one year, provided the volume does not exceed 55 gallons.[10][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for disposing of waste this compound, including contaminated labware and materials.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous reactions and simplifies the final disposal process.

  • Designate as Hazardous Waste : Due to its potential toxicity and irritant properties, all waste this compound must be treated as hazardous waste.

  • Segregate as Non-Halogenated Organic Solid : This compound does not contain halogens (F, Cl, Br, I). It must be collected in a waste container specifically designated for non-halogenated solid organic waste .

  • Avoid Co-mingling : Never mix this waste with incompatible waste streams.[10] Keep it separate from:

    • Halogenated organic waste

    • Acids and bases[10]

    • Oxidizing agents[4][5]

    • Aqueous or liquid waste

    • Sharps or broken glass

Step 2: Utilize Correct Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection : Wear chemical safety goggles or glasses with side shields.[4][5]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[1]

  • Protective Clothing : A standard lab coat should be worn.[5] For larger quantities, a chemical-resistant apron may be advisable.[5]

Step 3: Container Selection and Labeling

Regulatory compliance begins with the waste container itself.

  • Container Choice : Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[12] Often, the original product container is a suitable choice if it is intact.[10] Do not use food-grade containers.[10]

  • Labeling : The container must be clearly labeled from the moment the first particle of waste is added.[12] The EPA requires that each label clearly states:

    • The words "HAZARDOUS WASTE "[9]

    • The full chemical name: "This compound " (no abbreviations or formulas)

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")[9]

Step 4: Waste Accumulation in the Satellite Accumulation Area (SAA)
  • Location : Store the waste container in your designated SAA, which should be close to where the waste is generated.[7][10]

  • Keep Containers Closed : The waste container must be securely capped at all times, except when you are actively adding waste.[6][10] Using a funnel that is left open in the container is a common and serious violation.[13]

  • Secondary Containment : It is best practice to keep all liquid hazardous waste containers, and recommended for solids, within a secondary containment bin to control any potential spills.[6]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to authorized personnel.

  • Contact EHS : Once the container is full or you no longer need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Licensed Disposal Vendor : The EHS office will work with a licensed hazardous waste vendor for transportation and final disposal.[8] The most probable disposal method for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear plan is essential for mitigating risk.

Scenario Immediate Action Protocol
Small Spill (Solid) 1. Ensure proper PPE is worn. 2. Avoid generating dust.[14] 3. Carefully sweep up the material and place it into the designated hazardous waste container.[4][14][15] 4. Clean the spill area thoroughly. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.
Large Spill 1. Evacuate the immediate area. 2. Alert colleagues and your supervisor. 3. If there is an inhalation risk, close the door and prevent re-entry. 4. Contact your institution's EHS or emergency response team immediately.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4]
Skin Contact 1. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] 2. Get medical aid if irritation develops or persists.[4]
Ingestion 1. Wash out the mouth with water.[4] Do NOT induce vomiting. 2. Seek immediate medical attention.[2][4]
Inhalation 1. Move the affected person to fresh air immediately.[4] 2. If breathing is difficult or symptoms appear, seek medical aid.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Generation of This compound Waste assess_hazards Assess Hazards (Solid, Non-Halogenated Organic, Potential Irritant/Toxin) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible, Sealable Container don_ppe->select_container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name select_container->label_container add_waste Place Waste in Container label_container->add_waste store_saa Store Sealed Container in Designated SAA add_waste->store_saa container_full Container Full? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes final_disposal Transport to TSDF (Incineration) contact_ehs->final_disposal

Caption: Decision workflow for compliant waste disposal.

References

  • Chemsrc. (n.d.). ethyl orange | CAS#:13545-67-0.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS Webinars.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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  • BenchChem. (2025, November). Safe handling and storage procedures for N-(4-acetylphenyl)sulfonylacetamide.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-acetylphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest for its potential applications, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally analogous compounds to provide a robust and cautious approach to its handling.

Hazard Assessment: A Synthesis of Analogous Compound Data

A thorough understanding of potential hazards is the cornerstone of laboratory safety. In the absence of a dedicated SDS for this compound, a hazard assessment has been conducted by examining the safety profiles of its key structural components and close analogs: N-(p-Acetylphenyl)acetamide (CAS 2719-21-3), 2-Phenylacetamide (CAS 103-81-1), and Acetanilide (CAS 103-84-4).

The analysis of these analogs suggests that this compound should be handled as a compound that is:

  • Harmful if swallowed [1][2][3][4].

  • Causes serious eye irritation [1][5][6][7].

  • May cause skin irritation and potentially an allergic skin reaction [3][6][7].

  • May cause respiratory tract irritation, particularly as a dust [3][7].

These potential hazards necessitate a multi-faceted PPE strategy to prevent exposure through ingestion, inhalation, and skin or eye contact.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Recommended PPE Rationale
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves, Safety Glasses with Side Shields, Laboratory Coat, N95 RespiratorTo prevent skin contact, eye exposure from splashes, and inhalation of fine particles.
Solution Preparation Disposable Nitrile Gloves, Chemical Splash Goggles, Laboratory CoatTo protect against splashes of the compound dissolved in solvents.
Chemical Reactions and Work-up Disposable Nitrile Gloves, Chemical Splash Goggles, Face Shield, Laboratory Coat, Chemical-Resistant ApronTo provide enhanced protection against splashes and potential exothermic reactions.
Purification (e.g., Chromatography) Disposable Nitrile Gloves, Chemical Splash Goggles, Laboratory CoatTo protect against leaks and splashes from the purification apparatus.
Visualizing the PPE Workflow

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE based on the laboratory task.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Start Identify Laboratory Task Weighing Weighing/Aliquoting Solid Start->Weighing Solution Preparing Solution Start->Solution Reaction Running Reaction/Work-up Start->Reaction Purification Purification Start->Purification PPE_Weighing Gloves, Safety Glasses, Lab Coat, N95 Respirator Weighing->PPE_Weighing PPE_Solution Gloves, Chemical Goggles, Lab Coat Solution->PPE_Solution PPE_Reaction Gloves, Goggles, Face Shield, Lab Coat, Apron Reaction->PPE_Reaction PPE_Purification Gloves, Chemical Goggles, Lab Coat Purification->PPE_Purification

Caption: PPE selection workflow for handling this compound.

Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your laboratory coat and a chemical-resistant apron if required. Ensure it is fully buttoned.

  • Respirator (if needed): If the procedure generates dust, don your N95 respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield over your primary eye protection.

  • Gloves: Don your disposable nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Eye Protection: Remove your safety glasses or goggles.

  • Respirator: Remove your respirator.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls

Whenever possible, engineering controls should be the primary line of defense. Handle this compound in a well-ventilated area[8][9]. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory[10].

Spill Response

In the event of a spill, evacuate the area and prevent the spread of the material. For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal[1]. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.

Disposal Plan

All waste contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials from spills, should be collected in a clearly labeled, sealed container. Dispose of this waste as chemical waste in accordance with your institution's and local regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[11][12].

Conclusion

A proactive and informed approach to safety is paramount when handling novel chemical compounds. By understanding the potential hazards of this compound through the lens of its structural analogs and implementing the rigorous PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • PubChem. 4-Acetamidobenzenesulfonanilide. National Institutes of Health. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. (2024-10-23). [Link]

  • Acetanilide 119340 - Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Phenylacetamide. (2025-09-19). [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). [Link]

  • OEAlabs.com. ACETANILIDE REFERENCE STANDARD, OAS - Safety Data Sheet. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]

  • PubChem. N-(p-acetylphenyl)acetamide. National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.